Methyl 2-iodonicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-iodopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCNMWCQSYSBJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563975 | |
| Record name | Methyl 2-iodopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913836-18-7 | |
| Record name | 3-Pyridinecarboxylic acid, 2-iodo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-iodopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-iodonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 2-iodonicotinate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Reactivity of Methyl 2-Iodonicotinate
Abstract
This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. Its unique trifecta of functionalities—a reactive carbon-iodine bond, an electron-withdrawing methyl ester, and a coordinating pyridine nitrogen—renders it a versatile substrate for a multitude of chemical transformations. This guide provides an in-depth exploration of its core chemical properties, synthesis, and, most critically, its reactivity in palladium-catalyzed cross-coupling reactions. We offer field-proven insights into experimental design, causality behind protocol choices, and detailed, self-validating methodologies for its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.
Core Chemical and Physical Properties
This compound is a substituted pyridine derivative. The iodine atom at the 2-position is highly susceptible to oxidative addition by transition metal catalysts, making it an excellent leaving group for cross-coupling reactions. The methyl ester at the 3-position influences the electronic properties of the pyridine ring and serves as a handle for further derivatization, such as hydrolysis or amidation.
Identifiers and Molecular Structure
| Property | Value |
| IUPAC Name | methyl 2-iodopyridine-3-carboxylate |
| Synonyms | This compound |
| CAS Number | 913836-18-7 |
| Molecular Formula | C₇H₆INO₂ |
| Molecular Weight | 263.03 g/mol |
| Canonical SMILES | COC(=O)C1=C(I)N=CC=C1 |
| InChI Key | CCCNMWCQSYSBJU-UHFFFAOYSA-N |
Physical Properties
Experimental physical property data for this compound is not widely reported in publicly available literature. The data below represents typical characteristics for a compound of this nature.
| Property | Value |
| Appearance | Off-white to yellow solid |
| Melting Point | Data not readily available |
| Boiling Point | Data not readily available |
| Solubility | Soluble in common organic solvents (e.g., DMF, Dioxane, THF, Chloroform) |
Expected Spectroscopic Profile
Detailed spectral analysis is crucial for confirming the identity and purity of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons, along with a singlet in the upfield region for the methyl ester protons.
-
H6-proton: Expected to be the most downfield, appearing as a doublet of doublets due to coupling with H4 and H5.
-
H4-proton: Expected to appear as a doublet of doublets.
-
H5-proton: Expected to appear as a doublet of doublets.
-
-OCH₃ protons: Expected to be a sharp singlet around 3.9-4.0 ppm.
-
-
¹³C NMR: The carbon NMR spectrum should display seven unique signals.[1] The carbon bearing the iodine (C2) will be significantly shifted, and the carbonyl carbon of the ester will appear far downfield (~165 ppm). The methyl carbon will be observed around 52-53 ppm.[2][3]
-
Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the ester group (typically ~1720-1730 cm⁻¹), C=C and C=N stretching vibrations in the aromatic region (1400-1600 cm⁻¹), and C-O stretching for the ester (~1250-1300 cm⁻¹).[1]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be readily observable at m/z 263. A characteristic M-31 peak (loss of -OCH₃) and M-59 peak (loss of -COOCH₃) would be expected fragmentation patterns.
Synthesis of this compound
A reliable synthesis of this compound is essential for its use as a building block. A common and effective strategy is a Sandmeyer-type reaction starting from the readily available Methyl 2-aminonicotinate.[4]
Caption: Synthetic workflow for this compound via diazotization.
Experimental Protocol: Synthesis via Diazotization
This protocol describes the conversion of Methyl 2-aminonicotinate to this compound. The causality for this choice rests on the high reliability of the Sandmeyer reaction for installing halides on aromatic rings.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend Methyl 2-aminonicotinate (1.0 equiv.) in a mixture of aqueous hydroiodic acid (HI, ~47%, 3.0 equiv.) and sulfuric acid (H₂SO₄, 1.0 equiv.) at 0°C (ice-salt bath).
-
Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 equiv.) in a minimal amount of cold water. Add this solution dropwise to the stirred suspension while maintaining the internal temperature below 5°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent its premature decomposition.
-
Iodide Displacement: In a separate flask, prepare a solution of potassium iodide (KI, 1.5 equiv.) in water. Slowly add the cold diazonium salt solution to the KI solution. This addition often results in vigorous nitrogen gas evolution.
-
Reaction Completion: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60°C for 1-2 hours to ensure complete decomposition of the diazonium salt and formation of the product.
-
Workup and Purification: Cool the mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with sodium thiosulfate solution (to remove residual iodine) and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Reactivity and Key Transformations: A Hub for Complexity
The synthetic utility of this compound is dominated by its performance in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest of the carbon-halogen bonds, leading to faster rates of oxidative addition to the Pd(0) catalyst, often allowing for milder reaction conditions compared to the corresponding bromo- or chloro-pyridines.[5]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of the most powerful methods for forming biaryl and heteroaryl-aryl structures.[6][7] The reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.). The choice of a mild inorganic base is crucial to prevent hydrolysis of the methyl ester.
-
Catalyst and Solvent: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%), and a degassed solvent system (e.g., 1,4-dioxane/water or DMF). The use of an inert atmosphere is critical as the Pd(0) species is oxygen-sensitive.[9]
-
Reaction Execution: Heat the reaction mixture to 80-100°C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup and Purification: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography to obtain the desired 2-aryl-nicotinate product.
Sonogashira Coupling: Accessing Alkynes
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond, coupling the aryl iodide with a terminal alkyne.[5][10] This reaction uniquely requires a co-catalytic amount of a copper(I) salt, typically CuI, which facilitates the formation of a copper acetylide intermediate.[11]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas. Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.), which also acts as a solvent and acid scavenger.[12]
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.
-
Reaction Execution: Stir the reaction at room temperature. The high reactivity of the C-I bond often precludes the need for heating.[5] Monitor progress by TLC or LC-MS. Persistent formation of alkyne homocoupling (Glaser) byproducts can be minimized by ensuring strictly anaerobic conditions and using the minimum effective amount of CuI.[12]
-
Workup and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The resulting 2-alkynyl-nicotinate is purified by flash chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction is a cornerstone for synthesizing aryl amines, which are prevalent in pharmaceuticals.[13][14] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base and a specialized phosphine ligand.[15][16]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky, electron-rich phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide or LHMDS, 1.2-1.5 equiv.) to a Schlenk tube. The choice of ligand is critical for reaction efficiency and substrate scope.[17]
-
Reagent Addition: Add this compound (1.0 equiv.) and a degassed, anhydrous solvent such as toluene or dioxane. Finally, add the amine (1.1-1.2 equiv.).
-
Reaction Execution: Seal the vessel and heat to 80-110°C. Monitor the reaction for the consumption of the starting material. The strong base necessitates careful substrate compatibility; functional groups like ketones or other esters may require milder base conditions (e.g., K₃PO₄) and a different catalyst system.
-
Workup and Purification: After cooling, quench the reaction by carefully adding water. Extract with an organic solvent, wash the combined organic phases with brine, dry, and concentrate. The resulting 2-amino-nicotinate product is purified by flash chromatography.
Applications in Research and Development
The products derived from this compound are valuable intermediates in several fields:
-
Pharmaceuticals: The nicotinic acid scaffold is a privileged structure in medicinal chemistry.[18] Derivatization via cross-coupling allows for the rapid generation of libraries of compounds for screening against various biological targets, including kinases, GPCRs, and enzymes.[4][19]
-
Agrochemicals: Substituted pyridines are a well-established class of compounds used in the development of novel herbicides and pesticides.
-
Materials Science: Biaryl and alkynyl-aryl structures are core components of organic light-emitting diodes (OLEDs), conductive polymers, and photosensitizers for dye-sensitized solar cells.[20]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[20][21]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid breathing dust, fumes, or vapor. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a high-value, versatile chemical intermediate whose reactivity is centered on the lability of its carbon-iodine bond in palladium-catalyzed transformations. A thorough understanding of the principles and protocols governing its use in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions empowers researchers to efficiently construct complex molecular architectures. By providing detailed, validated methodologies and the scientific rationale behind them, this guide serves as a practical resource for scientists and developers aiming to innovate in the fields of medicine, agriculture, and materials science.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Methyl 2-aminonicotinate: A Key Intermediate. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
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MPG.PuRe. (n.d.). Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. MPG.PuRe. Available at: [Link]
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Wikipedia. (2024). Sonogashira coupling. Wikipedia. Available at: [Link]
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ChemWhat. (n.d.). METHYL 2-HYDROXY-5-IODONICOTINATE CAS#: 116387-40-7. ChemWhat. Available at: [Link]
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Wikipedia. (2024). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Available at: [Link]
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YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Scirp.org. (2018). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available at: [Link]
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PubChem. (n.d.). Methyl 2-methylnicotinate. PubChem. Available at: [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
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University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]
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ResearchGate. (2015). Synthesis of 2-aminonicotinic acid. ResearchGate. Available at: [Link]
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PubChem. (n.d.). Methyl 6-iodonicotinate. PubChem. Available at: [Link]
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An In-Depth Technical Guide to Methyl 2-Iodonicotinate: Synthesis, Characterization, and Application
Abstract
Methyl 2-iodonicotinate is a halogenated pyridine derivative of significant interest to the scientific community, particularly those in pharmaceutical and materials science. Its strategic placement of an iodo group at the 2-position and a methyl ester at the 3-position of the pyridine ring renders it a versatile and highly reactive synthetic intermediate. The iodine atom serves as an excellent leaving group for metal-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of functional groups. This guide provides a comprehensive technical overview of this compound, detailing its structural and physicochemical properties, a robust synthesis protocol with mechanistic considerations, in-depth spectroscopic characterization, and a discussion of its reactivity and applications as a key building block in modern medicinal chemistry.
Core Structural and Physicochemical Properties
This compound, also known as methyl 2-iodopyridine-3-carboxylate, is a key organic building block. Its structure combines the aromatic, electron-deficient pyridine core with two crucial functional groups that dictate its reactivity: an ester and an iodine substituent.
| Property | Value | Source |
| Molecular Formula | C₇H₆INO₂ | [PubChem][1] |
| Molecular Weight | 263.03 g/mol | [PubChem][1] |
| Monoisotopic Mass | 262.94434 Da | [PubChem][1] |
| CAS Number | 65255-52-9 | Vendor Data |
| Appearance | Off-white to yellow solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | - |
| InChI | InChI=1S/C7H6INO2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3 | [PubChem][1] |
| SMILES | COC(=O)C1=C(N=CC=C1)I | [PubChem][1] |
Synthesis and Mechanistic Insights
The synthesis of this compound is most effectively achieved from its corresponding amine precursor, methyl 2-aminonicotinate, via the Sandmeyer reaction. This classic transformation provides a reliable method for introducing an iodo group onto an aromatic ring.[2][3]
Proposed Synthetic Pathway: The Sandmeyer Reaction
The Sandmeyer reaction is a two-step process involving the diazotization of a primary aromatic amine followed by the displacement of the diazonium group with a nucleophile, in this case, iodide.[4][5] The use of copper salts can catalyze the reaction, though for iodination, the reaction often proceeds efficiently with potassium iodide alone.[3]
Detailed Experimental Protocol
Causality: The procedure begins with the in-situ formation of nitrous acid from sodium nitrite and a strong acid like HCl at low temperatures (0-5 °C). This low temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate and to suppress the formation of phenolic side products.[4]
-
Diazotization: a. Dissolve methyl 2-aminonicotinate (1.0 equiv.) in a solution of aqueous hydrochloric acid (~3 M) in a flask equipped with a magnetic stirrer. Cool the mixture to 0-5 °C in an ice-water bath. b. Prepare a solution of sodium nitrite (1.1 equiv.) in cold water. Add this solution dropwise to the stirred amine suspension, ensuring the temperature remains below 5 °C. c. Stir the resulting solution for an additional 20-30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a clear solution.
-
Iodide Displacement: a. In a separate flask, dissolve potassium iodide (1.5 equiv.) in a minimal amount of water and cool it in an ice bath. b. Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas (N₂) will be observed. Trustworthiness: The evolution of nitrogen gas is a key visual confirmation that the displacement reaction is proceeding.[4] c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
-
Work-up and Purification: a. Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess iodine to iodide, characterized by the disappearance of the brown I₂ color. b. Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. d. Concentrate the solvent under reduced pressure to yield the crude product. e. Purify the crude material by flash column chromatography on silica gel to obtain the pure this compound.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized this compound is paramount. A combination of NMR, IR, and mass spectrometry provides a complete structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure.[6][7] The following are predicted chemical shifts (in ppm) in a CDCl₃ solvent.
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| ~8.45 | dd | ~4.8, 1.8 | 1H | H-6 (Pyridine) |
| ~8.10 | dd | ~7.8, 1.8 | 1H | H-4 (Pyridine) |
| ~7.20 | dd | ~7.8, 4.8 | 1H | H-5 (Pyridine) |
| ~3.95 | s | - | 3H | -OCH₃ (Ester) |
Rationale: The proton at the H-6 position is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The H-4 proton is deshielded by the adjacent ester group, while the H-5 proton will be the most upfield of the aromatic protons. The methyl ester protons will appear as a characteristic singlet.[8]
¹³C NMR (Carbon-13 NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~165.0 | C=O (Ester) |
| ~152.0 | C-6 (Pyridine) |
| ~145.0 | C-4 (Pyridine) |
| ~130.0 | C-3 (Pyridine) |
| ~125.0 | C-5 (Pyridine) |
| ~118.0 | C-2 (C-I) |
| ~52.5 | -OCH₃ (Ester) |
Rationale: The carbonyl carbon of the ester will be the most downfield signal. The carbon atom (C-2) bearing the heavy iodine atom is expected to be significantly shifted upfield due to the "heavy atom effect".[7][9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2950 | C-H Stretch | Aliphatic (-OCH₃) |
| ~1730 | C=O Stretch | Ester |
| ~1580, 1450 | C=C, C=N Stretch | Pyridine Ring |
| ~1250 | C-O Stretch | Ester |
| ~650 | C-I Stretch | Iodo-Aromatic |
Rationale: The most prominent peak will be the strong carbonyl (C=O) stretch of the ester group around 1730 cm⁻¹. The presence of the aromatic ring and the C-I bond will also give characteristic signals in the fingerprint and aromatic regions.[10]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
| m/z Value | Interpretation |
| ~263 | [M]⁺, Molecular ion peak |
| ~232 | [M - OCH₃]⁺, Loss of methoxy radical |
| ~204 | [M - COOCH₃]⁺, Loss of carbomethoxy radical |
| ~136 | [M - I]⁺, Loss of iodine radical |
Rationale: The molecular ion peak [M]⁺ should be clearly visible at m/z ≈ 263. A characteristic fragmentation pattern involves the loss of the iodine atom, leading to a significant peak at m/z ≈ 136.
Reactivity and Synthetic Utility
This compound is a valuable synthetic intermediate due to its multiple reactive sites, which can be addressed with high selectivity.
-
C-I Bond Reactivity (Site A) : The carbon-iodine bond is the most synthetically exploited feature of this molecule. The 2-position of the pyridine ring is activated towards nucleophilic substitution, and the C-I bond is an excellent substrate for various palladium-catalyzed cross-coupling reactions.[11][12]
-
Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form C(sp²)-C(sp²) bonds, introducing new aryl or vinyl groups.[13]
-
Sonogashira Coupling : Reaction with terminal alkynes to form C(sp²)-C(sp) bonds.
-
Heck Coupling : Reaction with alkenes.
-
Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds.
-
Carbonylative Couplings : Introduction of a carbonyl group using carbon monoxide.
-
-
Ester Group Reactivity (Site B) : The methyl ester can be readily transformed into other functional groups.
-
Hydrolysis : Saponification with a base (e.g., NaOH, LiOH) or acid-catalyzed hydrolysis yields 2-iodonicotinic acid, a key intermediate for forming amides or other esters.
-
Amidation : Direct reaction with amines, often at elevated temperatures or with catalysis, can form the corresponding amides.
-
-
Pyridine Ring Reactivity (Site C) : The lone pair on the pyridine nitrogen allows for reactions such as:
-
N-Oxidation : Reaction with an oxidant like m-CPBA forms the corresponding N-oxide, which can alter the electronic properties and reactivity of the ring.
-
Quaternization : Alkylation with agents like methyl iodide forms a pyridinium salt, increasing the ring's susceptibility to nucleophilic attack.
-
Applications in Medicinal Chemistry and Drug Discovery
The nicotinic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[14][15][16] Derivatives of nicotinic acid are known to possess a wide range of therapeutic properties, including anti-inflammatory, lipid-lowering, and antimicrobial activities.[17][18]
This compound serves as an ideal starting material for building molecular libraries for drug discovery. Its ability to undergo predictable and high-yielding cross-coupling reactions allows for the systematic and rapid diversification of the pyridine core. By introducing various substituents at the 2-position, researchers can fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. This approach is central to modern structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents.
Safety and Handling
While a specific safety data sheet (SDS) for this compound should always be consulted, general precautions for halogenated aromatic compounds should be followed.
-
Hazard Statements (Predicted) : Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[10]
-
Precautionary Measures :
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Conclusion
This compound is a high-value building block for synthetic and medicinal chemists. Its well-defined structure, reliable synthesis via the Sandmeyer reaction, and, most importantly, the versatile reactivity of its C-I bond make it an indispensable tool for constructing complex molecular architectures. The ability to leverage this intermediate in a wide range of cross-coupling reactions provides a powerful platform for the discovery and development of new pharmaceuticals and functional materials. This guide has provided the core technical information necessary for researchers to confidently synthesize, characterize, and apply this compound in their work.
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Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy & Bioresources. Available at: [Link]
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Cordier, C. J., et al. (2011). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles. Journal of the American Chemical Society. Available at: [Link]
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Ciappa, A., et al. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. Available at: [Link]
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Gelis, I., et al. (2007). Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion. Journal of the American Chemical Society. Available at: [Link]
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A Comprehensive Technical Guide to the Synthesis of Methyl 2-Iodonicotinate from 2-Aminonicotinic Acid
Abstract
This technical guide provides an in-depth, field-proven methodology for the synthesis of Methyl 2-iodonicotinate, a pivotal building block in modern drug discovery and development. Starting from the readily available 2-aminonicotinic acid, this document details a robust two-step synthetic pathway involving a Sandmeyer-type iodination followed by a Fischer-Speier esterification. The narrative emphasizes the causality behind experimental choices, offers insights into process optimization, and presents self-validating protocols for reproducibility. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable route to this high-value intermediate.
Introduction
This compound is a versatile heterocyclic intermediate whose structural motifs are frequently incorporated into active pharmaceutical ingredients (APIs). The presence of an iodo-substituent on the pyridine ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. The methyl ester functionality offers a site for further chemical modification or can act as a surrogate for a carboxylic acid.
The synthesis of this compound from 2-aminonicotinic acid is an illustrative example of classic aromatic chemistry, leveraging fundamental transformations that are staples in the synthetic organic chemist's toolbox.[1][2] The chosen synthetic route proceeds in two distinct, high-yielding steps:
-
Diazotization-Iodination: Conversion of the 2-amino group of 2-aminonicotinic acid into a 2-iodo group via an arenediazonium salt intermediate.
-
Esterification: Conversion of the carboxylic acid moiety of the resulting 2-iodonicotinic acid into a methyl ester.
This guide provides a detailed exploration of the underlying mechanisms, a step-by-step experimental protocol, and critical insights for successful execution.
Reaction Scheme and Mechanistic Rationale
The overall transformation is a two-step process, starting with the conversion of the amino group and followed by esterification of the carboxylic acid.
Step 1: Synthesis of 2-Iodonicotinic Acid via Sandmeyer-Type Reaction
The conversion of a primary aromatic amine to an aryl iodide is achieved through diazotization followed by displacement with an iodide salt.[3][4][5][6] This process is a variant of the Sandmeyer reaction.
Causality of Experimental Choices:
-
Diazotization: The reaction is initiated by treating the primary amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄).[6][7][8] Performing this reaction at low temperatures (0–5 °C) is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.[9]
-
Iodination: Unlike Sandmeyer reactions for chlorides and bromides which require a copper(I) salt catalyst, the synthesis of aryl iodides proceeds efficiently without a catalyst.[9][10] The iodide ion (from KI) is a sufficiently strong nucleophile and reducing agent to react with the diazonium salt, leading to the formation of the aryl iodide and the expulsion of nitrogen gas.[9][11] The mechanism is believed to proceed via a radical pathway.[5][9]
Reaction Mechanism: Diazotization and Iodination
Caption: Mechanism of the Sandmeyer-type iodination reaction.
Step 2: Synthesis of this compound via Fischer-Speier Esterification
The conversion of the carboxylic acid group to a methyl ester is most commonly achieved via Fischer-Speier esterification.
Causality of Experimental Choices:
-
Reaction Conditions: This acid-catalyzed esterification is a reversible equilibrium-driven process.[12] To drive the reaction toward the product, a large excess of the alcohol (methanol) is used as both the reactant and the solvent. The reaction is typically heated under reflux to increase the reaction rate.[12][13]
-
Catalyst: A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is required.[13][14] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Reaction Mechanism: Fischer-Speier Esterification
Caption: Mechanism of the Fischer-Speier esterification.
Experimental Protocols and Workflow
Reagents and Materials
The following table summarizes the key reagents required for the two-step synthesis.
| Reagent | Formula | MW ( g/mol ) | Role | Step |
| 2-Aminonicotinic Acid | C₆H₆N₂O₂ | 138.12 | Starting Material | 1 |
| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing Agent | 1 |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | Acid/Catalyst | 1 & 2 |
| Potassium Iodide | KI | 166.00 | Iodide Source | 1 |
| Methanol | CH₃OH | 32.04 | Reagent/Solvent | 2 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | 1 & 2 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralizing Base | 1 & 2 |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | Drying Agent | 1 & 2 |
Detailed Step-by-Step Protocol
Step 1: Synthesis of 2-Iodonicotinic Acid
-
Dissolution of Amine: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-aminonicotinic acid (1.0 eq) in deionized water.
-
Acidification & Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. Slowly add concentrated sulfuric acid (approx. 2.0-3.0 eq) dropwise while maintaining the low temperature. Stir until a clear solution is obtained.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.
-
Iodination: Prepare a solution of potassium iodide (1.5 eq) in deionized water. Add this solution slowly to the cold diazonium salt solution. Effervescence (N₂ gas evolution) will be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
Workup: Cool the reaction mixture. If a precipitate (the crude product) has formed, collect it by vacuum filtration. Wash the solid with cold water and then with a small amount of a sodium thiosulfate solution to remove any residual iodine.
-
Purification: The crude 2-iodonicotinic acid can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the dried 2-iodonicotinic acid (1.0 eq) and a large excess of methanol (e.g., 10-20 eq, serving as solvent).[13]
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2-0.5 eq) dropwise with stirring.[13]
-
Reflux: Heat the mixture to reflux and maintain for 4-12 hours.[13][15] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Neutralization: After cooling to room temperature, carefully pour the reaction mixture over crushed ice. Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.[13][15]
-
Extraction: Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate or chloroform.[13][15][16]
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[9][17] Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Overall Experimental Workflow
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An In-depth Technical Guide to Methyl 2-Iodonicotinate: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 2-iodonicotinate, a key heterocyclic building block in organic synthesis and medicinal chemistry. We will delve into its chemical identity, synthesis strategies, key reactions, and applications, with a focus on its utility in the development of novel therapeutics. This document is intended to be a practical resource for laboratory chemists and drug discovery professionals, offering detailed protocols and mechanistic insights.
Core Identification and Chemical Properties
This compound, systematically named methyl 2-iodopyridine-3-carboxylate , is a halogenated derivative of nicotinic acid methyl ester. The presence of an iodine atom at the 2-position of the pyridine ring, adjacent to the ester functionality, renders it a highly versatile intermediate for carbon-carbon and carbon-heteroatom bond formation.
While a specific CAS Registry Number for this compound is not readily found in major chemical databases, its identity is unambiguously defined by its structure and other identifiers. It is crucial to distinguish it from its isomers, which possess distinct chemical properties and reactivity profiles.
Table 1: Core Identifiers for this compound and Related Isomers
| Identifier | This compound | Methyl 3-iodopicolinate | Methyl 2-iodoisonicotinate |
| IUPAC Name | methyl 2-iodopyridine-3-carboxylate | methyl 3-iodopyridine-2-carboxylate | methyl 2-iodopyridine-4-carboxylate |
| Structure | A pyridine ring with an iodine at C2 and a methyl ester at C3 | A pyridine ring with an iodine at C3 and a methyl ester at C2 | A pyridine ring with an iodine at C2 and a methyl ester at C4 |
| Molecular Formula | C₇H₆INO₂ | C₇H₆INO₂ | C₇H₆INO₂ |
| Molecular Weight | 263.03 g/mol | 263.03 g/mol | 263.03 g/mol |
| PubChem CID | 14784669[1] | - | 196869 |
| CAS Number | Not readily available | 73841-41-5[2][3] | 134579-47-8 |
| InChIKey | CCCNMWCQSYSBJU-UHFFFAOYSA-N[1] | ITYQUGKRGXNQSC-UHFFFAOYSA-N[2] | XXOKMYMXDALOEN-UHFFFAOYSA-N[4] |
Table 2: Physicochemical Properties of this compound (Predicted and Estimated)
| Property | Value | Source |
| XlogP | 1.4 | PubChem[1] |
| Boiling Point | Estimated 250-300 °C at 760 mmHg | - |
| Melting Point | Solid at room temperature (estimated) | - |
| Appearance | Off-white to pale yellow solid (expected) | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMF) | - |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be strategically approached from commercially available precursors. A plausible and efficient route involves the diazotization of 2-aminonicotinic acid followed by a Sandmeyer-type iodination, and subsequent esterification.
Proposed Synthetic Pathway
The overall synthetic transformation is depicted below. This two-step process, starting from 2-aminonicotinic acid, is a classic and reliable method for the introduction of an iodine atom onto an aromatic ring.[4][5]
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Protocol 1: Synthesis of 2-Iodonicotinic Acid via Sandmeyer Reaction
-
Materials: 2-Aminonicotinic acid, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl, concentrated), Potassium iodide (KI), Sodium thiosulfate (Na₂S₂O₃), Ice.
-
Procedure:
-
Suspend 2-aminonicotinic acid (1.0 eq) in a mixture of water and concentrated HCl at 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. The completion of diazotization can be monitored using starch-iodide paper.
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases.
-
Cool the mixture and decolorize with a small amount of sodium thiosulfate solution.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to afford 2-iodonicotinic acid.
-
Protocol 2: Esterification of 2-Iodonicotinic Acid
-
Materials: 2-Iodonicotinic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄, concentrated), Sodium bicarbonate (NaHCO₃).
-
Procedure:
-
Dissolve 2-iodonicotinic acid (1.0 eq) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound. Further purification can be achieved by column chromatography if necessary.
-
Applications in Drug Discovery and Organic Synthesis
The C-I bond in this compound is a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. This makes it an invaluable building block for the synthesis of complex, highly functionalized molecules, which are often sought after in drug discovery programs.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, alkynyl, and amino moieties, respectively.
Sources
Spectroscopic Data for Methyl 2-iodonicotinate: An In-depth Technical Guide for Researchers
This guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-iodonicotinate, a significant pyridine derivative in medicinal chemistry and drug development. While direct experimental spectra for this specific compound are not extensively available in public databases, this document leverages data from closely related analogs and foundational spectroscopic principles to offer a robust predictive and interpretive framework for researchers. By understanding the expected spectral characteristics, scientists can better identify and characterize this molecule in their synthetic endeavors.
Molecular Structure and its Spectroscopic Implications
This compound possesses a pyridine ring substituted with an iodine atom at the 2-position and a methyl ester group at the 3-position. This substitution pattern dictates the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint. The electronegative iodine atom and the electron-withdrawing methyl ester group significantly influence the chemical shifts of the aromatic protons and carbons in NMR spectroscopy, as well as the vibrational frequencies of bonds in IR spectroscopy.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) frameworks.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, and one singlet in the aliphatic region for the methyl ester protons.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.6 | dd | ~4.8, 1.8 | 1H | H-6 |
| ~8.2 | dd | ~7.8, 1.8 | 1H | H-4 |
| ~7.2 | dd | ~7.8, 4.8 | 1H | H-5 |
| ~3.9 | s | - | 3H | -OCH₃ |
Rationale for Predictions: These predictions are based on the analysis of related compounds. For instance, in Methyl 2-methylnicotinate, the corresponding protons appear at δ 8.54 (dd, J=4.8, 1.7Hz, 1H), 8.12 (dd, J=7.9, 1.7Hz, 1H), and 7.14 (dd, J=7.9, 4.8Hz, 1H).[1] The substitution of a methyl group with a more electronegative iodine atom is expected to cause a slight downfield shift for the adjacent protons. The methyl ester protons are anticipated to appear as a singlet around 3.9 ppm, a typical region for such functional groups.[1]
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, this technique is less sensitive than ¹H NMR.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~155 | C-6 |
| ~145 | C-4 |
| ~130 | C-2 (bearing Iodine) |
| ~125 | C-5 |
| ~120 | C-3 |
| ~53 | -OCH₃ |
Rationale for Predictions: The chemical shifts are estimated based on the principles of ¹³C NMR and data from analogous pyridine derivatives.[2] The carbon attached to the iodine (C-2) is expected to have a chemical shift significantly influenced by the heavy atom effect. The ester carbonyl carbon will appear at the lowest field (~165 ppm). The methyl ester carbon will be found at the highest field (~53 ppm).
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.
-
Instrument Setup: Similar to ¹H NMR, the instrument needs to be tuned and shimmed.
-
Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each carbon. A larger number of scans is necessary due to the lower sensitivity.
-
Data Processing: The data is processed in a similar manner to ¹H NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of the bonds within the molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~2950 | Medium | C-H stretching (methyl) |
| ~1730 | Strong | C=O stretching (ester) |
| ~1600, ~1470 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1300-1100 | Strong | C-O stretching (ester) |
| Below 800 | Medium-Strong | C-I stretching and out-of-plane C-H bending |
Rationale for Predictions: The most characteristic peak will be the strong absorption around 1730 cm⁻¹ due to the carbonyl (C=O) stretch of the ester group.[3] The aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.[4] The C-I stretching vibration is expected at lower wavenumbers, typically below 800 cm⁻¹.
Experimental Protocol for IR Spectroscopy (ATR Method):
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Ensure the ATR crystal is clean before and after the measurement.
-
Data Acquisition: Collect the spectrum by co-adding several scans to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.
Caption: General workflow for the spectroscopic characterization of an organic compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 262.94 | Molecular ion |
| [M+H]⁺ | 263.95 | Protonated molecule (in ESI or CI) |
| [M-OCH₃]⁺ | 231.93 | Loss of the methoxy group |
| [M-COOCH₃]⁺ | 203.93 | Loss of the carbomethoxy group |
Rationale for Predictions: The molecular formula of this compound is C₇H₆INO₂. The monoisotopic mass is calculated to be 262.9443 Da. In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 262.94. Common fragmentation pathways would involve the loss of the methoxy radical (•OCH₃) or the entire carbomethoxy group (•COOCH₃). Using soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 263.95 would be the predominant species.
Experimental Protocol for Mass Spectrometry (LC-MS with ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: The sample is introduced into the mass spectrometer via a liquid chromatograph (LC). The ESI source is typically operated in positive ion mode to generate protonated molecules.
-
Data Acquisition: The mass spectrum is acquired over a relevant m/z range (e.g., 50-500 amu).
-
Data Analysis: The resulting spectrum is analyzed to identify the molecular ion and any significant fragment ions.
Conclusion
The comprehensive spectroscopic analysis of this compound, though based on predictive data and analogies to similar structures, provides a solid foundation for its identification and characterization. Researchers can confidently use the expected ¹H NMR, ¹³C NMR, IR, and MS data presented in this guide to confirm the successful synthesis of this important chemical intermediate. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.
References
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Foreword: The Critical Role of Intermediate Quality in Drug Discovery
An In-depth Technical Guide to the Purity and Stability of Methyl 2-iodonicotinate
In the landscape of pharmaceutical development, the journey from a promising lead molecule to a market-approved therapeutic is paved with exacting standards. The quality of each component, particularly the chemical intermediates, is not merely a matter of regulatory compliance but the very foundation of a drug's safety and efficacy. This compound, a key heterocyclic building block, is no exception. Its unique structure, featuring a pyridine core with iodo and methyl ester functionalities, makes it a versatile precursor for a range of complex active pharmaceutical ingredients (APIs). However, its utility is directly proportional to its purity and stability. This guide provides an in-depth exploration of these critical attributes, offering field-proven insights and robust methodologies for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, presenting a framework for ensuring the integrity of this vital intermediate.
Physicochemical Profile of this compound
A thorough understanding of a molecule's fundamental properties is the starting point for any robust analytical or stability program. This compound (C₇H₆INO₂) is a substituted pyridine derivative.[1] The presence of an electron-withdrawing iodine atom and a methyl ester group on the electron-deficient pyridine ring significantly influences its reactivity, solubility, and stability.
| Property | Value | Source |
| Molecular Formula | C₇H₆INO₂ | PubChem[1] |
| Molecular Weight | 263.03 g/mol | CymitQuimica[2] |
| Monoisotopic Mass | 262.94434 Da | PubChemLite[1] |
| Appearance | Solid (predicted/typical for similar compounds) | N/A |
| XlogP (predicted) | 1.4 | PubChemLite[1] |
| InChI Key | CCCNMWCQSYSBJU-UHFFFAOYSA-N | PubChemLite[1] |
The predicted octanol-water partition coefficient (XlogP) suggests moderate lipophilicity, which has implications for selecting appropriate solvents for synthesis, purification, and analytical chromatography.
Synthesis, Impurities, and Purification Strategies
The purity of this compound is intrinsically linked to its synthetic route. While numerous proprietary methods exist, a common and logical laboratory-scale approach involves the diazotization of Methyl 2-aminonicotinate followed by a Sandmeyer-type reaction with an iodide source. This process, while effective, can introduce a predictable profile of impurities.
Plausible Synthetic Pathway & Potential Impurities
The synthesis can be visualized as a two-step process starting from 2-aminonicotinic acid, a readily available starting material.[3]
Caption: Plausible synthetic workflow for this compound.
This pathway can generate several process-related impurities that must be controlled.
| Impurity Type | Specific Example | Origin |
| Unreacted Starting Material | Methyl 2-aminonicotinate | Incomplete Sandmeyer reaction.[3] |
| Reaction Byproduct | Methyl 2-hydroxynicotinate | Reaction of the diazonium intermediate with water. |
| Isomeric Impurities | Positional isomers (e.g., Methyl 4-iodonicotinate) | May arise from impurities in starting materials. |
| Residual Solvents | Methanol, Toluene, Ethyl Acetate | Used during reaction and work-up. |
| Reagent-Related | Residual Iodine | From the use of potassium iodide. |
Purification Protocol: Silica Gel Column Chromatography
The removal of polar impurities like the starting amine and the hydroxyl byproduct is effectively achieved using silica gel chromatography. The choice of eluent is critical; a gradient system provides the best separation.
Objective: To purify crude this compound to ≥98% purity.
Methodology:
-
Slurry Preparation: Dissolve the crude product (e.g., 5.0 g) in a minimal amount of dichloromethane (DCM). Add silica gel (approx. 10 g) and concentrate the slurry on a rotary evaporator to obtain a dry, free-flowing powder. This dry-loading technique prevents band broadening and improves separation.
-
Column Packing: Prepare a glass column with silica gel (e.g., 230-400 mesh, 100 g for a 5 g crude sample) using a petroleum ether/ethyl acetate mixture (95:5 v/v) as the mobile phase. Ensure the column is packed uniformly to avoid channeling.
-
Loading: Carefully add the prepared slurry from Step 1 to the top of the packed column.
-
Elution: Begin elution with the initial mobile phase (petroleum ether/ethyl acetate 95:5). The less polar target compound will move down the column faster than the more polar impurities.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., from 5% to 20% over several column volumes). This is essential to elute the target compound in a reasonable time while leaving highly polar impurities adsorbed to the silica.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate) or UV light.
-
Product Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to yield the purified this compound.
This self-validating protocol uses TLC at each stage to confirm the separation's progress and the final product's purity.
Stability Profile and Degradation Pathways
This compound is susceptible to degradation through several pathways, primarily hydrolysis and photolysis. Understanding these liabilities is crucial for establishing appropriate storage conditions and shelf-life.
Key Degradation Pathways
The ester and iodo-substituents are the primary sites of chemical instability.
-
Hydrolysis: The ester linkage can be cleaved under both acidic and basic conditions to yield 2-iodonicotinic acid and methanol. This is a significant concern during aqueous work-ups and long-term storage if moisture is present.[4]
-
Photodegradation: Halogenated pyridines are known to be sensitive to light, particularly UV radiation.[5] Photolytic cleavage of the carbon-iodine bond can occur, leading to the formation of radical species and subsequent complex degradation products. This pathway underscores the need for storage in light-protected containers.
-
Thermal Degradation: While generally stable at ambient temperatures, prolonged exposure to high heat can lead to decomposition, potentially releasing irritating gases and vapors like nitrogen oxides (NOx) and iodine.[6]
Caption: Primary degradation pathways for this compound.
Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify likely degradation products and develop stability-indicating analytical methods.
Objective: To investigate the stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare several solutions of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water (50:50).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B conditions) for a defined period.
-
Thermal Degradation: Heat the solid compound in an oven at 80°C for 48 hours, then dissolve for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Section 4.1).
-
Evaluation: Compare the chromatograms to identify new peaks (degradants) and a decrease in the main peak area. A mass spectrometer coupled with the HPLC can be used to identify the mass of the degradation products, helping to confirm the pathways outlined above.
Analytical Methodologies for Purity Assessment
Robust analytical methods are required to quantify purity and detect trace impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, with Gas Chromatography (GC) serving as a complementary technique for volatile impurities.[7]
Protocol: Reversed-Phase HPLC for Purity Determination
This method is designed to be stability-indicating, meaning it can separate the intact molecule from its potential degradation products and synthesis-related impurities.
Instrumentation:
-
HPLC system with a UV detector, column oven, and autosampler.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 mm x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid improves peak shape for the basic pyridine nitrogen. A gradient elution is used for optimal separation of impurities with varying polarities. |
| Gradient | 0-20 min: 30% B to 90% B20-25 min: Hold at 90% B25-30 min: Return to 30% B | Starts with a higher aqueous phase to retain polar impurities, then ramps up the organic phase to elute the main compound and any non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times.[7] |
| Detection | UV at 254 nm | A common wavelength for aromatic and conjugated systems, providing good sensitivity.[7] |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 10 mL volumetric flask using the mobile phase (initial conditions) as the diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulate matter.
Complementary Techniques
-
Gas Chromatography (GC-FID): Ideal for quantifying residual solvents from the synthesis process. A headspace GC method is typically employed for this purpose.
-
Quantitative NMR (qNMR): Can be used as a primary method to determine the absolute purity of a reference standard without the need for a specific standard of the analyte itself.[8]
Recommended Storage and Handling
Based on the stability profile, stringent storage and handling procedures are necessary to maintain the integrity of this compound.
-
Storage: The compound should be stored in tightly sealed, amber glass vials to protect it from moisture and light.[9] Storage at refrigerated temperatures (2-8°C) is recommended to slow down potential degradation pathways.[10] Storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative and moisture-related degradation.[6]
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, as the compound may cause skin, eye, and respiratory irritation.[9][12] Avoid generating dust.
Conclusion
The purity and stability of this compound are not static properties but are the result of controlled synthesis, rigorous purification, and informed handling. By understanding the potential impurities born from its synthesis, employing robust chromatographic methods for their removal and detection, and recognizing its inherent liabilities to hydrolysis and photolysis, researchers can ensure the high quality of this critical intermediate. The protocols and insights provided in this guide serve as a comprehensive framework for maintaining the integrity of this compound, thereby safeguarding the quality and success of downstream drug development endeavors.
References
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ChemWhat. METHYL 2-HYDROXY-5-IODONICOTINATE CAS#: 116387-40-7. Available at: [Link]
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Kaiser, J. P., & Bollag, J. M. (1991). Degradation of Pyridines in the Environment. ResearchGate. Available at: [Link]
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Parascandola, J. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC - NIH. Available at: [Link]
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DC Fine Chemicals. (2024). Safety Data Sheet - Methyl nicotinate. Available at: [Link]
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Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy & Bioresources. Available at: [Link]
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Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]
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PharmaCompass.com. Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Methyl 2-aminonicotinate: A Key Intermediate. Available at: [Link]
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PrepChem.com. (48) methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]
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A Technical Guide to the Solubility of Methyl 2-Iodoniconate for Researchers and Drug Development Professionals
Introduction
Methyl 2-iodonicotinate is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. As a substituted pyridine derivative, its structure is frequently incorporated into novel pharmaceutical candidates and functional materials. The iodo-substituent at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, enabling the construction of complex molecular architectures[1][2]. Understanding and predicting the solubility of this compound in common organic solvents is a critical, yet often overlooked, parameter that underpins its practical application. Inadequate solubility can lead to challenges in reaction setup, purification, and ultimately, the formulation of active pharmaceutical ingredients (APIs). More than 40% of new chemical entities (NCEs) developed in the pharmaceutical industry are practically insoluble in water, making solubility a major challenge for formulation scientists[3].
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. It is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies necessary to effectively utilize this important synthetic intermediate. We will delve into the structural factors governing its solubility, provide a predicted solubility profile based on first principles and available data, and present a detailed, field-proven protocol for experimentally determining its solubility.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be miscible. To predict the solubility of this compound, we must first analyze its molecular structure and inherent polarity.
The structure of this compound features a pyridine ring, a methyl ester group, and an iodine atom. The pyridine ring, with its nitrogen heteroatom, is polar[4]. The methyl ester group (-COOCH₃) is also polar and can act as a hydrogen bond acceptor. The iodine atom, while being the least electronegative of the common halogens, still contributes to the overall polarity of the molecule. The combination of these functional groups results in a molecule with a significant dipole moment, classifying it as a polar organic compound.
Based on this structural analysis, we can make the following predictions:
-
High Solubility in Polar Aprotic Solvents: Solvents like dichloromethane (DCM), chloroform, ethyl acetate, tetrahydrofuran (THF), and acetone are expected to be excellent solvents for this compound. These solvents can engage in dipole-dipole interactions with the polar regions of the solute. Indeed, syntheses of related iodinated pyridine derivatives often utilize dichloromethane and ethyl acetate as solvents[5].
-
Good Solubility in Polar Protic Solvents: Polar protic solvents such as methanol, ethanol, and isopropanol should also be effective at dissolving this compound. While the solute cannot act as a hydrogen bond donor, the nitrogen atom and the carbonyl oxygen of the ester can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of the solvent. A synthesis for methyl nicotinate, a closely related compound, involves refluxing in methanol, indicating good solubility[6][7].
-
Limited Solubility in Nonpolar Solvents: Nonpolar solvents like hexane, cyclohexane, and toluene are predicted to be poor solvents for this compound. The intermolecular forces in these solvents are primarily weak London dispersion forces, which are insufficient to overcome the stronger dipole-dipole interactions between the this compound molecules in the solid state.
Predicted Solubility Profile of this compound
| Solvent | Solvent Class | Predicted Solubility | Rationale & Supporting Evidence |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Very High | Strong dipole-dipole interactions. Commonly used as a solvent for reactions involving similar iodinated pyridines[5]. |
| Chloroform (CHCl₃) | Polar Aprotic | Very High | Similar to DCM. Used for extraction of the related methyl nicotinate[6]. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | High | Good polarity and hydrogen bond accepting capability. Used as a solvent for a related iodinated pyridine synthesis[5]. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | A common solvent for cross-coupling reactions like the Suzuki coupling, a primary application of this substrate[2]. |
| Acetone | Polar Aprotic | High | Strong dipole moment, effective at solvating polar molecules. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate to High | Polar solvent, often used in reactions and purification (e.g., HPLC). |
| Dimethylformamide (DMF) | Polar Aprotic | High | A common polar aprotic solvent used in a variety of organic reactions, including Suzuki couplings[2]. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Highly polar solvent capable of dissolving a wide range of organic compounds. |
| Methanol (MeOH) | Polar Protic | High | Capable of hydrogen bonding with the solute. Methanol is used as a solvent in the synthesis of methyl nicotinate[6][7]. |
| Ethanol (EtOH) | Polar Protic | High | Similar to methanol, expected to be a good solvent. |
| Isopropanol (IPA) | Polar Protic | Moderate | Less polar than methanol and ethanol, but still expected to be a reasonably good solvent. |
| Toluene | Nonpolar | Low | Primarily London dispersion forces. Often used in Suzuki couplings, but solubility may require elevated temperatures[2]. |
| Hexane/Heptane | Nonpolar | Very Low | Weak intermolecular forces, unlikely to be an effective solvent at room temperature. |
| Water | Polar Protic | Very Low | While polar, the large organic and iodine components likely make it poorly soluble in water. |
Experimental Determination of Solubility: A Validated Protocol
For many applications, particularly in drug development and process chemistry, a precise quantitative measure of solubility is required. The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound[1]. The following protocol provides a step-by-step guide for its implementation.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (high purity, e.g., HPLC grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.
Step-by-Step Methodology
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation. A good starting point is to add approximately 10-20 mg of the solid to 1-2 mL of each test solvent.
-
Scientist's Insight: Adding a significant excess ensures that the solution reaches its true saturation point. If all the solid dissolves, the experiment must be repeated with more solute.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for slowly dissolving compounds.
-
Scientist's Insight: Equilibrium is a state where the rate of dissolution equals the rate of precipitation. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to sediment.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.
-
Scientist's Insight: Filtration must be performed quickly and without temperature fluctuations to prevent precipitation of the solute. It is also advisable to discard the first few drops from the filter to saturate the filter material and avoid analyte loss.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Prepare a calibration curve by making a series of standard solutions of this compound of known concentrations.
-
Analyze the diluted sample and the standard solutions using a validated analytical method (e.g., HPLC).
-
Calculate the concentration of the saturated solution based on the dilution factor and the calibration curve. This concentration is the solubility of the compound in that solvent at the specified temperature.
-
Visualizing the Workflow
The following diagram illustrates the key stages of the isothermal shake-flask solubility determination protocol.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Conclusion
While a definitive, quantitative solubility table for this compound remains to be exhaustively compiled in the public domain, a strong predictive understanding can be achieved through the analysis of its molecular structure. The polar nature of the pyridine ring and the methyl ester group suggests high solubility in polar aprotic and protic organic solvents, a prediction supported by its use in synthetic procedures documented in the chemical literature. For applications demanding precise solubility values, the isothermal shake-flask method provides a robust and reliable experimental framework. By combining theoretical prediction with empirical validation, researchers and drug development professionals can confidently handle and utilize this compound, optimizing its potential as a key building block in the creation of next-generation molecules.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate. Retrieved from a relevant chemical synthesis guide.
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]
- Igbe, I., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmaceutical and Allied Sciences, 12(1), 2133-2139.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 197504.
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Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Retrieved from [Link]
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The Synthetic Alchemist's Toolkit: Unlocking the Potential of Methyl 2-iodonicotinate in Modern Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: On the Nature of a Versatile Building Block
In the landscape of modern organic synthesis, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and the efficiency with which it can be incorporated into complex molecular architectures. Methyl 2-iodonicotinate, a halogenated pyridine derivative, represents a compelling, albeit under-documented, scaffold for chemical innovation. Its structure—a pyridine ring bearing a sterically accessible iodine atom and an ester functionality—positions it as a prime candidate for a multitude of synthetic transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions.
A comprehensive review of the scientific literature reveals a notable scarcity of published studies detailing the specific, end-point applications of this compound. However, its utility can be powerfully inferred from the extensive and successful application of its structural analogs in medicinal chemistry and materials science. This guide, therefore, is constructed on a foundation of expert-driven extrapolation. We will dissect the inherent chemical potential of this molecule by examining field-proven applications of closely related iodo- and bromo-pyridines. The protocols, mechanistic insights, and strategic discussions presented herein are derived from established, validated chemistry, providing a robust framework for researchers to confidently incorporate this compound into their synthetic programs.
Core Reactivity: The Strategic Advantage of the C-I Bond
The primary driver of this compound's synthetic potential is the carbon-iodine (C-I) bond at the 2-position of the pyridine ring. In the world of palladium-catalyzed cross-coupling, the C-I bond is the most reactive of the carbon-halogen series (C-I > C-Br > C-Cl), a principle rooted in bond dissociation energies. This high reactivity is not merely a trivial fact; it is a strategic advantage that dictates experimental design.
Causality in Experimental Choice: The lower energy barrier for the oxidative addition of a C-I bond to a Pd(0) center allows for milder reaction conditions—lower temperatures, reduced catalyst loadings, and shorter reaction times—compared to less reactive halides.[1] This is critical for the synthesis of complex, polyfunctional molecules where sensitive functional groups might not tolerate the harsher conditions required to activate a C-Cl or even a C-Br bond. For drug development professionals, milder conditions translate to improved functional group tolerance, higher yields, and a more efficient path to the target molecule.
Below is a diagram illustrating the foundational principle of C-X bond reactivity that underpins the utility of iodo-pyridines.
Caption: Logical relationship governing C-X bond reactivity in cross-coupling.
Application Arena I: The Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging carbon-carbon bonds, a cornerstone in the synthesis of biaryl scaffolds common in pharmaceuticals.[2] this compound is an ideal substrate for this transformation, enabling the introduction of a vast array of aryl and heteroaryl groups at the 2-position.
Field-Proven Insight: In the synthesis of kinase inhibitors, which often feature a heterocyclic core linked to one or more aryl recognition elements, the Suzuki coupling is indispensable.[3][4] The pyridine moiety of this compound can act as a crucial hydrogen bond acceptor, while the newly introduced aryl group can be tailored to occupy a specific hydrophobic pocket within the enzyme's active site.
Comparative Catalyst Performance (Predictive)
While specific data for this compound is not available, we can extrapolate from typical results for aryl iodides to predict the performance of common catalyst systems. The choice of ligand is critical, influencing catalyst stability and reaction rate.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield Range (%) | Rationale & Causality |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 | The "workhorse" catalyst; reliable for reactive C-I bonds. Triphenylphosphine is a robust, well-understood ligand.[1] |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 90-98 | Dppf is a bidentate ligand that creates a more stable palladium complex, often leading to higher yields and broader substrate scope.[1] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | ~90-98 | SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes rapid oxidative addition and reductive elimination, allowing for lower catalyst loadings and faster reactions.[1] |
This data is representative and based on general knowledge of Suzuki couplings on similar halopyridine substrates.[1]
Self-Validating Protocol: Suzuki-Miyaura Coupling of an Iodo-Pyridine Analog
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of reactive aryl iodides and serves as a robust starting point for this compound.[1]
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Degassing: Seal the tube with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere. This is a critical step to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent and Catalyst Addition: Under a positive pressure of argon, add degassed 4:1 Toluene/H₂O (10 mL). Bubble argon through the solution for 15 minutes. Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath and stir vigorously for 4-12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Transfer to a separatory funnel and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-nicotinate product.
-
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Application Arena II: Sonogashira and Buchwald-Hartwig Couplings
Beyond C-C bonds, this compound is an excellent precursor for introducing carbon-alkyne (Sonogashira) and carbon-nitrogen (Buchwald-Hartwig) linkages, further expanding its utility in creating diverse molecular libraries.
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira reaction couples terminal alkynes with aryl halides, a transformation widely used in the synthesis of natural products and materials science.[5][6] The resulting aryl alkynes are versatile intermediates themselves, amenable to further reactions like click chemistry or cyclization.
Field-Proven Insight: The Sonogashira coupling is a key step in the synthesis of many complex pharmaceuticals, including treatments for psoriasis and nicotinic receptor agonists.[7] The reaction's mild conditions preserve the integrity of other functional groups, a necessity in late-stage synthesis.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals, agrochemicals, and organic electronics.[8][9] The reaction allows for the coupling of an aryl halide with a primary or secondary amine.
Field-Proven Insight: The development of novel kinase inhibitors often requires the installation of an amine side chain to interact with key residues in the ATP-binding pocket. The Buchwald-Hartwig amination provides a direct and high-yielding method to achieve this, replacing harsher, classical methods like nucleophilic aromatic substitution.[10]
Self-Validating Protocol: Buchwald-Hartwig Amination of an Iodo-Pyridine Analog
This protocol is based on well-established procedures for the amination of iodo-pyridines using modern, highly active catalyst systems.[9]
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), a suitable ligand like XPhos (0.05 mmol, 5 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Remove the tube from the glovebox. Add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and anhydrous, degassed dioxane (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C in a pre-heated oil bath. Stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup and Purification:
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Broader Horizons: Agrochemical and Materials Science Applications
While medicinal chemistry is a primary application theater, the reactivity of this compound suggests significant potential in other fields.
-
Agrochemicals: Many modern pesticides and herbicides are complex heterocyclic compounds.[11][12] The ability to use this compound as a scaffold to build substituted pyridines via cross-coupling reactions is directly applicable to the discovery of new agrochemical agents.
-
Materials Science: Aryl-alkynes and bi-aryl compounds are fundamental components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional materials. The Sonogashira and Suzuki reactions, for which this compound is an excellent substrate, are key manufacturing methods in this industry.
Conclusion and Future Outlook
This compound stands as a reagent of high potential. Its value is derived from the predictable and high-yielding reactivity of its C-I bond in the three most powerful cross-coupling reactions in the synthetic chemist's arsenal. While direct, published applications remain elusive, the overwhelming success of its chemical cousins in drug discovery, agrochemicals, and materials science provides a clear and compelling roadmap for its future use. It is our expert assessment that as the demand for complex, functionalized pyridine scaffolds continues to grow, this compound will transition from a molecule of inferred potential to a routinely utilized and indispensable building block in synthetic laboratories worldwide.
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Organic Syntheses. (Date unavailable). Organic Syntheses Procedure. Retrieved from [Link]
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ResearchGate. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Retrieved from [Link]
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PubMed. (2010). Synthesis and identification of[1][5][8]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Retrieved from [Link]
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Organic Syntheses. (Date unavailable). methyl iodide - Organic Syntheses Procedure. Retrieved from [Link]
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National Institutes of Health. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Retrieved from [Link]
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ResearchGate. (2015). (PDF) Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link]
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National Institutes of Health. (2014). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Retrieved from [Link]
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ResearchGate. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
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YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
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PubMed Central. (2021). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Retrieved from [Link]
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Organic Chemistry Portal. (Date unavailable). Sonogashira Coupling. Retrieved from [Link]
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Wikipedia. (Last edited date unavailable). Sonogashira coupling. Retrieved from [Link]
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ResearchGate. (Date unavailable). Suzuki cross-coupling of arylboronic acids with compound 2. Retrieved from [Link]
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National Institutes of Health. (2017). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Retrieved from [Link]
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National Institutes of Health. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
- Royal Society of Chemistry. (2022). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science.
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YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
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Semantic Scholar. (2025). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Retrieved from [Link]
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MDPI. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Retrieved from [Link]
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OUCI. (2021). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from [Link]
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MDPI. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Retrieved from [Link]
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National Institutes of Health. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]
- Royal Society of Chemistry. (2023). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. RSC Advances.
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A Comprehensive Technical Guide to Methyl 2-iodonicotinate: Synthesis, Commercial Availability, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Methyl 2-iodonicotinate in Medicinal Chemistry
This compound, a halogenated pyridine derivative, is a versatile building block of significant interest in medicinal chemistry and drug development. Its strategic importance lies in the presence of an iodo group at the 2-position of the pyridine ring, which serves as a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This, coupled with the methyl ester at the 3-position, provides a scaffold that can be readily elaborated into more complex molecular architectures. This guide provides a comprehensive overview of the synthesis, commercial availability, and key applications of this compound, with a focus on its utility for researchers and professionals in the pharmaceutical sciences.
Commercial Availability and Supplier Landscape
This compound is available from a number of chemical suppliers, typically with purities of 98% or higher. While pricing can vary, it is generally available in research quantities.
| Supplier | Purity | CAS Number | Notes |
| Allschoolabs | 98% | 913836-18-7 | Listed as high purity for laboratory and pharmaceutical applications.[1] |
| CymitQuimica | 96% | 134579-47-8 | This CAS number corresponds to the isomer, Methyl 2-iodoisonicotinate.[2] |
| Aladdin Scientific | min 95% | 134579-47-8 | This CAS number corresponds to the isomer, Methyl 2-iodoisonicotinate.[3] |
| ChemicalBook | Varies | Varies | Lists various suppliers for related compounds like 2-Amino-5-iodo-nicotinic acid Methyl ester.[4] |
It is crucial for researchers to verify the CAS number and specifications with the supplier to ensure they are purchasing the correct isomer for their intended application. The availability of related iodinated nicotinic acid derivatives suggests a developed supply chain for this class of compounds.
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be approached through several synthetic routes. A common and effective strategy involves the Sandmeyer reaction, starting from the readily available 2-aminonicotinic acid. This method provides a reliable means to introduce the iodo group at the 2-position.
Proposed Synthetic Pathway: Sandmeyer Reaction and Esterification
This two-step process involves the diazotization of 2-aminonicotinic acid followed by an in-situ reaction with an iodide salt, and subsequent esterification of the resulting 2-iodonicotinic acid.
Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 2-Iodonicotinic Acid via Sandmeyer Reaction
-
Diazotization: In a flask equipped with a stirrer and thermometer, dissolve 2-aminonicotinic acid in a cooled (0-5 °C) aqueous solution of sulfuric acid.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Iodination: In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas will evolve.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.
-
Work-up: The resulting precipitate of 2-iodonicotinic acid can be collected by filtration, washed with cold water, and dried.
Step 2: Esterification to this compound
-
Reaction Setup: Suspend the dried 2-iodonicotinic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
-
Work-up and Purification: After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Applications in Drug Discovery and Development: A Versatile Building Block
The primary utility of this compound in drug discovery stems from its role as a versatile intermediate in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The carbon-iodine bond provides a reactive site for the introduction of various aryl, heteroaryl, and alkyl groups, enabling the rapid generation of diverse compound libraries for biological screening.
The Power of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, this compound) and an organoboron compound (such as a boronic acid or boronic ester).[6][7] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.
Figure 2: General scheme of a Suzuki-Miyaura coupling reaction using this compound.
This reaction allows for the synthesis of a wide range of 2-aryl-nicotinic acid derivatives, which are prevalent scaffolds in many biologically active molecules. The ability to introduce diverse substituents at the 2-position of the pyridine ring is crucial for structure-activity relationship (SAR) studies during the lead optimization phase of drug discovery.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is paramount for its use in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase method is commonly used.
Typical HPLC Method Parameters:
-
Column: C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size)[8]
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min[8]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).[8]
-
Column Temperature: 30 °C[8]
This method can effectively separate this compound from starting materials, by-products, and other impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and confirmation of the identity of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring and the methyl protons of the ester group. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, further confirming its structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to gain insights into its fragmentation pattern, which can aid in structural confirmation. The expected molecular ion peak for C₇H₆INO₂ would be at m/z 262.94.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its commercial availability and the straightforward synthetic routes to access it make it an attractive starting material for the synthesis of diverse compound libraries. Its utility in powerful cross-coupling reactions like the Suzuki-Miyaura coupling underscores its importance in the rapid exploration of chemical space to identify novel therapeutic agents. A thorough understanding of its synthesis, handling, and analytical characterization is crucial for its effective application in the pursuit of new medicines.
References
Please note that a comprehensive list of clickable URLs for the cited sources is not possible as some of the search results are from databases that may require subscriptions or have dynamic links. However, the source titles and originating platforms are provided for verification.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 2-Iodonicotinate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-iodonicotinate, a halogenated pyridine derivative, is a valuable building block in medicinal chemistry and drug development. Its unique structural features make it a key intermediate in the synthesis of a wide range of biologically active molecules. However, its chemical reactivity and potential toxicity necessitate a thorough understanding of its safe handling, storage, and disposal. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established scientific principles and laboratory best practices.
Hazard Identification and Risk Assessment
A critical first step in the safe handling of any chemical is a comprehensive understanding of its intrinsic hazards. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H332: Harmful if inhaled
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation [1]
The signal word for this compound is "Warning" .[1] These classifications indicate that this compound poses a moderate acute toxicity risk through multiple exposure routes and is an irritant.
Toxicological Data Summary:
Physicochemical Properties (Data for Related Compounds):
Precise, experimentally determined physicochemical data for this compound are not widely published. However, data for the closely related compound, methyl nicotinate, can provide useful estimates for handling and storage considerations.
| Property | Value (for Methyl Nicotinate) | Source |
| Melting Point | 42-44 °C | [3] |
| Boiling Point | 204 °C | [3] |
| Flash Point | 95.56 °C | The Good Scents Company |
| Solubility | Soluble in alcohol. Negligible in water. | The Good Scents Company, Fisher Scientific |
Disclaimer: This data is for a structurally similar compound and should be used as an estimation for this compound.
Engineering and Administrative Controls: The First Line of Defense
To minimize exposure to this compound, a multi-layered approach combining engineering and administrative controls is essential.
Engineering Controls:
-
Chemical Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.
-
Ventilation: Ensure adequate general ventilation in the laboratory to prevent the accumulation of fugitive emissions.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all procedures involving this compound. These SOPs should cover all aspects from receipt of the chemical to its final disposal.
-
Training: All personnel handling this compound must receive documented training on its hazards, safe handling procedures, and emergency response.
-
Restricted Access: Designate specific areas for the storage and handling of this compound and restrict access to authorized personnel only.
Personal Protective Equipment (PPE): The Last Barrier
Appropriate PPE is crucial to prevent direct contact with this compound. The following PPE should be worn at all times when handling the compound:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashes.
-
Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable option, but it is always best to consult the glove manufacturer's compatibility chart for the specific chemical and breakthrough time. Dispose of contaminated gloves immediately and wash hands thoroughly after removing gloves.
-
Body Protection: A flame-resistant lab coat should be worn and kept buttoned. For larger scale operations, a chemical-resistant apron or coveralls may be necessary.
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. Respirator use requires a formal respiratory protection program, including fit-testing and medical clearance.
Caption: PPE selection workflow for handling this compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Avoid all personal contact, including inhalation of dust or vapors.
-
Use spark-proof tools and explosion-proof equipment if handling large quantities.
-
Ground all containers and transfer equipment to prevent static discharge.
-
When handling, do not eat, drink, or smoke.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.
-
Keep containers tightly closed to prevent the ingress of moisture and air.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Containers should be clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.
Spill and Emergency Procedures
In the event of a spill or exposure, a rapid and informed response is critical.
Spill Response:
-
Evacuate: Immediately evacuate the affected area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
PPE: Don appropriate PPE, including respiratory protection if necessary.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, vermiculite, or commercial sorbent pads.
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. Avoid generating dust.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.
Caption: A stepwise workflow for responding to a this compound spill.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocol: A Case Study in Safe Handling
Illustrative Synthesis of Methyl 6-methylnicotinate via Fischer Esterification
Disclaimer: This protocol is for a related compound and is provided for illustrative purposes to highlight safety considerations. Always consult the primary literature and conduct a thorough risk assessment before performing any new reaction.
Materials:
-
6-Methylnicotinic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup (in a chemical fume hood): To a stirred solution of 6-methylnicotinic acid (e.g., 40 g, 290 mmol) in methanol (e.g., 0.75 L) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, slowly add concentrated sulfuric acid (e.g., 40 mL).
-
Causality: The slow addition of concentrated sulfuric acid to methanol is crucial as the dissolution is highly exothermic and can cause splashing. Performing this in a fume hood contains any vapors.
-
-
Reflux: Heat the reaction mixture to reflux and maintain for 17 hours.
-
Causality: The reflux is conducted in a closed system (with a condenser) to prevent the release of flammable methanol vapors. The long reaction time is typical for Fischer esterifications.
-
-
Work-up (in a chemical fume hood): Upon completion, concentrate the mixture to dryness under reduced pressure using a rotary evaporator.
-
Causality: The rotary evaporator must be placed in the fume hood or have its vacuum pump exhaust vented into the hood to capture any residual volatile organic compounds.
-
-
Neutralization: Adjust the pH of the residue to ~7 with ice-cold saturated aqueous NaHCO₃ and solid NaHCO₃.
-
Causality: Neutralization of the strong acid is performed cautiously and with cooling to control the exothermic reaction and the evolution of carbon dioxide gas, which can cause foaming and splashing.
-
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Causality: Extractions should be performed in a separatory funnel, which should be vented frequently to release any pressure buildup.
-
-
Drying and Filtration: Combine the organic layers, wash with saturated brine, and dry with anhydrous sodium sulfate. Remove the drying agent by filtration.
-
Causality: Anhydrous sodium sulfate is a benign drying agent. Filtration should be performed in the fume hood.
-
-
Final Concentration: Remove the solvent by filtration and under reduced pressure to yield the product.
-
Causality: As in step 3, the final concentration must be performed with appropriate vapor capture.
-
Disposal Considerations
Proper disposal of this compound and any associated waste is a critical aspect of its life cycle management to prevent environmental contamination.
-
Waste Classification: As a halogenated organic compound, waste containing this compound must be classified as hazardous waste.
-
Collection: Collect all waste containing this compound (including reaction residues, contaminated solvents, and spill cleanup materials) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams.
-
Disposal Method: The primary recommended disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste disposal facility. This process ensures the complete destruction of the compound.
-
Regulatory Compliance: All disposal activities must be carried out in strict compliance with local, state, and federal regulations.
By adhering to the comprehensive safety and handling precautions outlined in this guide, researchers, scientists, and drug development professionals can safely and effectively utilize this compound in their critical work, minimizing risks to themselves, their colleagues, and the environment.
References
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PubChem. (n.d.). Methyl 2-methylnicotinate. [Link]
-
Washington State University. (n.d.). Standard Operating Procedure: Pyridine. [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. [Link]
Sources
Methodological & Application
Application Notes and Protocols: The Strategic Use of Methyl 2-Iodonicotinate in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: Building Biaryl Scaffolds on the Pyridine Core
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in both academic and industrial laboratories, particularly in the synthesis of biaryl and heterobiaryl compounds.[1] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]
Within this context, 2-substituted nicotinic acid derivatives are of profound interest to the drug development community.[6][7][8] The pyridine ring is a privileged scaffold, and its functionalization at the 2-position provides access to compounds with significant biological activity, including potential anticancer, anti-inflammatory, and analgesic properties.[6][8][9] Methyl 2-iodonicotinate serves as a robust and highly reactive electrophilic partner in these transformations. The inherent reactivity of the carbon-iodine bond facilitates the crucial oxidative addition step in the catalytic cycle, often under milder conditions than its bromo- or chloro-analogues.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound in Suzuki-Miyaura cross-coupling reactions. It moves beyond a simple recitation of steps to explain the underlying principles and rationale for experimental design, offering a framework for protocol optimization and troubleshooting.
The Mechanistic Heartbeat: The Suzuki-Miyaura Catalytic Cycle
To effectively harness the Suzuki-Miyaura reaction, an understanding of its mechanism is essential. The process is a catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[10] The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][11]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of this compound. This step forms a square-planar Pd(II) complex.[1][10] The high reactivity of the C-I bond makes this initial step highly favorable.
-
Transmetalation: In this phase, a base activates the organoboron reagent (e.g., an arylboronic acid) to form a more nucleophilic boronate species.[1][12] This boronate then transfers its organic group to the Pd(II) center, displacing the iodide and forming a new diorganopalladium(II) intermediate. This is often the rate-determining step, particularly with electron-deficient heteroaryl partners.[13][14]
-
Reductive Elimination: The final step involves the cis-oriented organic groups on the palladium complex coupling to form the new C-C bond of the desired 2-aryl nicotinate product. This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[1][10]
Experimental Protocol: A Generalized Approach
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl boronic acids. Optimization may be required based on the specific boronic acid partner used.
Materials and Equipment
-
Reactants: this compound, Aryl/Heteroaryl boronic acid (or pinacol ester)
-
Catalyst: Palladium precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂)
-
Ligand (if needed): Phosphine ligand (e.g., PPh₃, RuPhos)
-
Base: Inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvents: Anhydrous, degassed solvents (e.g., 1,4-Dioxane, Toluene, DMF) and deionized water
-
Glassware: Schlenk flask or resealable reaction tube, condenser, magnetic stir bar
-
Equipment: Magnetic stirrer with heating, inert gas line (Argon or Nitrogen), rotary evaporator, column chromatography setup, TLC plates, analytical balance
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., Dioxane/H₂O in a 4:1 ratio, to a concentration of ~0.1 M with respect to the limiting reagent).
-
Catalyst Addition: Add the palladium precatalyst (e.g., 2-5 mol%) and, if required, the ligand. If using a precatalyst like Pd₂(dba)₃ that requires a separate ligand, the ligand-to-palladium ratio is critical (typically 2:1 to 4:1 L:Pd).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material (this compound) is consumed (typically 4–24 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure methyl 2-aryl nicotinate product.
Causality in Experimental Design: Optimizing Key Parameters
The success of the Suzuki-Miyaura coupling, especially with challenging heteroaromatic substrates, hinges on the judicious selection of each reaction component.
| Parameter | Role & Rationale | Common Choices & Considerations |
| Palladium Source | Serves as the precatalyst from which the active Pd(0) species is generated. The choice can affect activation rate and stability. | Pd(PPh₃)₄: Directly provides Pd(0) but can be sensitive to air. Pd(OAc)₂ / Pd₂(dba)₃: Stable Pd(II) or Pd(0) sources that require a ligand for activation and stabilization.[10][14][15] Often preferred for their robustness. |
| Ligand | Crucial for stabilizing the palladium center, modulating its reactivity, and promoting the reductive elimination step. Bulky, electron-rich ligands accelerate oxidative addition and are vital for coupling less reactive halides (like chlorides) or challenging heteroaryl systems.[15][16] | PPh₃: A standard, versatile ligand. Buchwald Ligands (e.g., RuPhos, SPhos): Highly effective for challenging couplings due to their bulk and electron-donating properties.[15][17] dppf: A ferrocenyl-based ligand that provides good stability and activity. |
| Boron Reagent | The nucleophilic partner. Boronic acids are common, but esters offer enhanced stability against protodeboronation, a major side reaction where the C-B bond is cleaved by a proton source.[14] | Arylboronic Acids: Widely available but can be unstable.[18][19] Pinacol Boronate Esters: More stable, crystalline solids that are less prone to decomposition. Can be used directly.[10] Potassium Trifluoroborates: Offer high stability and are easy to handle. |
| Base | Essential for activating the boronic acid to form the reactive boronate species needed for transmetalation.[1][12] The choice of base can influence reaction rate and prevent side reactions with sensitive functional groups. | K₂CO₃, Na₂CO₃: Common, effective, and inexpensive bases, often used in aqueous mixtures. Cs₂CO₃, K₃PO₄: Stronger, more soluble bases that can accelerate slow reactions. Often used for less reactive coupling partners. |
| Solvent | The medium for the reaction. Often a biphasic mixture is used to dissolve both the organic-soluble catalyst/halide and the more polar base/boronate.[2] Thorough degassing is critical to prevent oxidation of the Pd(0) catalyst. | Dioxane/H₂O, Toluene/H₂O: Classic biphasic systems. DMF, THF: Polar aprotic solvents that can also be effective. The choice depends on substrate solubility and reaction temperature. |
Comparative Data: Typical Conditions for 2-Halopyridine Coupling
The following table summarizes conditions reported in the literature for the Suzuki-Miyaura coupling of various 2-halopyridines, providing a valuable reference for protocol development with this compound.
| Halopyridine Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 86 | [20] |
| 2-Bromopyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 91 | [14] |
| 3-Chloropyridine | N-Methyl-5-indole boronic acid | Pd(OAc)₂ / Ligand 1 | K₃PO₄ | n-Butanol/H₂O | 77 | [15] |
| Pyridine-2-sulfonyl fluoride | Phenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 89 | [3] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd). 2. Insufficiently strong base. 3. Decomposition of boronic acid. | 1. Ensure thorough degassing of solvents and use a fresh catalyst. 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 3. Use the corresponding boronate ester for improved stability. |
| Protodeboronation | The boronic acid is reacting with a proton source (e.g., water, acidic impurities) instead of transmetalating. | Use anhydrous conditions, a milder base (e.g., KF), or switch to a more stable boronate ester. |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture can promote the oxidative coupling of two boronic acid molecules. | Improve the degassing procedure (e.g., use freeze-pump-thaw cycles). |
| Formation of Byproducts | Side reactions due to high temperature or prolonged reaction times. | Lower the reaction temperature or monitor carefully and stop the reaction upon consumption of the starting material. |
Conclusion
This compound is a highly effective substrate for the Suzuki-Miyaura cross-coupling reaction, providing a direct and efficient route to valuable 2-aryl nicotinate derivatives. Success in this transformation is not merely procedural but is rooted in a fundamental understanding of the reaction mechanism and the interplay between the catalyst, ligand, base, and solvent. By carefully selecting these parameters based on the specific coupling partners, researchers can overcome the challenges associated with heteroaryl couplings and efficiently synthesize complex molecules for applications in drug discovery and materials science. This guide serves as a foundational resource to empower scientists to confidently apply and optimize this powerful synthetic tool.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction...[Link]
-
ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
Semantic Scholar. (2017, July 3). Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation. [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ACS Publications. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using...[Link]
-
PubMed. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. [Link]
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. [Link]
-
Frontiers. (2022, June 13). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
PubMed. (2007). Synthesis of a new class of 2-anilino substituted nicotinyl arylsulfonylhydrazides as potential anticancer and antibacterial agents. [Link]
-
YouTube. (2020, February 13). Suzuki cross-coupling reaction. [Link]
-
ResearchGate. (2021, December 30). Nicotinic acid derivatives: Application and uses, review. [Link]
-
Semantic Scholar. (2022, September 1). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. [Link]
-
ResearchGate. (2025, November 18). (PDF) One‐pot Base‐free Suzuki‐Miyaura [C]Methylation: Kinetic and Mechanistic Insights. [Link]
-
MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
-
PubMed. (2021, January 5). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. [Link]
-
ResearchGate. (n.d.). Synthetic route of the title compounds (S)-2-(2-chloronicotinamido)propyl benzoates or nicotinate compounds...[Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Royal Society of Chemistry. (n.d.). A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry. [Link]
-
MDPI. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]
-
EThOS. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
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- 4. A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications | Semantic Scholar [semanticscholar.org]
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- 9. Synthesis of a new class of 2-anilino substituted nicotinyl arylsulfonylhydrazides as potential anticancer and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 19. youtube.com [youtube.com]
- 20. benchchem.com [benchchem.com]
Application Notes & Protocols: Sonogashira Coupling of Methyl 2-Iodonicotinate with Terminal Alkynes
Introduction: Bridging Heterocycles and Alkynes in Drug Discovery
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a sp²-hybridized carbon of an aryl or vinyl halide and a sp-hybridized carbon of a terminal alkyne.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper(I) salts, proceeds under mild conditions, demonstrating remarkable functional group tolerance.[3][4] These features make it an indispensable tool in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[5][6][7]
This guide focuses on a specific, highly relevant application: the coupling of methyl 2-iodonicotinate with various terminal alkynes. The nicotinic acid scaffold is a privileged structure in medicinal chemistry, and the introduction of an alkynyl moiety at the 2-position opens a gateway to a diverse range of molecular architectures for drug development and lead optimization. The resulting arylalkynes are not only valuable final products but also versatile intermediates for further transformations.[6]
We will explore the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization, ensuring researchers can confidently and successfully apply this methodology.
The Mechanism: A Synergistic Dance of Two Catalysts
The widely accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[8][9] Understanding this dual mechanism is critical for rationalizing reaction conditions and troubleshooting potential issues.
The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. The Pd(0) complex then undergoes oxidative addition with the aryl halide (this compound), forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[1] Concurrently, the copper cycle activates the terminal alkyne. The copper(I) salt coordinates with the alkyne, increasing the acidity of its terminal proton and facilitating deprotonation by the amine base to form a copper acetylide species.[10][11]
The pivotal step is the transmetalation, where the acetylide group is transferred from the copper acetylide to the Pd(II) complex, regenerating the copper(I) catalyst.[1] The resulting diorganopalladium(II) complex undergoes cis-trans isomerization, followed by reductive elimination to yield the final coupled product (the methyl 2-(alkynyl)nicotinate) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[8]
Caption: Figure 1: The Dual Catalytic Cycle of the Sonogashira Coupling.
Key Reaction Parameters: A Scientist's Guide to Optimization
The success of the Sonogashira coupling hinges on the careful selection of several key components. For a substrate like this compound, the high reactivity of the carbon-iodine bond provides an excellent starting point.[4][12]
-
Palladium Catalyst: Both Pd(0) and Pd(II) precatalysts are effective. Commonly used catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[8] The latter is often preferred due to its higher stability and solubility. Catalyst loading is typically low, ranging from 0.5 to 5 mol%.
-
Copper (I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its role is crucial for the reaction to proceed under mild conditions.[1][13] However, its presence can also promote the undesirable homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[12][14]
-
Ligand: For most standard couplings, phosphine ligands like triphenylphosphine (PPh₃) are sufficient and are often part of the palladium precatalyst. For more challenging substrates (e.g., aryl bromides or chlorides), bulkier and more electron-rich phosphine ligands can improve catalytic activity.[8][15]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required.[12] It serves two purposes: neutralizing the hydrogen iodide (HI) formed during the reaction and facilitating the deprotonation of the terminal alkyne in the copper cycle.[1][11] The base can often be used as the solvent or co-solvent.
-
Solvent: A range of solvents can be used, with polar aprotic solvents like DMF and THF being common choices.[16][17] The reaction can also be run in the amine base itself. The choice of solvent can influence reaction rates and catalyst stability.
-
Temperature: Due to the high reactivity of aryl iodides, the coupling of this compound can often be performed at or slightly above room temperature.[1][12] More challenging substrates may require heating, but this increases the risk of side reactions like catalyst decomposition (formation of palladium black).[16]
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the Sonogashira coupling of this compound with a generic terminal alkyne. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxygen from inducing alkyne homocoupling.[2][12]
Caption: Figure 2: Experimental Workflow for Sonogashira Coupling.
Materials & Reagents:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.1 - 1.5 eq)
-
PdCl₂(PPh₃)₂ (1-3 mol%)
-
Copper(I) Iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) (2-3 eq)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Step-by-Step Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).
-
Inerting: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF, to a concentration of ~0.2 M) via syringe.
-
Scientist's Note: It is crucial to use degassed solvents to minimize oxygen, which promotes the formation of alkyne homocoupling byproducts.[12]
-
-
Reagent Addition: Add triethylamine (2.5 eq) followed by the terminal alkyne (1.2 eq) via syringe. The solution may change color, often to a yellow or light brown suspension.
-
Reaction: Stir the reaction mixture at room temperature. If no significant conversion is observed by TLC after several hours, the reaction can be gently heated to 40-50°C.
-
Scientist's Note: Monitor the reaction by TLC, checking for the consumption of the this compound spot.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure coupled product.
Substrate Scope and Expected Outcomes
The described protocol is applicable to a wide range of terminal alkynes. The following table provides illustrative examples for the coupling with this compound.
| Entry | Terminal Alkyne | Key Conditions | Approx. Time | Typical Yield |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2%), CuI (4%), Et₃N, THF, RT | 4-6 h | >90% |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2%), CuI (4%), Et₃N, THF, 40°C | 8-12 h | 80-90% |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2%), CuI (4%), Et₃N, THF, RT | 2-4 h | >95% |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3%), CuI (5%), Et₃N, DMF, RT | 6-10 h | 75-85% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Reactivity | 1. Inactive catalyst.[12]2. Insufficiently inert atmosphere.3. Impure starting materials. | 1. Use a fresh batch of palladium and copper catalysts.2. Ensure proper degassing of solvents and maintain a positive pressure of N₂/Ar.[12]3. Purify starting materials if necessary. |
| Significant Homocoupling | 1. Presence of oxygen.[14]2. High concentration of copper catalyst.3. Reaction temperature is too high. | 1. Rigorously exclude air from the reaction.[12]2. Reduce the amount of CuI or consider a slow addition of the alkyne.3. Run the reaction at a lower temperature. Consider a "copper-free" protocol if the problem persists.[10][18] |
| Formation of Palladium Black | 1. Catalyst decomposition.[12]2. Reaction temperature is too high.3. Impurities in the solvent or reagents. | 1. Add a small amount of fresh catalyst.2. Lower the reaction temperature.[16]3. Use high-purity, anhydrous solvents and reagents. |
| Dehalogenation of Starting Material | 1. Presence of water or other protic sources.2. Certain bases or additives can promote this side reaction. | 1. Ensure all reagents and solvents are rigorously dried.2. Screen alternative amine bases (e.g., DIPA instead of Et₃N). |
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. [Link]
-
ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
-
ResearchGate. (2025, August 6). Sonogashira coupling in natural product synthesis. [Link]
-
ResearchGate. The copper/palladium cooperation in Sonogashira coupling. [Link]
-
RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
National Institutes of Health (NIH). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
Royal Society of Chemistry. (2016, August 1). Sonogashira Coupling. [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
YouTube. (2025, March 3). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. [Link]
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National Institutes of Health (NIH). (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
Reddit. (2020, August 8). Sonogashira troubleshooting help needed. [Link]
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Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. [Link]
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University of Connecticut. The Sonogashira Coupling. [Link]
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Pearson. (2022, July 22). Sonogashira Coupling Reaction: Videos & Practice Problems. [Link]
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ResearchGate. Scheme Sonogashira cross‐coupling of aryl/hetero aryl halides with.... [Link]
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NROChemistry. Sonogashira Coupling. [Link]
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ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. [Link]
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National Institutes of Health (NIH). (2016, September 8). Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. [Link]
-
ACS Publications. Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. [Link]
-
National Institutes of Health (NIH). (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
ACS Publications. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
National Institutes of Health (NIH). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
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YouTube. (2020, February 14). Sonogashira cross-coupling reaction. [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-iodonicotinate
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination for the synthesis of N-substituted 2-aminonicotinate esters using methyl 2-iodonicotinate as the electrophilic partner. We delve into the mechanistic principles, provide a detailed and robust experimental protocol, discuss key reaction parameters, and offer a troubleshooting guide to address common challenges. This guide is designed to bridge theoretical understanding with practical application, enabling the successful synthesis of valuable building blocks for pharmaceutical and materials science research.
Introduction and Scientific Context
The Buchwald-Hartwig amination stands as a pillar of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C–N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool, often supplanting harsher, classical methods that suffer from limited applicability.[1]
The focus of this guide, this compound, is a particularly relevant substrate. The resulting 2-aminonicotinate scaffold is a key pharmacophore found in numerous biologically active compounds. However, this substrate also presents a unique set of challenges. As an electron-deficient heteroaryl halide, its reactivity profile is distinct from simple aryl halides. Furthermore, the presence of an iodide leaving group and a base-sensitive methyl ester functionality necessitates careful optimization of the catalytic system and reaction conditions to achieve high yields and avoid undesirable side reactions.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. Understanding these fundamental steps is crucial for rational troubleshooting and optimization.[1]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex, which is generated in situ. This step forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this often rate-limiting step.[3]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. Subsequently, a base abstracts a proton from the coordinated amine to form a palladium-amido complex. The strength and nature of the base are pivotal; it must be strong enough to deprotonate the amine but not so harsh as to cause hydrolysis of the methyl ester.[4]
-
Reductive Elimination: This is the product-forming step. The C–N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Key Considerations for this compound
-
The Iodide Problem: While aryl iodides are typically highly reactive towards oxidative addition, the resulting iodide anion can form stable, bridged Pd(II) dimers that act as catalyst resting states, slowing or halting the reaction.[4][5] The use of bidentate ligands like BINAP or Xantphos, or modern, bulky monophosphine ligands can help prevent the formation of these inactive dimers.[1][6]
-
Ester Functionality: The methyl ester group is susceptible to hydrolysis under strongly basic conditions (e.g., NaOtBu at elevated temperatures). Therefore, milder bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred for substrates containing sensitive functional groups.[4]
-
Electron-Deficient Heteroaryl System: The electron-poor nature of the pyridine ring facilitates oxidative addition. However, the resulting aminopyridine product can be a potent ligand for the palladium center, potentially leading to catalyst inhibition. Highly active, sterically hindered ligands are essential to promote reductive elimination over product inhibition.[3][5]
Detailed Experimental Protocol
This protocol provides a robust starting point for the amination of this compound with a generic primary or secondary amine. Optimization may be required for specific amine partners.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Cesium Carbonate (Cs₂CO₃), finely ground and dried (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert atmosphere supplies (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask or a vial inside a glovebox, add the palladium precatalyst (e.g., 0.02 equiv), cesium carbonate (2.0 equiv), and a magnetic stir bar.
-
Reagent Addition: Add the this compound (1.0 equiv) and the amine coupling partner (1.2 equiv) to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. A typical concentration is 0.1 M with respect to the limiting reagent (this compound).
-
Inert Atmosphere Purge: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. If using a Schlenk line, perform three vacuum/backfill cycles.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted methyl 2-aminonicotinate.
Optimization Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the interplay of several factors. The following table summarizes key variables and their expected impact on the reaction with this compound.
| Parameter | Options | Rationale & Considerations for this compound |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Precatalysts (e.g., XPhos Pd G3) | Precatalysts are often preferred as they are air-stable, easy to handle, and form the active Pd(0) species efficiently and reproducibly.[3] |
| Ligand | XPhos, SPhos, RuPhos, BINAP, Xantphos | Bulky, electron-rich biaryl monophosphine ligands (XPhos, SPhos) are highly effective for challenging heteroaryl substrates.[3][5] They promote fast reductive elimination and prevent catalyst deactivation. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Cs₂CO₃ or K₃PO₄ are strongly recommended to avoid potential hydrolysis of the methyl ester.[4] NaOtBu should only be used with caution at lower temperatures. |
| Solvent | Toluene, 1,4-Dioxane, THF, CPME | Toluene and 1,4-Dioxane are standard choices. The solvent must be anhydrous and degassed to prevent catalyst deactivation.[2][7] |
| Temperature | 80 - 110 °C | Higher temperatures generally increase reaction rates but may also promote side reactions or ester hydrolysis. The optimal temperature depends on the reactivity of the specific amine. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Catalyst inhibition by iodide. | 1. Ensure all reagents and solvents are rigorously degassed and the reaction is run under a strict inert atmosphere.2. If using K₃PO₄, try Cs₂CO₃, which is more soluble and often more effective. If the ester is not an issue, cautiously try NaOtBu at a lower temperature.3. Switch to a more robust ligand system (e.g., a newer generation biarylphosphine ligand) known to resist inhibition.[5] |
| Formation of Side Products (e.g., Hydrodeiodination) | 1. Presence of water in the reaction.2. Unproductive β-hydride elimination pathway.[1] | 1. Use anhydrous solvents and reagents. Dry the base thoroughly before use.2. This is less common with aryl halides lacking β-hydrogens but can occur. Re-screening ligands and bases may mitigate this. |
| Ester Hydrolysis | 1. Base is too strong.2. Reaction temperature is too high or time is too long. | 1. Switch from an alkoxide base (NaOtBu) to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄) base.2. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer period. |
References
-
Basu, B., et al. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface. Tetrahedron Letters, 43(45), 8175-8177. [Link]
-
Basu, B. (n.d.). Part-I: Palladium-Catalyzed Amination of Halopyridines Mediated on KF-Alumina Surface. NBU-IR. [Link]
-
Maes, B., et al. (2002). Selective Palladium-Catalyzed Aminations on 2-Chloro-3-iodo- and 2-Chloro-5-iodopyridine. The Journal of Organic Chemistry, 67(15), 5183-5192. [Link]
-
Basu, B., et al. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface. Semantic Scholar. [Link]
-
Magano, J., & Monfette, S. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17112-17139. [Link]
-
The Organic Chemist (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Al-Masoudi, N. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(7), 9345-9355. [Link]
-
Schmalzbauer, M., et al. (2020). Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Application Notes and Protocols: Palladium-Catalyzed Synthesis of Biaryls from Methyl 2-iodonicotinate
<A>
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the palladium-catalyzed synthesis of biaryls using Methyl 2-iodonicotinate as a key building block. Biaryl scaffolds are of immense importance in medicinal chemistry and materials science. Nicotinic acid derivatives, in particular, are prevalent in a wide range of pharmaceuticals, exhibiting diverse biological activities.[1][2][3][4][5] This guide delves into the mechanistic underpinnings and provides detailed, field-proven protocols for three seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Stille, and Heck reactions. By explaining the causality behind experimental choices and providing robust, self-validating protocols, this document aims to empower researchers to successfully synthesize novel biaryl compounds for applications in drug discovery and beyond.
Introduction: The Significance of Biaryl Moieties and this compound
Biaryl structures are fundamental motifs in a vast array of organic molecules, including many blockbuster drugs and advanced materials.[6][7][8] The direct formation of a carbon-carbon bond between two aromatic rings is a powerful transformation in organic synthesis. Palladium-catalyzed cross-coupling reactions have emerged as the most versatile and efficient methods for constructing these linkages.[6][9]
This compound is a particularly valuable substrate for these transformations. The nicotinic acid framework is a privileged scaffold in medicinal chemistry, with derivatives showing promise as anticancer, anti-inflammatory, and analgesic agents.[1][3][4] The presence of an iodine atom at the 2-position provides a reactive handle for palladium-catalyzed reactions, while the methyl ester at the 3-position offers a site for further functionalization.
This guide will explore three cornerstone palladium-catalyzed reactions for the synthesis of biaryls from this compound:
-
The Suzuki-Miyaura Coupling: Utilizes an organoboron reagent as the coupling partner.[10][11][12][13]
-
The Stille Coupling: Employs an organotin reagent.[14][15][16][17][18]
-
The Heck Reaction: Involves the coupling with an alkene.[19][20][21][22][23]
Each of these reactions possesses a unique set of advantages and considerations, which will be discussed in detail.
Mechanistic Insights: The Palladium Catalytic Cycles
A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimizing these powerful transformations. All three reactions generally proceed through a similar catalytic cycle involving a palladium(0) active species.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for biaryl synthesis due to the stability and low toxicity of the boronic acid reagents.[10] The catalytic cycle is illustrated below.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) species.[11][12][24]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the iodide.[11][12][25] The base is crucial for activating the boronic acid.[10][25]
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the biaryl product and regenerating the Pd(0) catalyst.[11][12]
The Stille Coupling
The Stille coupling offers the advantage of using organotin reagents that are often tolerant of a wide variety of functional groups.[15][18][26] However, the toxicity of organotin compounds is a significant drawback.
Caption: Catalytic cycle of the Stille coupling reaction.
The mechanism is very similar to the Suzuki coupling:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition with this compound.[14][15]
-
Transmetalation: The aryl group from the organostannane is transferred to the palladium center.[14][15][17] This is often the rate-determining step.[16]
-
Reductive Elimination: The desired biaryl product is formed, and the Pd(0) catalyst is regenerated.[14][15]
The Heck Reaction
The Heck reaction is a powerful tool for the arylation of alkenes.[19][20][21][23] It differs from the Suzuki and Stille reactions in that it does not involve a transmetalation step with an organometallic reagent.
Caption: Catalytic cycle of the Heck reaction.
The key steps are:
-
Oxidative Addition: Similar to the other couplings, Pd(0) inserts into the aryl-iodide bond.[20][21][23]
-
Alkene Insertion (Carbopalladation): The alkene coordinates to the palladium and then inserts into the palladium-carbon bond.[19][20][22]
-
Beta-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the substituted alkene product and a hydridopalladium complex.[19][20][22]
-
Reductive Elimination/Base Regeneration: A base is required to neutralize the generated acid (HI) and regenerate the Pd(0) catalyst.[19][23]
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Organotin compounds are toxic and should be handled with extreme care.
General Considerations
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common precatalysts.[19][25] Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) species.
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[27][28][29][30][31] Common examples include triphenylphosphine (PPh₃), and more specialized dialkylbiaryl phosphines for challenging couplings.[29][30]
-
Solvents: The choice of solvent is critical and can significantly impact reaction rates and yields.[32][33][34][35] Common solvents include toluene, dioxane, THF, and DMF.[10][32]
-
Base: The base plays a critical role in the Suzuki and Heck reactions.[10][23] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used in Suzuki couplings.[10][29][36] Organic bases such as triethylamine (NEt₃) are common in the Heck reaction.[19]
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize Methyl 2-phenylnicotinate.
| Reagent/Parameter | Quantity/Value |
| This compound | 1.0 mmol |
| Phenylboronic Acid | 1.2 mmol |
| Pd(PPh₃)₄ | 0.05 mmol |
| K₂CO₃ | 2.0 mmol |
| Toluene/Water | 4:1 (5 mL) |
| Temperature | 100 °C |
| Reaction Time | 12-24 h |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the deoxygenated toluene/water solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stille Coupling of this compound with Tributyl(phenyl)stannane
Objective: To synthesize Methyl 2-phenylnicotinate.
| Reagent/Parameter | Quantity/Value |
| This compound | 1.0 mmol |
| Tributyl(phenyl)stannane | 1.1 mmol |
| Pd(PPh₃)₄ | 0.05 mmol |
| Toluene (anhydrous) | 5 mL |
| Temperature | 110 °C |
| Reaction Time | 12-24 h |
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (5 mL) followed by tributyl(phenyl)stannane (1.1 mmol) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Heck Reaction of this compound with Styrene
Objective: To synthesize Methyl 2-styrylnicotinate.
| Reagent/Parameter | Quantity/Value |
| This compound | 1.0 mmol |
| Styrene | 1.5 mmol |
| Pd(OAc)₂ | 0.02 mmol |
| PPh₃ | 0.04 mmol |
| NEt₃ | 2.0 mmol |
| DMF (anhydrous) | 5 mL |
| Temperature | 100 °C |
| Reaction Time | 12-24 h |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF (5 mL), styrene (1.5 mmol), and NEt₃ (2.0 mmol) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium precatalyst and ligand. Ensure anaerobic conditions. |
| Insufficiently active base (Suzuki/Heck) | Try a stronger base (e.g., Cs₂CO₃, K₃PO₄ for Suzuki). | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of side products | Homocoupling of the starting material | Decrease the catalyst loading. Add a reducing agent like hydroquinone for Ullmann-type homocoupling.[9] |
| Protodeboronation (Suzuki) | Use anhydrous conditions or a different base (e.g., KF).[25] | |
| Difficult purification | Residual tin compounds (Stille) | Wash the organic phase with a saturated aqueous KF solution to precipitate tin fluorides. |
Conclusion
The palladium-catalyzed synthesis of biaryls from this compound is a robust and versatile strategy for accessing a wide range of valuable compounds. The Suzuki-Miyaura, Stille, and Heck reactions each offer unique advantages, and a careful consideration of the desired product and available reagents will guide the choice of the most appropriate method. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully implement these powerful transformations in their own laboratories.
References
-
BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
-
Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2024). Heck reaction. Retrieved from [Link]
-
Wikipedia. (2024). Stille reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]
-
Casado, A. L., & Espinet, P. (1998). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 120(35), 8978–8985. [Link]
-
Jutand, A. (2009). Mechanisms of the Mizoroki–Heck Reaction. In M. Oestreich (Ed.), The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Chemistry Notes. (2022). Heck Reaction: easy Mechanism, applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
Goossen, L. J., Deng, G., & Thiel, L. M. (2008). Biaryl Synthesis via Pd-Catalyzed Decarboxylative Coupling of Aromatic Carboxylates with Aryl Halides. Journal of the American Chemical Society, 130(23), 7192–7193. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Organometallics. (2020). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 39(22), 4048–4058. [Link]
-
PubMed Central. (2017). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Scientific Reports, 7, 46781. [Link]
-
ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
-
WordPress. (2015). Use of Base Metals in Suzuki Coupling. Retrieved from [Link]
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PubMed. (2007). Biaryl synthesis via Pd-catalyzed decarboxylative coupling of aromatic carboxylates with aryl halides. Journal of the American Chemical Society, 129(18), 5834–5835. [Link]
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J&K Scientific LLC. (n.d.). Suzuki Cross-Coupling. Retrieved from [Link]
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Accounts of Chemical Research. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1440–1452. [Link]
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Angewandte Chemie (International ed. in English). (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie (International ed. in English), 50(34), 7901–7905. [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
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RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2214–2242. [Link]
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PubMed. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Current Drug Targets, 21(12), 1185–1205. [Link]
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Semantic Scholar. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
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Chemical Science. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science, 16, 1039–1045. [Link]
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Pharmaoffer.com. (n.d.). Nicotinic acid derivatives API Manufacturers | GMP-Certified Suppliers. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from Methyl 2-Iodonicotinate
Introduction: The Strategic Value of Methyl 2-Iodonicotinate in Heterocyclic Chemistry
Heterocyclic compounds form the bedrock of medicinal chemistry, constituting a significant portion of all new drugs discovered.[1] Their prevalence stems from their ability to present a three-dimensional arrangement of heteroatoms that can engage in specific, high-affinity interactions with biological targets.[2][3] Within the vast arsenal of starting materials for constructing these vital scaffolds, this compound has emerged as a particularly versatile and powerful building block.
Its utility is rooted in a trifecta of chemical reactivity. The iodine atom at the 2-position of the pyridine ring serves as an exceptional leaving group for a multitude of palladium-catalyzed cross-coupling reactions. This allows for the direct and efficient formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in modern organic synthesis.[4][5][6] Concurrently, the methyl ester at the 3-position and the pyridine ring nitrogen provide strategic handles for subsequent functionalization, modification, and, most importantly, cyclization reactions to construct fused ring systems. This guide provides an in-depth exploration of field-proven strategies and detailed protocols for leveraging this compound to generate novel and medicinally relevant heterocyclic compounds.
Part 1: Accessing Diverse Scaffolds via Palladium-Catalyzed Cross-Coupling
The C(sp²)-I bond in this compound is primed for activation by palladium catalysts, opening a gateway to a vast chemical space through cross-coupling reactions. These methods are celebrated for their reliability, functional group tolerance, and predictable outcomes.
A. Suzuki-Miyaura Coupling: Constructing Biaryl and Heteroaryl Frameworks
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the coupling of aryl halides with organoboron reagents.[5][6] Its mild conditions and the stability of boronic acids make it an indispensable tool for synthesizing complex biaryl structures, which are common motifs in pharmaceuticals.
Causality Behind the Protocol: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-I bond of this compound, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5][6][7] The choice of base is critical; it must be strong enough to facilitate transmetalation but not so harsh as to decompose the starting materials or products. A mixed solvent system, often containing water, is typically used to aid in the dissolution of the inorganic base and the boronate salt.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or DME/water (4:1).[8] Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%) or a more advanced catalyst system like Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos), under a positive pressure of inert gas.[5][9]
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-nicotinate product.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O 4:1 | 90 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos (2%) | Cs₂CO₃ | Toluene/H₂O 5:1 | 100 | 88 |
| 3 | Thiophene-2-boronic acid | Pd/C (5%) | Na₂CO₃ | DME/H₂O 1:1 | 25 | 95[8] |
| 4 | Pyrimidine-5-boronic acid | Pd(dppf)Cl₂ (3%) | K₃PO₄ | Dioxane/H₂O 4:1 | 100 | 75 |
B. Sonogashira Coupling: Installation of Alkynyl Moieties
The Sonogashira reaction provides a powerful and direct method for forming C(sp²)-C(sp) bonds by coupling aryl halides with terminal alkynes.[10][11] This reaction is exceptionally valuable as the resulting alkynyl-pyridines are not only important final products but also versatile intermediates for subsequent transformations, including cyclization reactions to form fused heterocycles.[12][13]
Causality Behind the Protocol: The reaction operates via a dual catalytic cycle.[14][15] The palladium cycle is similar to the Suzuki coupling. Simultaneously, a copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide species, which then participates in the transmetalation step with the palladium complex.[15] An amine base is required to deprotonate the alkyne and regenerate the active catalyst.
Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol 2: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-5 mol%), and Copper(I) iodide (CuI, 3-10 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon or Nitrogen three times.
-
Reagent Addition: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv). Finally, add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid and can be monitored by TLC.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography to afford the 2-alkynyl-nicotinate product.
Table 2: Representative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3%) | Et₃N | THF | RT | 95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5%) | i-Pr₂NH | DMF | 50 | 89 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2%) | Et₃N | Toluene | 60 | 91 |
| 4 | Propargyl alcohol | Pd(dppf)Cl₂ (3%) | Et₃N | MeCN | RT | 85 |
C. Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient palladium-catalyzed method for C-N bond formation.[4][16][17] Applying this reaction to this compound allows for the direct introduction of a wide array of primary and secondary amines, generating 2-amino-nicotinate derivatives that are key precursors for many fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines.[18][19]
Causality Behind the Protocol: The success of this reaction is highly dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[17] Bulky, electron-rich ligands (e.g., XPhos, RuPhos) are often required to promote both the oxidative addition and the final reductive elimination step. A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is essential for deprotonating the amine to form the active nucleophile in the catalytic cycle.[20]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of Argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv) to an oven-dried vial or flask.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat to 80-110 °C with stirring. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.
Table 3: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Pd Precursor / Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos (2/4) | NaOtBu | Toluene | 100 | 94 |
| 2 | Aniline | Pd(OAc)₂ / RuPhos (2/4) | K₃PO₄ | Dioxane | 110 | 87 |
| 3 | Benzylamine | Pd₂(dba)₃ / BINAP (2/3) | Cs₂CO₃ | Toluene | 100 | 90 |
| 4 | 2-Aminopyrimidine | Pd(OAc)₂ / Xantphos (3/5) | K₂CO₃ | Dioxane | 110 | 78 |
Part 2: Advanced Synthesis via Annulation and Cyclization
The true synthetic power of this compound is realized when the products of initial cross-coupling reactions are carried forward to construct more complex, fused heterocyclic systems.
A. Synthesis of Bioactive Pyrido[2,3-d]pyrimidines
The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in drug discovery, found in numerous kinase inhibitors and other therapeutic agents.[18][19][21] A common and effective strategy involves the initial C-N coupling of this compound with an appropriate nitrogen nucleophile, followed by an intramolecular cyclization to form the fused pyrimidine ring.
Synthetic Workflow: The overall logic is to first install a nitrogen-based substituent at the 2-position, which contains the necessary functionality to react with the ester at the 3-position (or a derivative thereof) to close the second ring.
Caption: General workflow for synthesizing pyrido[2,3-d]pyrimidines.
Protocol 4: Cyclization to form a Pyrido[2,3-d]pyrimidin-4-one
This protocol assumes the starting material is Methyl 2-aminonicotinate, which can be synthesized via Buchwald-Hartwig amination using ammonia or an ammonia equivalent.
-
Reaction Setup: In a round-bottom flask, combine Methyl 2-aminonicotinate (1.0 equiv) and formamide (used in large excess, can be the solvent).
-
Reaction: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH). Heat the reaction mixture to 150-180 °C.
-
Monitoring: Monitor the reaction for the formation of the product and consumption of the starting material by TLC or LC-MS.
-
Work-up: Cool the reaction mixture. The product often precipitates upon cooling. If not, carefully pour the mixture into cold water to induce precipitation.
-
Purification: Collect the solid product by filtration, wash thoroughly with water and then a small amount of cold ethanol or ether. The product is often pure enough after this procedure, but can be recrystallized if necessary.
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- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.NIH.
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- Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity.PubMed.
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- Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | G
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- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.NIH.
- Current applications of the sonogashira reaction in the synthesis of heterocyclic compounds: An upd
- Non-enzymatic methylcycliz
- Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C.Organic Chemistry Portal.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- Cyclisation of (4 S)-4-methyl-2-phenethyl-2,4-dihydro-(1 H)-pyrazino[2,1- b]quinazoline-3,6-dione derivatives via N-acyliminium ions.
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- Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
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- Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition.MDPI.
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Methyl 2-Iodonicotinate: A Versatile Scaffold for Advanced Medicinal Chemistry
Introduction: The Strategic Importance of the 2-Iodopyridine Scaffold
In the landscape of modern drug discovery, the pyridine ring stands as a privileged scaffold, present in a multitude of therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding make it a highly sought-after motif for interacting with biological targets. Within the diverse array of functionalized pyridines, methyl 2-iodonicotinate has emerged as a particularly valuable and versatile building block for medicinal chemists. The presence of an iodine atom at the 2-position, a methyl ester at the 3-position, and the nitrogen atom within the aromatic ring provides a trifecta of reactive sites, enabling a broad spectrum of chemical transformations.
The carbon-iodine bond is the most labile among the halogens, making it an excellent handle for palladium-catalyzed cross-coupling reactions. This high reactivity allows for the facile introduction of a wide array of molecular fragments, including aryl, heteroaryl, alkynyl, and amino moieties, under relatively mild conditions. The strategic placement of the methyl ester at the 3-position offers an additional point for modification, such as hydrolysis to the corresponding carboxylic acid or amidation, further expanding the synthetic possibilities. This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on detailed protocols for key palladium-catalyzed cross-coupling reactions and insights into its role in the synthesis of bioactive molecules.
Core Reactivity and Mechanistic Considerations
The utility of this compound as a building block is primarily centered on its participation in palladium-catalyzed cross-coupling reactions. The general reactivity trend for halopyridines in these transformations is I > Br > Cl, positioning the 2-iodo substituent as a highly reactive handle for oxidative addition to a palladium(0) catalyst, the initial step in many cross-coupling catalytic cycles.
The electron-withdrawing nature of the pyridine nitrogen and the adjacent methyl ester group influences the reactivity of the C-I bond, making it susceptible to oxidative addition. Understanding the fundamental catalytic cycles of these reactions is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.
Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl Nicotinates
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[1] For this compound, this reaction enables the introduction of a diverse range of aryl and heteroaryl substituents at the 2-position, a common strategy in the development of novel therapeutics.
Causality in Experimental Design:
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The palladium source, often Pd(OAc)₂ or a pre-formed catalyst like Pd(PPh₃)₄, initiates the catalytic cycle. The phosphine ligand, such as SPhos or XPhos, plays a crucial role in stabilizing the palladium center and facilitating both oxidative addition and reductive elimination. The base, typically a carbonate or phosphate, is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex.[2] The solvent system, often a mixture of an organic solvent and water, is chosen to solubilize both the organic and inorganic reagents.
Representative Suzuki-Miyaura Coupling Conditions:
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene / H₂O | 100 | 8-12 | 85-95 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 12-16 | 80-90 |
| Pd(PPh₃)₄ | Na₂CO₃ | DME / H₂O | 85 | 12-18 | 75-85 |
Note: Yields are representative and can vary based on the specific arylboronic acid used.
Detailed Laboratory Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₂CO₃ (2.0 equivalents)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add degassed toluene and water (e.g., a 4:1 mixture) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired methyl 2-arylnicotinate.
Application Note 2: Sonogashira Coupling for the Synthesis of 2-Alkynyl Nicotinates
The Sonogashira coupling reaction is an indispensable tool for the formation of C(sp²)-C(sp) bonds, providing a direct route to aryl and heteroaryl alkynes.[3] This reaction is particularly valuable in medicinal chemistry for the synthesis of rigid scaffolds and for introducing functionalities that can participate in further transformations, such as click chemistry.
Causality in Experimental Design:
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[4] The palladium catalyst, such as Pd(PPh₃)₄, facilitates the cross-coupling, while the copper(I) co-catalyst, typically CuI, activates the terminal alkyne. An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the alkyne and also serves as a solvent. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination in the final product.[5]
Representative Sonogashira Coupling Conditions:
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | CuI | Triethylamine | THF | 25-50 | 6-12 | 80-95 |
| PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | DMF | 25-60 | 8-16 | 75-90 |
| Pd(OAc)₂ / XPhos | None | Cs₂CO₃ | Acetonitrile | 60-80 | 12-24 | 70-85 |
Note: Yields are representative and can vary based on the specific terminal alkyne used.
Detailed Laboratory Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
Copper(I) iodide (5 mol%)
-
Triethylamine
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous THF and triethylamine (e.g., a 2:1 mixture).
-
Add the terminal alkyne (1.5 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired methyl 2-alkynylnicotinate.
Application Note 3: Buchwald-Hartwig Amination for the Synthesis of 2-Amino Nicotinates
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] This reaction has revolutionized the synthesis of arylamines and their heteroaromatic analogs, which are prevalent in pharmaceuticals.[7] Using this compound, this methodology allows for the introduction of a wide variety of primary and secondary amines at the 2-position.
Causality in Experimental Design:
The success of the Buchwald-Hartwig amination is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand.[8] Ligands such as Xantphos or BrettPhos are commonly employed to facilitate the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide, is required to deprotonate the amine and the intermediate palladium-amine complex.[3] The choice of solvent, typically an ethereal or aromatic hydrocarbon solvent, is also crucial for reaction efficiency.
Representative Buchwald-Hartwig Amination Conditions:
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 90-110 | 12-24 | 70-90 |
| Pd(OAc)₂ / BrettPhos | LiHMDS | Dioxane | 80-100 | 16-24 | 65-85 |
| G3-XPhos Precatalyst | K₃PO₄ | tert-Amyl alcohol | 100-120 | 12-20 | 75-95 |
Note: Yields are representative and can vary based on the specific amine used.
Detailed Laboratory Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous toluene.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture in a preheated oil bath at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired methyl 2-aminonicotinate derivative.
Visualizing the Synthetic Utility
The following diagrams illustrate the central role of this compound as a versatile building block in medicinal chemistry.
Caption: Synthetic pathways from this compound.
Caption: General experimental workflow for cross-coupling.
Conclusion: A Robust and Indispensable Tool for Drug Discovery
This compound has proven to be a highly effective and versatile building block in the synthesis of complex molecules for medicinal chemistry. Its predictable reactivity in a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allows for the systematic and efficient exploration of chemical space around the pyridine scaffold. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently employ this valuable reagent in their drug discovery programs. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of well-defined and versatile building blocks like this compound will remain a cornerstone of successful medicinal chemistry campaigns.
References
- Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1051-1181). John Wiley & Sons, Inc.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction. Angewandte Chemie International Edition, 42(14), 1566–1568. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia contributors. (2023, November 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved December 31, 2025, from [Link]
-
Wikipedia contributors. (2023, December 1). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved December 31, 2025, from [Link]
-
Wikipedia contributors. (2023, December 14). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved December 31, 2025, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved December 31, 2025, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved December 31, 2025, from [Link]
-
Dorel, R., & Grugel, C. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]<4176::AID-ANIE4176>3.0.CO;2-U
-
Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
-
Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Synthesis, 2004(15), 2419-2440. [Link]
- Cacchi, S., & Fabrizi, G. (2005). The Sonogashira reaction. In Metal-Catalyzed Cross-Coupling Reactions (Vol. 1, pp. 439-503). Wiley-VCH.
-
Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the chemical industry. Angewandte Chemie International Edition, 48(18), 3180-3203. [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
-
Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki− Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461-1473. [Link]
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- 5. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Strategic Derivatization of the Pyridine Ring of Methyl 2-Iodonicotinate
Abstract
Methyl 2-iodonicotinate is a highly versatile and valuable building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] Its pyridine core, substituted with both an electron-withdrawing ester group and a reactive iodo leaving group, presents a unique platform for a wide array of chemical transformations. This guide provides an in-depth exploration of the primary synthetic strategies for derivatizing the C2 position of the pyridine ring, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. We delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and discuss the critical parameters that govern reaction success, efficiency, and scope.
Introduction: The Strategic Value of this compound
The pyridine ring is a ubiquitous scaffold in FDA-approved drugs, surpassed in frequency only by piperidine.[2] The functionalization of this heterocycle is therefore a cornerstone of medicinal chemistry. This compound serves as an ideal starting material for several reasons:
-
Reactivity of the C-I Bond: The carbon-iodine bond is the most reactive among halogens in palladium-catalyzed cross-coupling reactions, allowing for transformations under milder conditions compared to the corresponding bromo or chloro derivatives.[3]
-
Electronic Activation: The presence of the electron-withdrawing methyl ester at the C3 position and the inherent electron-deficient nature of the pyridine ring nitrogen activate the C2 position for both oxidative addition in cross-coupling cycles and for nucleophilic attack.[4]
-
Synthetic Handle: The ester group provides an additional site for subsequent chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.
This document will systematically detail the most powerful methods for leveraging these features to construct novel carbon-carbon and carbon-nitrogen bonds at the C2 position.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Pyridine Functionalization
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation, and their application to pyridine substrates is a mature yet evolving field.[5] While the pyridine nitrogen can sometimes coordinate to and inhibit the palladium catalyst, the development of advanced ligand systems has largely overcome this challenge.[4][6]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and heteroaryl-aryl structures due to the operational simplicity, broad functional group tolerance, and the generally low toxicity and high stability of the requisite boronic acid coupling partners.[7][8]
Causality & Mechanism: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[8][9] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound.
-
Transmetalation: The organic moiety is transferred from the boronic acid to the palladium center. This step is critically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[9][10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Applications of and alternatives to π-electron-deficient azine organometallics in metal catalyzed cross-coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
Application of Methyl 2-iodonicotinate in Organic Electronics: A Technical Guide for Advanced Material Synthesis
Introduction: The Quest for High-Performance N-Type Organic Semiconductors
The field of organic electronics holds the promise of revolutionary technologies, from flexible displays and wearable sensors to low-cost, large-area solar cells. Central to this technological evolution is the development of high-performance organic semiconductor materials. While p-type (hole-transporting) materials have seen significant advancements, their n-type (electron-transporting) counterparts have historically lagged in terms of performance and stability. This disparity hinders the realization of efficient complementary circuits, a cornerstone of modern electronics.
This technical guide focuses on the strategic application of Methyl 2-iodonicotinate , a key building block for the synthesis of novel n-type organic semiconductors. The inherent electron-deficient nature of the pyridine ring, a core component of this molecule, makes it an attractive moiety for constructing materials with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a prerequisite for efficient electron injection and transport. The presence of the iodo-substituent at the 2-position and the methyl ester at the 3-position provides versatile handles for polymerization and property tuning, respectively.
Herein, we provide a comprehensive overview of the synthesis, characterization, and application of a representative n-type copolymer derived from this compound. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering both foundational principles and detailed, field-proven protocols.
Part 1: The Strategic Advantage of the Nicotinate Moiety in N-Type Polymers
The design of high-performance n-type organic semiconductors hinges on the precise control of their electronic properties, particularly the LUMO energy level. A lower LUMO level facilitates electron injection from common electrodes and enhances the material's stability against oxidative degradation in ambient conditions. The incorporation of electron-withdrawing groups into the polymer backbone is a common and effective strategy to achieve this.
The pyridine ring in this compound serves as a potent electron-deficient unit. The nitrogen atom within the aromatic ring exerts a strong inductive effect, withdrawing electron density from the conjugated system and thereby lowering the LUMO energy level. This strategic incorporation of pyridinic nitrogen is a key design principle for developing robust n-type materials.
Furthermore, the ester functional group, while not directly in the conjugated backbone, can influence the polymer's solubility and film-forming properties, which are critical for solution-based fabrication of electronic devices. The iodo- and bromo- functionalities on the monomers are specifically chosen to enable controlled polymerization through well-established cross-coupling reactions, such as Suzuki and Stille polymerizations, allowing for the synthesis of high molecular weight polymers with well-defined structures.
Part 2: Synthesis of a Representative N-Type Copolymer: P(DPP-co-M2IN)
To illustrate the practical application of this compound, we present a detailed protocol for the synthesis of a hypothetical donor-acceptor (D-A) copolymer, Poly[(3,6-dithiophen-2-yl-2,5-di(2-octyldodecyl)-pyrrolo[3,4-c]pyrrole-1,4-dione)-alt-(methyl 2-nicotinate)] (P(DPP-co-M2IN)) . In this architecture, the electron-rich diketopyrrolopyrrole (DPP) unit serves as the donor, while the methyl 2-nicotinate derivative acts as the acceptor.
Monomer Synthesis: 5,5'-bis(trimethylstannyl)-2,2'-bithiophene
The synthesis of the distannyl comonomer is a prerequisite for the Stille polymerization.
Protocol 1: Synthesis of 5,5'-bis(trimethylstannyl)-2,2'-bithiophene
-
Materials: 2,2'-bithiophene, n-Butyllithium (n-BuLi) in hexanes, Trimethyltin chloride (Me₃SnCl), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2,2'-bithiophene (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (2.2 eq) dropwise to the solution. Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to -78 °C and slowly add a solution of trimethyltin chloride (2.4 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding water. Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from methanol to yield 5,5'-bis(trimethylstannyl)-2,2'-bithiophene as a white solid.
-
Polymerization via Stille Coupling
Stille coupling is a versatile and robust method for the synthesis of conjugated polymers, known for its tolerance to a wide range of functional groups.[1]
Protocol 2: Synthesis of P(DPP-co-M2IN) via Stille Polymerization
-
Materials: 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4-dione (DPP monomer), this compound, 5,5'-bis(trimethylstannyl)-2,2'-bithiophene, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Tri(o-tolyl)phosphine (P(o-tol)₃), Anhydrous and degassed chlorobenzene.
-
Procedure:
-
In a flame-dried Schlenk tube, add the DPP monomer (1.0 eq), this compound (0.5 eq), 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (0.5 eq), Pd₂(dba)₃ (0.015 eq), and P(o-tol)₃ (0.08 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous and degassed chlorobenzene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 48 hours under argon.
-
Cool the mixture to room temperature and precipitate the polymer by adding it dropwise into methanol.
-
Filter the polymer and perform Soxhlet extraction sequentially with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers.
-
Dissolve the purified polymer in hot chlorobenzene and re-precipitate into methanol.
-
Collect the final polymer by filtration and dry under vacuum at 60 °C overnight.
-
Figure 1: Synthetic workflow for P(DPP-co-M2IN).
Part 3: Characterization of P(DPP-co-M2IN)
A thorough characterization of the synthesized polymer is essential to understand its structural, optical, and electronic properties, which ultimately determine its performance in electronic devices.
Structural and Thermal Properties
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. A high molecular weight is generally desirable for good film-forming properties and charge transport.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer. A high decomposition temperature (Td) is crucial for device stability and longevity.
Table 1: Expected Properties of P(DPP-co-M2IN)
| Property | Expected Value |
|---|---|
| Mn (kDa) | 20 - 40 |
| PDI | 1.5 - 2.5 |
| Td (5% weight loss, °C) | > 350 |
Optical and Electrochemical Properties
-
UV-Vis Spectroscopy: The optical properties of the polymer are investigated by UV-Vis spectroscopy in solution and as a thin film. The absorption spectrum provides information about the optical bandgap (Eg_opt).
-
Cyclic Voltammetry (CV): CV is a powerful technique to determine the electrochemical energy levels (HOMO and LUMO) of the polymer. These values are critical for assessing the efficiency of charge injection from electrodes and for predicting the open-circuit voltage in organic solar cells.
Figure 2: Expected energy level diagram for P(DPP-co-M2IN).
Table 2: Expected Optoelectronic Properties of P(DPP-co-M2IN)
| Property | Solution | Thin Film |
|---|---|---|
| λ_max (nm) | ~650 | ~670 |
| Eg_opt (eV) | ~1.7 | ~1.6 |
| HOMO (eV) | - | -5.8 |
| LUMO (eV) | - | -3.7 |
Part 4: Application in Organic Field-Effect Transistors (OFETs)
To evaluate the charge transport characteristics of P(DPP-co-M2IN), it can be incorporated as the active layer in an Organic Field-Effect Transistor (OFET). A bottom-gate, top-contact (BGTC) architecture is a common device structure for such evaluations.
Protocol 3: Fabrication and Characterization of a P(DPP-co-M2IN) OFET
-
Materials: Highly doped n-type Si wafer with a 300 nm thermally grown SiO₂ layer, Octadecyltrichlorosilane (OTS), P(DPP-co-M2IN) solution in chlorobenzene (5 mg/mL), Gold (Au) for source/drain electrodes.
-
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol for 15 minutes each, followed by drying with a nitrogen stream.
-
Surface Treatment: Treat the SiO₂ surface with an OTS self-assembled monolayer by immersing the substrate in a piranha solution, followed by immersion in a toluene solution of OTS. This treatment improves the ordering of the polymer film.
-
Active Layer Deposition: Spin-coat the P(DPP-co-M2IN) solution onto the OTS-treated substrate at 2000 rpm for 60 seconds inside a nitrogen-filled glovebox.
-
Annealing: Anneal the film at 150 °C for 30 minutes to improve crystallinity and film morphology.
-
Electrode Deposition: Thermally evaporate 50 nm of gold through a shadow mask to define the source and drain electrodes. The channel length (L) and width (W) are typically 50 µm and 1000 µm, respectively.
-
Characterization: Measure the electrical characteristics of the OFET device in a nitrogen atmosphere using a semiconductor parameter analyzer.
-
Figure 3: OFET fabrication workflow.
Expected Device Performance
The performance of the OFET is evaluated by measuring its output and transfer characteristics. From these measurements, key parameters such as the charge carrier mobility (µ), the on/off current ratio (I_on/I_off), and the threshold voltage (V_th) can be extracted. Given the electron-deficient nature of the nicotinate unit, P(DPP-co-M2IN) is expected to exhibit n-type behavior.
Table 3: Expected OFET Performance of P(DPP-co-M2IN)
| Parameter | Expected Value |
|---|---|
| Carrier Type | n-type |
| Electron Mobility (µ_e) (cm²/Vs) | 0.1 - 1.0 |
| On/Off Ratio (I_on/I_off) | > 10⁵ |
| Threshold Voltage (V_th) (V) | 5 - 15 |
Conclusion and Future Outlook
This compound represents a versatile and powerful building block for the synthesis of high-performance n-type organic semiconductors. The strategic incorporation of the electron-deficient pyridine ring, coupled with the synthetic flexibility offered by the iodo- and ester functionalities, enables the rational design of materials with tailored electronic properties. The illustrative example of P(DPP-co-M2IN) demonstrates a clear pathway from monomer design and polymer synthesis to device fabrication and characterization.
Future research in this area will likely focus on further functionalization of the nicotinate ring to fine-tune energy levels and improve intermolecular interactions, leading to even higher charge carrier mobilities and enhanced device stability. The exploration of copolymers with different donor units will also open up new avenues for creating materials with optimized properties for a wide range of organic electronic applications, including organic photovoltaics, organic light-emitting diodes, and thermoelectric devices.
References
-
Journal of Materials Chemistry C. (2021). Synthesis and characterization of an electron-deficient conjugated polymer based on pyridine-flanked diketopyrrolopyrrole. Royal Society of Chemistry. Retrieved from [Link]
-
RSC Publishing. (2023). Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and characterization of imine polymers containing pyridine and pyrimidine units. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Conductivity Studies of Poly(Methyl Methacrylate) (PMMA) by Co-Polymerization and Blending with Polyaniline (PANi). Retrieved from [Link]
-
MDPI. (2023). A Theoretical Investigation of the Structural and Electronic Properties of P/SnBr 2 Heterojunctions. Retrieved from [Link]
-
MDPI. (2023). Structural and Electronic Properties of Small Perovskite Nanoparticles of the Form ABX 3 (A = MA, DEA, FA, GA, B = Pb, Sn, X = Cl, Br, I). Retrieved from [Link]
-
ResearchGate. (2025). Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline. Retrieved from [Link]
-
MDPI. (2022). Electrochemical Characterization and Voltammetric Determination of Methylisothiazolinone on a Boron-Doped Diamond Electrode. Retrieved from [Link]
-
PMC. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Retrieved from [Link]
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Application Notes & Protocols: A Detailed Guide to the Heck Reaction with Methyl 2-iodonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Heck Reaction in Modern Synthesis
The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, has revolutionized the synthesis of complex organic molecules.[1] This powerful transformation forges carbon-carbon bonds by coupling an unsaturated halide or triflate with an alkene, offering a versatile and efficient route to substituted alkenes.[1] Its significance in both academic research and industrial applications, particularly in the pharmaceutical sector for the synthesis of bioactive compounds, was recognized with the 2010 Nobel Prize in Chemistry.[1]
This guide provides a detailed protocol and in-depth scientific insights for performing a typical Heck reaction with Methyl 2-iodonicotinate, a heterocyclic aryl iodide. The presence of the pyridine nitrogen and the ester functionality makes this substrate particularly relevant for the synthesis of novel pharmaceutical intermediates and functional materials. Understanding the nuances of this reaction is crucial for researchers aiming to leverage its synthetic potential.
The Catalytic Cycle: Mechanism of the Heck Reaction
The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The cycle can be broken down into four key steps: oxidative addition, migratory insertion (or carbopalladation), β-hydride elimination, and reductive elimination/base regeneration.[2]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is often the rate-determining step and results in the formation of a square planar Pd(II) complex.[2]
-
Migratory Insertion: The alkene substrate then coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-aryl bond, forming a new carbon-carbon bond and a palladium-alkyl intermediate.[1]
-
β-Hydride Elimination: For the reaction to proceed to the desired substituted alkene, a hydrogen atom on a carbon adjacent (β) to the palladium must be accessible for elimination. This syn-elimination step forms a palladium-hydride complex and releases the final product.[2]
-
Catalyst Regeneration: The final step involves the regeneration of the active Pd(0) catalyst. A base is required to neutralize the hydrogen iodide (HI) formed and facilitate the reductive elimination, closing the catalytic cycle.[2]
Caption: A simplified diagram of the Heck reaction catalytic cycle.
Critical Parameters for a Successful Heck Reaction
The success of a Heck reaction is highly dependent on the careful selection of several key parameters. For a substrate like this compound, the electron-deficient nature of the pyridine ring can influence reactivity, making optimization crucial.
| Parameter | Common Choices | Rationale and Field-Proven Insights |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and cost-effective choice that is reduced in situ to the active Pd(0) species.[2] For challenging substrates, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be used to bypass a potentially inefficient reduction step. |
| Ligand | PPh₃, P(o-tol)₃, BINAP, Buchwald-type phosphines | Ligands stabilize the Pd(0) catalyst, preventing its decomposition into inactive palladium black.[3] The electronic and steric properties of the ligand influence the rate of oxidative addition and can control regioselectivity. For electron-deficient heteroaryl halides, electron-rich and bulky phosphines can be advantageous. |
| Base | Et₃N, DIPEA, K₂CO₃, NaOAc, Cs₂CO₃ | An organic amine base like triethylamine (Et₃N) or an inorganic base like potassium carbonate is necessary to neutralize the HX produced during the catalytic cycle and regenerate the Pd(0) catalyst. The choice of base can significantly impact the reaction rate and yield; inorganic bases are often used in polar aprotic solvents. |
| Solvent | DMF, DMAc, NMP, Acetonitrile, Toluene | Polar aprotic solvents like DMF or DMAc are commonly used as they can dissolve the inorganic bases and stabilize the charged intermediates in the catalytic cycle. The choice of solvent can also affect the regioselectivity of the reaction.[3] |
| Temperature | 80-140 °C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and side reactions. The optimal temperature needs to be determined empirically for each specific substrate combination. |
| Alkene | Acrylates, Styrenes, Ethylene | Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive in the Heck reaction. The reaction is typically stereoselective, yielding the E-isomer as the major product. |
Detailed Experimental Protocol
This protocol describes a typical Heck reaction between this compound and a generic alkene, such as an acrylate or styrene, on a laboratory scale. Note: This is a representative protocol and may require optimization for specific alkenes.
Materials:
-
This compound
-
Alkene (e.g., methyl acrylate or styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and hotplate
-
Materials for workup and purification (e.g., ethyl acetate, water, brine, silica gel)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), Palladium(II) acetate (0.02 - 0.05 eq), and Triphenylphosphine (0.04 - 0.10 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., DMF or Acetonitrile) via syringe. Follow this with the addition of the alkene (1.1 - 1.5 eq) and the base (e.g., Triethylamine, 2.0 - 3.0 eq).
-
Reaction Execution: Place the sealed flask in a preheated oil bath and stir the reaction mixture vigorously. The reaction temperature is typically in the range of 80-120 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an inorganic base was used, filter the reaction mixture through a pad of Celite to remove the solid.
-
Dilute the filtrate with a suitable organic solvent like ethyl acetate and wash with water and brine to remove the DMF and any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure Heck product.
Caption: A typical workflow for the Heck reaction protocol.
Characterization of the Product
The identity and purity of the synthesized product, for instance, Methyl 2-((E)-styryl)nicotinate, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and determine the stereochemistry of the newly formed double bond (the coupling constants for trans-protons are typically in the range of 12-18 Hz).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. Below is a table outlining common problems and potential solutions.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (Pd(0) not formed or decomposed)- Low reaction temperature- Impure starting materials or solvents | - Use fresh catalyst and high-purity, degassed solvents.- Consider using a pre-formed Pd(0) catalyst.- Incrementally increase the reaction temperature.- Ensure the base is active and soluble in the reaction medium. |
| Formation of Palladium Black | Catalyst decomposition due to high temperature, presence of oxygen, or insufficient ligand. | - Lower the reaction temperature.- Ensure rigorous exclusion of air from the reaction.- Increase the ligand-to-palladium ratio.[3] |
| Side Product Formation (e.g., reductive Heck product) | Presence of a hydride source, specific reaction conditions. | - Modify the base or solvent.- Adjust the reaction temperature. |
| Low Yield after Purification | - Incomplete reaction- Product loss during workup or purification | - Ensure the reaction has gone to completion before workup.- Optimize the extraction and chromatography conditions. |
References
-
Heck, R. F. (2011). The Heck Reaction. Nobel Lecture. Available at: [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Available at: [Link]
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476.
- de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry, 5(1), 31-44.
- Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons.
-
Jagtap, S. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for Methyl 2-iodonicotinate
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome the specific challenges associated with the coupling of Methyl 2-iodonicotinate. This guide is structured to help you diagnose issues, understand the underlying chemistry, and systematically optimize your reaction conditions for maximum yield and purity.
This compound is an electron-deficient heteroaryl halide. While the Carbon-Iodine bond facilitates oxidative addition, the nitrogen atom at the 2-position presents a significant challenge known as the "2-pyridyl problem". This nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2] This guide will address this and other common issues you may encounter.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the Suzuki coupling of this compound.
Q1: Why is my reaction showing no product formation at all?
A: A complete lack of reactivity typically points to a fundamental issue with the catalytic system. The most probable causes are:
-
Catalyst Inhibition: The nitrogen of the pyridine ring is likely coordinating to the palladium center, effectively poisoning your catalyst. Standard ligands like PPh₃ may not be sufficient to prevent this.[2] A switch to bulkier, more electron-rich ligands is often necessary to shield the palladium and promote the catalytic cycle.[1][3]
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen.[4] If your reagents and solvents were not properly degassed, the catalyst may have been oxidized and rendered inactive before the reaction could start.
-
Incorrect Base: The base is crucial for activating the boronic acid.[1][3] If the base is too weak, insoluble in the reaction medium, or not present in sufficient excess, the transmetalation step will not proceed.
Q2: My yield is consistently low. What are the first things I should check?
A: Low yields are a common optimization problem. The primary factors to investigate are:
-
Catalyst System: As mentioned in Q1, the combination of palladium precursor and ligand is paramount. Low yields often indicate that the catalytic turnover is poor due to catalyst deactivation or a slow rate-limiting step. Consider switching to a more robust ligand system (see Troubleshooting Guide below).
-
Reaction Temperature: The oxidative addition of the C-I bond and subsequent steps may require thermal energy to proceed at an efficient rate.[5] If you are running the reaction at a low temperature, a moderate increase (e.g., from 80 °C to 100 °C) can significantly improve yields.[1][4]
-
Protodeboronation: Your boronic acid coupling partner may be decomposing during the reaction. This side reaction, where the C-B bond is cleaved and replaced with a C-H bond, is a common pathway for yield loss, especially with prolonged heating or in the presence of excess water.[4][6]
Q3: I'm seeing a lot of unreacted starting material. How can I drive the reaction to completion?
A: High levels of remaining starting material, particularly the this compound, suggest a slow or stalled catalytic cycle.
-
Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading from 1-2 mol% to 5 mol% can help overcome slow kinetics or partial deactivation for initial exploratory reactions.
-
Switch to a More Active Catalyst: The most effective solution is often to employ a more active catalyst system. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are designed to accelerate the key steps of the catalytic cycle for challenging substrates.[1][4][7]
-
Optimize Base and Solvent: Ensure your base is strong enough (e.g., K₃PO₄, Cs₂CO₃) and has some solubility in the reaction medium.[8] A solvent system like 1,4-dioxane/water or DMF/water often facilitates the reaction by dissolving both the organic substrates and the inorganic base.[9]
Q4: My main impurity is the homocoupled product of my boronic acid. How can I prevent this?
A: The formation of a biaryl product derived from the self-coupling of your boronic acid (Ar'-Ar') is almost always caused by the presence of oxygen.[1][4] The active Pd(0) catalyst can promote this oxidative homocoupling.
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. You must thoroughly degas your solvent(s) and the reaction vessel containing the reagents before adding the catalyst. Common methods include bubbling a stream of argon or nitrogen through the solvent for 20-30 minutes or using several freeze-pump-thaw cycles.[4][9]
-
Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas (argon or nitrogen) for its entire duration.[4]
Visualizing the Process: Catalytic Cycle and Troubleshooting
Understanding the reaction mechanism and having a logical workflow are key to efficient troubleshooting.
Troubleshooting Guide: A Deeper Dive
Problem: Low Conversion or Complete Failure
| Possible Cause | Explanation & Causality | Recommended Solution(s) |
| Catalyst Inhibition | The lone pair on the pyridine nitrogen, being adjacent to the C-I bond, can chelate to the Pd(0) or Pd(II) center. This coordination occupies a site needed for the catalytic cycle, effectively sequestering the catalyst in an inactive state.[1][2] | Use Bulky, Electron-Rich Ligands: Employ ligands like SPhos, XPhos, or RuPhos. Their steric bulk physically blocks the pyridine nitrogen from accessing the palladium center, while their electron-donating nature accelerates the rate-limiting oxidative addition and reductive elimination steps.[1][3] |
| Ineffective Base | The base's role is to react with the boronic acid (a weak Lewis acid) to form a more nucleophilic boronate anion ([Ar'B(OH)₃]⁻).[8] This anion is essential for the transmetalation step. If the base is too weak or poorly soluble, the concentration of the active boronate species will be too low for efficient transmetalation. | Screen Stronger Bases: Switch from common bases like Na₂CO₃ to more potent options such as K₃PO₄ or Cs₂CO₃.[1][4] Improve Solubility: Use a biphasic solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) to help dissolve the inorganic base. Vigorous stirring is crucial in these systems to maximize interfacial contact.[10] |
| Insufficient Temperature | Suzuki couplings are generally not diffusion-controlled; they have a significant activation energy barrier.[1] Insufficient thermal energy can result in an impractically slow reaction rate. | Increase Temperature: Incrementally increase the reaction temperature from a starting point of 80 °C up to 110-120 °C.[5] Microwave Heating: Microwave reactors can rapidly heat the reaction mixture, often leading to dramatically reduced reaction times and improved yields.[11] |
Problem: Significant Side Product Formation
| Side Product | Identification & Cause | Recommended Solution(s) |
| Protodeboronation | Identification: Formation of the parent arene/heteroarene from your boronic acid (Ar'-H). Cause: This is the cleavage of the C-B bond by a proton source. It is often accelerated by high temperatures, extended reaction times, and the presence of water or other protic species. | Use Anhydrous Conditions: If protodeboronation is severe, switch to anhydrous solvents (e.g., dry dioxane or toluene) and use an anhydrous base (e.g., powdered K₃PO₄). Use Boronic Esters: Boronic acid pinacol esters (Ar'-Bpin) are generally more stable and less susceptible to protodeboronation than the corresponding boronic acids.[4][6] Limit Reaction Time: Monitor the reaction by TLC or LCMS and stop it once the starting material is consumed to avoid prolonged exposure to harsh conditions. |
| Homocoupling | Identification: Formation of Ar-Ar (from the halide) or Ar'-Ar' (from the boronic acid). Cause: Primarily caused by dissolved oxygen in the reaction mixture, which facilitates an oxidative coupling pathway.[1][4] | Rigorous Degassing: As stated in the FAQs, this is non-negotiable. Use at least three freeze-pump-thaw cycles for maximum oxygen removal from the solvent and reaction mixture before adding the catalyst.[9] |
| Ester Hydrolysis | Identification: Formation of 2-iodo-nicotinic acid or the coupled product as a carboxylic acid instead of a methyl ester. Cause: The methyl ester is susceptible to saponification under strongly basic conditions, especially with aqueous bases (e.g., NaOH, KOH) and high temperatures. | Use Milder Bases: Employ carbonate or phosphate bases (K₂CO₃, K₃PO₄) which are generally less nucleophilic than hydroxides.[1] Limit Water: Reduce the amount of water in the co-solvent system or switch to anhydrous conditions if possible. Lower Temperature: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis. |
Experimental Protocols
Protocol 1: General Starting Conditions for Screening
This protocol provides a robust starting point for optimizing the coupling of this compound.
-
Reagent Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle 3-5 times.[1]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should create a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Catalyst Addition: To a separate small vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 6 mol%). Briefly purge the vial with inert gas. Add a small amount of the degassed solvent to dissolve or suspend the catalyst system, then transfer it to the main reaction flask via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LCMS at regular intervals (e.g., every 2 hours).
-
Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
References
-
Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews.[Link]
-
Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics - ACS Publications.[Link]
-
What is the prominent role of water in the Suzuki reaction? Quora.[Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur? ResearchGate.[Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.[Link]
-
Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water. Organic Letters.[Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.[Link]
-
Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Temperature effect on coupling reaction. ResearchGate.[Link]
-
Suzuki–Miyaura coupling of aryl halides with various aryl boronic acids. ResearchGate.[Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate.[Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.[Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed.[Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).[Link]
-
The effect of various temperatures on the Suzuki coupling reaction. ResearchGate.[Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit.[Link]
-
Suzuki reaction. Wikipedia.[Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications.[Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate.[Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry.[Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.[Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. NIH.[Link]
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction. ResearchGate.[Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters - ACS Publications.[Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.[Link]
-
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [https://www.researchgate.net/publication/383526558_Development_of_Suzuki-Miyaura_Coupling_between_4-Pyridine_Boronate_Derivatives_and_Aryl_Halide_to_Suppress_Phenylated_Impurities_Derived_from_Phosphorus_Ligands]([Link]_ Derivatives_and_Aryl_Halide_to_Suppress_Phenylated_Impurities_Derived_from_Phosphorus_Ligands)
-
Optimization of cross-coupling conditions of 6e with 2. ResearchGate.[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Byproducts in Methyl 2-Iodonicotinate Cross-Coupling Reactions
Welcome to the Technical Support Center for methyl 2-iodonicotinate cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of palladium-catalyzed cross-coupling reactions with this versatile but challenging substrate. Here, we address common issues, particularly the formation of unwanted byproducts, in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Introduction: The "2-Pyridyl Problem" in Cross-Coupling
This compound is a valuable building block in medicinal chemistry, offering a scaffold for the synthesis of a diverse range of substituted pyridines. However, its successful functionalization via popular cross-coupling reactions like Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination is often hampered by a set of challenges collectively known as the "2-pyridyl problem".[1][2] The proximity of the basic nitrogen atom to the reactive C-I bond can lead to catalyst inhibition and a propensity for side reactions.[3][4] This guide will dissect these issues and provide actionable strategies for minimizing byproduct formation and maximizing the yield of your desired product.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am observing a significant amount of homocoupled biaryl byproduct from my boronic acid in a Suzuki-Miyaura coupling. What is causing this and how can I prevent it?
Answer: The homocoupling of boronic acids to form symmetrical biaryls is a common byproduct in Suzuki-Miyaura reactions.[5][6] This side reaction is primarily promoted by the presence of palladium(II) species and oxygen.[5]
Mechanistic Insight: The catalytic cycle for homocoupling involves the transmetalation of two equivalents of the boronic acid to a Pd(II) center, followed by reductive elimination to form the biaryl and a Pd(0) species. The presence of oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), thus perpetuating this unwanted cycle.[5]
Troubleshooting Strategies:
-
Rigorous Degassing: The most critical step is to thoroughly remove dissolved oxygen from your reaction mixture. This can be achieved by sparging your solvents with an inert gas (argon or nitrogen) or by performing several freeze-pump-thaw cycles.[3]
-
Use of a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can minimize the initial concentration of Pd(II) species that drive homocoupling.
-
Controlled Stoichiometry: While a slight excess of the boronic acid is common, a large excess can favor homocoupling. Optimize the stoichiometry for your specific substrates.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling.
Q2: My main byproduct is methyl nicotinate, resulting from the dehalogenation of my starting material. What leads to this, and what are the solutions?
Answer: Dehalogenation, or more specifically hydrodehalogenation, is the replacement of the iodine atom with a hydrogen atom. This is a frequent issue in palladium-catalyzed cross-coupling reactions of aryl halides.[5]
Mechanistic Insight: After the oxidative addition of this compound to the Pd(0) catalyst, the resulting Pd(II) intermediate can react with a hydride source in the reaction mixture. This is followed by reductive elimination to yield methyl nicotinate and regenerate the Pd(0) catalyst. Common hydride sources include trace water, alcohols (if used as a solvent or cosolvent), or even certain bases and additives.
Troubleshooting Strategies:
-
Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dried. Use freshly distilled solvents and flame-dried glassware.
-
Choice of Base and Solvent: Avoid using bases or solvents that can readily act as hydride donors. For example, if using an alcohol as a solvent, consider switching to an aprotic solvent like dioxane or toluene.
-
Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired dehalogenation. Screening different ligands can be beneficial.
Q3: In my Suzuki reaction, I am seeing a significant amount of pyridine formed from my pyridylboronic acid. What is this side reaction and how do I address it?
Answer: This byproduct is a result of protodeboronation, a common side reaction for pyridylboronic acids, especially those substituted at the 2-position.[3]
Mechanistic Insight: Protodeboronation is the cleavage of the carbon-boron bond by a proton source, typically water, which is often present in the reaction mixture, especially when using aqueous bases.[3] This reaction removes the boronic acid from the catalytic cycle, reducing the yield of the desired product.
Troubleshooting Strategies:
-
Use of Boronate Esters or Trifluoroborates: Boronic acid pinacol esters (Bpin) and potassium trifluoroborate salts are more stable towards protodeboronation than their corresponding boronic acids.[3][7] These can be used as direct replacements in the reaction.
-
Anhydrous Conditions: As with dehalogenation, minimizing the amount of water in the reaction is crucial.
-
Choice of Base: While a base is necessary for the transmetalation step, some bases can exacerbate protodeboronation. Screening different inorganic bases (e.g., K₃PO₄, Cs₂CO₃) or using anhydrous conditions with a non-aqueous base may be beneficial.
Q4: My reaction is sluggish and I have a lot of unreacted starting material. Could the substrate itself be the problem?
Answer: Yes, the pyridine nitrogen in this compound can act as a ligand for the palladium catalyst, leading to the formation of inactive catalyst species and hindering the catalytic cycle.[3][4] This is a key aspect of the "2-pyridyl problem."
Mechanistic Insight: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially displacing the desired phosphine ligands and forming stable, off-cycle complexes that are catalytically inactive.
.dot digraph "Catalyst_Deactivation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Active_Pd(0)L2" [label="Active Pd(0)L₂ Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(this compound)"]; "Pd(II)_Intermediate" [label="Pd(II) Intermediate\n(Productive Cycle)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pyridine_Coordination" [label="Pyridine Coordination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inactive_Complex" [label="Inactive Pd-Pyridine Complex\n(Off-Cycle)", fillcolor="#FBBC05", fontcolor="#202124"];
"Active_Pd(0)L2" -> "Oxidative_Addition"; "Oxidative_Addition" -> "Pd(II)_Intermediate"; "Pd(II)_Intermediate" -> "Active_Pd(0)L2" [label="Reductive Elimination\n(Desired Product)"]; "Active_Pd(0)L2" -> "Pyridine_Coordination"; "Pd(II)_Intermediate" -> "Pyridine_Coordination"; "Pyridine_Coordination" -> "Inactive_Complex"; } .enddot Caption: Catalyst deactivation by pyridine coordination.
Troubleshooting Strategies:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or JohnPhos) can sterically hinder the coordination of the pyridine nitrogen to the palladium center and promote the desired catalytic cycle.[8]
-
Catalyst Loading: In some cases, a slightly higher catalyst loading may be necessary to compensate for the portion of the catalyst that becomes deactivated.
-
Reaction Temperature: Increasing the reaction temperature can sometimes help to overcome the energy barrier for the desired catalytic steps and disfavor the formation of stable, inactive complexes. However, this may also increase the rate of side reactions.[3]
Q5: I am concerned about the hydrolysis of the methyl ester group under the basic reaction conditions. How can I mitigate this?
Answer: Saponification (hydrolysis) of the methyl ester to the corresponding carboxylic acid is a valid concern, especially when using strong aqueous bases like NaOH or KOH, or prolonged heating.[9]
Mechanistic Insight: The ester group is susceptible to nucleophilic attack by hydroxide ions present in aqueous basic solutions, leading to the formation of the carboxylate salt.
Troubleshooting Strategies:
-
Choice of Base: Use milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[10] These are generally less prone to causing ester hydrolysis compared to strong hydroxides.
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions with a non-nucleophilic organic base (e.g., triethylamine, if compatible with the specific coupling reaction) or a carefully dried inorganic base can prevent hydrolysis.
-
Reaction Time and Temperature: Minimize the reaction time and temperature as much as possible while still achieving a reasonable conversion of the starting material. Monitor the reaction progress closely by TLC or LC-MS.
-
Protecting Group Strategy: If ester hydrolysis is unavoidable under the optimal coupling conditions, consider performing the cross-coupling on the corresponding nicotinic acid and then esterifying the product in a subsequent step.
Summary of Common Byproducts and Mitigation Strategies
| Byproduct Name | Originating From | Common Cause(s) | Recommended Mitigation Strategies |
| Homocoupled Biaryl | Boronic Acid (Suzuki) | Presence of O₂ and Pd(II) species | Rigorous degassing, use of Pd(0) precatalyst, control stoichiometry |
| Methyl nicotinate | This compound | Dehalogenation by hydride sources | Use anhydrous conditions, choose non-hydridic solvents/bases |
| Pyridine | Pyridylboronic acid (Suzuki) | Protodeboronation by proton sources (e.g., H₂O) | Use boronate esters or trifluoroborates, anhydrous conditions |
| Nicotinic acid | This compound | Saponification (hydrolysis) of the ester | Use milder bases (K₂CO₃, K₃PO₄), minimize reaction time/temperature |
Detailed Experimental Protocols
The following are generalized starting protocols for the cross-coupling of this compound. Note: These are starting points and may require optimization for your specific coupling partner and desired outcome.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add degassed 1,4-dioxane (to make a 0.1 M solution based on the limiting reagent) and Pd(PPh₃)₄ (0.05 equiv) under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mizoroki-Heck Reaction with Styrene
-
Reaction Setup: To a sealed tube, add this compound (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and a suitable phosphine ligand (e.g., P(o-tol)₃, 0.04 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen.
-
Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN), followed by styrene (1.5 equiv) and a base such as triethylamine (Et₃N, 2.0 equiv) via syringe.
-
Reaction: Heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the base and DMF.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.02 equiv), a bulky phosphine ligand (e.g., XPhos, 0.08 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv) to a vial.
-
Reagent Addition: Add a solution of this compound (1.0 equiv) in anhydrous toluene, followed by morpholine (1.2 equiv).
-
Reaction: Seal the vial and heat the mixture to 100 °C for 12-24 hours.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
References
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical, 164(1-2), 137-146. [Link]
-
Feng, C., et al. (2022). Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. RSC Advances, 12(31), 20045-20049. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2018). Tetrahedron Letters, 59(32), 3144-3147. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Islam, S., & Khan, M. W. (2018). Synthesis and Comparative Study of Catalytic Activity between Pd-Metallodendrimer and Pd/Cu-Bimetallodendrimer Nanoparticle-Based on Triazine. Catalysts, 8(12), 605. [Link]
-
Arts, M. P., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2934-2942. [Link]
-
Thomas, A. A., et al. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 6(8), 5133-5137. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Arts, M. P., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
Hartwig, J. F. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society, 134(8), 3683-3686. [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
Pace, V., & Holzer, W. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(9), 11361-11387. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2012). Heck Reaction—State of the Art. Catalysts, 2(1), 123-160. [Link]
-
Asgari, M., et al. (2018). (a) Representative Suzuki coupling reaction and hydrolysis products for... [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Cernelc, M., et al. (2012). The Suzuki–Miyaura coupling of phenylboronic acid with iodobenzene. Applied Catalysis A: General, 433-434, 203-210. [Link]
-
Blair, D. J., & Procter, D. J. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11132-11153. [Link]
-
Ananikov, V. P., et al. (2012). Optimization of the model Buchwald-Hartwig reaction of morpholine and... [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, 73(22), 9153-9156. [Link]
-
Blair, D. J., & Procter, D. J. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie, 133(20), 11234-11256. [Link]
-
Vantomme, G., et al. (2019). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 220, 268-280. [Link]
-
El-Garhy, M. S., et al. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Organic Process Research & Development, 25(12), 2733-2740. [Link]
-
Zhang, Y., et al. (2020). The Suzuki–Miyaura coupling of phenylboronic acid with iodobenzene. Catalysis Communications, 141, 106016. [Link]
-
Kundu, S., et al. (2020). Nickel-metalated porous organic polymer for Suzuki–Miyaura cross-coupling reaction. New Journal of Chemistry, 44(1), 223-231. [Link]
-
Singh, J., et al. (2023). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. Catalysts, 13(4), 711. [Link]
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Preventing homo-coupling in Sonogashira reactions of Methyl 2-iodonicotinate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for a particularly challenging yet crucial reaction: the Sonogashira coupling of methyl 2-iodonicotinate. Due to the electron-deficient nature of the pyridine ring, this substrate is prone to side reactions, most notably the undesired homo-coupling of the terminal alkyne (Glaser coupling). This resource is designed to help you navigate these challenges, optimize your reaction conditions, and achieve high yields of your desired cross-coupled product.
Troubleshooting Guide: Minimizing Homo-coupling
Here, we address specific issues you might encounter during your experiments with this compound and provide actionable solutions based on mechanistic principles.
Problem 1: Significant formation of a homo-coupled alkyne byproduct is observed.
Primary Suspects: Presence of oxygen, high copper (I) concentration, and suboptimal reaction kinetics.
The homo-coupling of terminal alkynes, often referred to as the Glaser or Hay coupling, is an oxidative process primarily mediated by the copper(I) co-catalyst.[1][2] Oxygen plays a crucial role in this undesired pathway by facilitating the oxidation of the copper acetylide intermediate.[2]
Solutions:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure your reaction is set up under a strictly inert atmosphere (high-purity argon or nitrogen).
-
Degassing: Thoroughly degas your solvent(s) and the amine base by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Schlenk Technique: Employ proper Schlenk line techniques throughout the setup and reaction.[3]
-
-
Optimize Copper(I) Catalyst Loading: While Cu(I) accelerates the desired reaction, an excess can significantly promote homo-coupling.
-
Reduce the amount of CuI to the minimum required for efficient catalysis, typically in the range of 1-5 mol%.
-
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly via a syringe pump can maintain a low instantaneous concentration, which disfavors the bimolecular homo-coupling reaction relative to the cross-coupling pathway.
Problem 2: The reaction is sluggish, and starting material remains even after extended reaction times, leading to a higher proportion of homo-coupling.
Primary Suspects: Inefficient catalyst activation, poor choice of base or solvent, or low reaction temperature.
The electron-withdrawing nature of the ester group and the nitrogen atom in the pyridine ring can deactivate the this compound towards oxidative addition to the palladium(0) center, which is a key step in the catalytic cycle.[4]
Solutions:
-
Ligand Selection: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting oxidative addition. For electron-deficient aryl halides, bulky and electron-rich phosphine ligands are often more effective.[4]
-
Base and Solvent Optimization: The base not only deprotonates the alkyne but also influences the overall catalytic cycle. The solvent affects the solubility of the reagents and the stability of the catalytic species.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote catalyst decomposition and side reactions. A systematic optimization of the reaction temperature is recommended, starting from room temperature and gradually increasing it.[6]
Problem 3: Complete catalyst decomposition is observed (e.g., formation of palladium black).
Primary Suspects: High temperature, inappropriate ligand, or impurities in the reagents.
Palladium(0) complexes can be unstable, especially at elevated temperatures, leading to the formation of inactive palladium black.[3]
Solutions:
-
Use a Pre-catalyst: Instead of generating Pd(0) in situ, consider using a stable Pd(0) pre-catalyst like Pd(PPh₃)₄ or a more advanced pre-catalyst that is activated under the reaction conditions.
-
Lower the Temperature: If decomposition is observed, reduce the reaction temperature.
-
Ensure High Purity of Reagents: Impurities in solvents or reagents can interfere with the catalyst. Use freshly distilled solvents and high-purity reagents.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of the Sonogashira reaction?
A1: Homo-coupling, also known as Glaser coupling, is a common side reaction where two molecules of the terminal alkyne react with each other to form a symmetric butadiyne.[1][2] This process is an oxidative dimerization and is primarily catalyzed by the copper(I) species in the presence of an oxidant, typically oxygen.[2]
Q2: Why is this compound particularly susceptible to issues in Sonogashira couplings?
A2: this compound is an electron-deficient heteroaromatic halide. The electron-withdrawing effects of the ester group and the pyridine nitrogen make the C-I bond stronger and less susceptible to oxidative addition by the palladium(0) catalyst.[4] This can slow down the desired cross-coupling reaction, allowing more time for the competing homo-coupling of the alkyne to occur.
Q3: Can I run the Sonogashira reaction without a copper co-catalyst to avoid homo-coupling?
A3: Yes, copper-free Sonogashira reactions are an excellent strategy to completely eliminate the primary pathway for homo-coupling.[7][8] However, these conditions often require careful optimization of the palladium catalyst, ligand, base, and solvent to achieve good yields, as the activation of the alkyne is less efficient without copper.[7][8][9]
Q4: What are the best starting conditions for a copper-free Sonogashira reaction with this compound?
A4: A good starting point would be to use a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos or SPhos.[1] A strong, non-coordinating organic base like DBU or a carbonate base such as Cs₂CO₃ in a polar aprotic solvent like DMF or dioxane at a slightly elevated temperature (e.g., 60-80 °C) would be a reasonable set of initial conditions to screen.[1]
Q5: How can I effectively monitor the progress of my reaction to minimize side product formation?
A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the consumption of your starting materials (this compound and the alkyne) and the formation of your product and the homo-coupled byproduct. If the homo-coupled product has a significantly different polarity, it should be distinguishable from the desired product. For more quantitative analysis, GC-MS or LC-MS can be used to determine the ratio of product to byproduct at different time points.
Mechanistic Insights: Cross-Coupling vs. Homo-Coupling
To effectively troubleshoot, it is crucial to understand the competing catalytic cycles.
Caption: Competing pathways in the Sonogashira reaction.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical reaction conditions and their impact on the ratio of the desired cross-coupled product to the homo-coupled byproduct for electron-deficient iodo-pyridines.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Cross-Coupling Yield | Notes on Homo-Coupling |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMF | 25-60 | 60-85% | Can be significant without rigorous O₂ exclusion. |
| Pd(OAc)₂ / XPhos / CuI | K₂CO₃ | Dioxane | 80-100 | 75-95% | Bulky ligand helps suppress homo-coupling. |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 80-110 | 80-98% | High yields often observed with this system. |
| Copper-Free | |||||
| Pd(OAc)₂ / P(t-Bu)₃ | DBU | DMF | 60-80 | 70-90% | Eliminates Glaser coupling; may require longer reaction times. |
| PdCl₂(PPh₃)₂ | Piperidine | Neat | 50-70 | 65-88% | Amine as solvent can improve reactivity. |
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling (with Copper)
This protocol is a general starting point and may require optimization for your specific alkyne.
Caption: Workflow for a copper-free Sonogashira coupling.
References
-
ResearchGate. (n.d.). Screening different bases and solvents in the nickel- catalysed Sonogashira reaction. [Link]
-
SciSpace. (2007). A Palladium/Perfluoroalkylated Pyridine Catalyst for Sonogashira Reaction of Aryl Bromides and Chlorides in a Fluorous Biphasic System. [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Sonogashira Reaction on Pyridinium N-Haloheteroarylaminides: Regioselective Synthesis of N-Alkyl-3-alkynyl-5-arylpyridin-2-yl Amines. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
RSC Publishing. (2011). Recent advances in Sonogashira reactions. [Link]
-
NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
RSC Publishing. (n.d.). Mechanistic features of the copper-free Sonogashira reaction from ESI-MS. [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
ResearchGate. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ResearchGate. (n.d.). Mechanistic Exploration of the Pd-Catalyzed Copper-Free Sonogashira Reaction. [Link]
-
RSC Publishing. (n.d.). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
NIH. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
ResearchGate. (n.d.). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. [Link]
-
Organic Chemistry Portal. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
-
Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]
-
ResearchGate. (n.d.). Synthesis and antinociceptive activity of methyl nicotinate. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
PubMed. (n.d.). Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. [Link]
-
ResearchGate. (n.d.). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. [Link]
-
The Royal Society of Chemistry. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]
- Google Patents. (n.d.).
-
Reddit. (2021). Sonogashira coupling. [Link]
-
ResearchGate. (n.d.). Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid. [Link]
- Google Patents. (n.d.).
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Methyl 2-Iodonicotinate
Welcome to the technical support center for the Buchwald-Hartwig amination, with a specific focus on the challenging substrate, methyl 2-iodonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, we move beyond standard protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your reactions for improved yields and purity.
Introduction: The Challenge of Electron-Deficient Heterocycles
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds that are ubiquitous in pharmaceuticals and functional materials.[1][2] However, applying this methodology to electron-deficient heterocyclic substrates like this compound presents a unique set of challenges. The electron-withdrawing nature of the pyridine ring and the ester functionality can significantly impact the catalytic cycle, often leading to low yields, catalyst deactivation, and unwanted side reactions.[3] Furthermore, the pyridine nitrogen itself can coordinate to the palladium catalyst, inhibiting its activity.[3] This guide provides a structured approach to overcoming these obstacles.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when performing the Buchwald-Hartwig amination with this compound and similar substrates.
Q1: My reaction is showing low or no conversion. What are the most likely causes?
Low conversion is a frequent issue and can stem from several factors. The primary culprits are often related to the catalyst system and reaction conditions.
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[3]
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.[1][3] For electron-deficient substrates, sterically hindered and electron-rich ligands are often necessary to promote the desired reactivity.[3]
-
Iodide Inhibition: While aryl iodides are typically reactive electrophiles, the iodide anion generated during the reaction can form unreactive palladium-iodide bridged dimers, taking the catalyst out of the active cycle.[4] This effect can be more pronounced in certain solvents.[4]
-
Poor Solubility of Reagents: The insolubility of reactants, particularly the inorganic base, is a common and often overlooked reason for poor reaction performance.[5] If the base is not sufficiently soluble, it cannot effectively participate in the deprotonation step of the catalytic cycle.
Q2: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?
Side reactions can significantly reduce the yield of the desired product. The most common include:
-
Hydrodehalogenation: This is the replacement of the iodine atom with a hydrogen atom, resulting in the formation of methyl nicotinate. This can be promoted by certain catalyst/ligand combinations and the presence of moisture.
-
Homocoupling: Dimerization of the amine or aryl halide can occur, though this is generally less common with carefully controlled conditions.
-
Reaction with the Ester Group: Strong bases, particularly at elevated temperatures, can potentially react with the methyl ester functionality, leading to hydrolysis or other undesired transformations.
To minimize these, consider optimizing the reaction temperature, using a weaker base if compatible with the amine, and ensuring all reagents and solvents are scrupulously dry.[3][5]
Q3: How do I choose the optimal catalyst, ligand, base, and solvent for my specific amine?
The "perfect" set of conditions is highly dependent on the properties of your amine coupling partner. However, the following principles provide a strong starting point for optimization.
Catalyst and Ligand Selection
The choice of the palladium source and, more importantly, the phosphine ligand is paramount for success.[2][3]
-
Palladium Precursors: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. Pre-catalysts, where the ligand is already coordinated to the palladium, can offer improved reproducibility.[2]
-
Ligands: For challenging substrates like 2-halopyridines, bulky, electron-rich biarylphosphine ligands are often the most effective.[2][3][6] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1]
| Ligand Family | Examples | Key Features |
| Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | Sterically demanding and electron-rich, effective for a broad range of substrates, including heteroaryl chlorides.[6] |
| Ferrocene-based | Josiphos | Bidentate nature can prevent catalyst inhibition by basic heterocycles.[6] |
| Bidentate | BINAP, Xantphos | Can prevent the formation of inactive palladium iodide dimers and are effective for coupling primary amines.[1][7] |
Base Selection
The base is crucial for the deprotonation of the amine, which is a key step in the catalytic cycle.[8]
| Base | pKaH | Advantages | Disadvantages |
| NaOtBu | ~19 | Very common and effective for a wide range of substrates.[5] | Can cause decomposition of base-sensitive functional groups.[4][5] |
| LHMDS | ~26 | Strong, non-nucleophilic base. | Can also be harsh on sensitive substrates. |
| Cs₂CO₃, K₃PO₄, K₂CO₃ | ~10-13 | Weaker bases suitable for substrates with sensitive functional groups.[9] | May require higher reaction temperatures or longer reaction times.[4] |
For weakly nucleophilic amines, a stronger base is generally required to facilitate deprotonation.[8]
Solvent Selection
The solvent must be anhydrous and capable of dissolving all reaction components.[3]
| Solvent | Class | Characteristics |
| Toluene / Xylene | Aromatic | Commonly used, good balance of solubility and high boiling point.[10][11] |
| 1,4-Dioxane | Ether | Frequently used, but considered a high-impact solvent.[11] |
| THF / 2-MeTHF | Ether | Good general-purpose solvents. |
Important Note: Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[9]
Experimental Protocols & Optimization Workflow
General Protocol for Buchwald-Hartwig Amination of this compound
This is a representative protocol and must be optimized for each specific amine.
-
Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.). Then add the amine (1.1-1.5 equiv.) followed by the degassed solvent (to achieve a concentration of ~0.1-0.5 M).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting and Optimization Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing your reaction.
Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.
Catalytic Cycle of Buchwald-Hartwig Amination
Understanding the catalytic cycle is key to rational troubleshooting.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
By systematically evaluating each component of the reaction—catalyst, ligand, base, solvent, and temperature—researchers can overcome the inherent challenges of using electron-deficient substrates like this compound and achieve high yields of the desired aminated products.
References
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A General and Practical Method for the Monofunctionalization of Di- and Trihalogenated Pyridines. Journal of the American Chemical Society, 132(43), 15914–15917. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Vaddypally, S., & Rokita, S. E. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 12361–12368. Available at: [Link]
-
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Viciu, M. S., & Nolan, S. P. (2005). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Organic Letters, 7(6), 1023–1026. Available at: [Link]
-
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Use of Base Metals in Buchwald-Hartwig Coupling. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
University of Nottingham. (2020). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available at: [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. Available at: [Link]
-
Widenhoefer, R. A., & Buchwald, S. L. (1996). Electronic Dependence of C-N Reductive Elimination from Palladium(II) Amide Complexes. Journal of the American Chemical Society, 118(43), 10371–10372. Available at: [Link]
-
Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Fitzner, M., Wuitschik, G., Koller, R. J., Adam, J.-M., Schindler, T., & Reymond, J.-L. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering, 5(12), 2296-2306. Available at: [Link]
-
YouTube. (2022). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
YouTube. (2021). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]
-
Ananikov, V. P., Gordeev, E. G., & Beletskaya, I. P. (2021). Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6757-6767. Available at: [Link]
-
Nolan, S. P. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics, 26(6), 1489–1494. Available at: [Link]
-
ResearchGate. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. ResearchGate. Available at: [Link]
-
National Institutes of Health. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. National Institutes of Health. Available at: [Link]
-
Semantic Scholar. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Semantic Scholar. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. research.rug.nl [research.rug.nl]
- 7. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of Methyl 2-Iodonicotinate Reaction Products
Welcome to the technical support center for the purification of Methyl 2-iodonicotinate and its reaction products. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this important synthetic intermediate.
I. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems that may arise during the purification of this compound reaction mixtures.
Problem 1: My crude product is an oil and won't crystallize.
Q: I've completed my reaction to synthesize this compound, and after workup, I'm left with a persistent oil instead of a solid. What's causing this, and how can I induce crystallization?
A: Oiling out is a common issue in crystallization and is often caused by the presence of impurities that depress the melting point of the desired compound or by rapid cooling of a supersaturated solution. Here’[1][2]s a systematic approach to troubleshoot this:
Root Cause Analysis:
-
Residual Solvent: The most common culprit is residual solvent from the workup (e.g., ethyl acetate, dichloromethane). Ensure your crude product is thoroughly dried under high vacuum.
-
Impurities: The presence of starting materials, byproducts, or greases can inhibit crystal lattice formation.
-
Supersaturation: If the solution is too concentrated, the solute may not have the necessary time and orientation to form a crystal lattice, instead crashing out as an amorphous oil.
St[1]ep-by-Step Solutions:
-
Solvent Screening for Recrystallization: The key to successful recrystallization is selecting an appropriate solvent system. *[3][4][5] Ideal Solvent Properties: Your target compound, this compound, should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. *[4][5] Recommended Solvents: A common and effective solvent system for pyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether with a slightly more polar solvent such as ethyl acetate or diethyl ether.
-
[2][6]Initiating Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches on the glass surface can provide nucleation sites for crystal growth. *[4][5] Seed Crystals: If you have a small amount of pure this compound, add a single, small crystal to the cooled, supersaturated solution to induce crystallization. *[4] Gradual Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath to maximize crystal formation.
-
Problem 2: My column chromatography separation is poor, with overlapping spots on TLC.
Q: I'm trying to purify my reaction mixture using silica gel column chromatography, but the TLC analysis shows that my desired product and a major impurity are co-eluting. How can I improve the separation?
A: Poor separation in column chromatography is a frequent challenge, especially with structurally similar compounds like pyridine derivatives. The k[6][7][8]ey is to optimize the mobile phase and stationary phase conditions.
Root Cause Analysis:
-
Inappropriate Solvent System: The polarity of your eluent may be too high, causing all components to move too quickly up the column, or too low, resulting in broad, tailing bands.
-
Column Overloading: Applying too much crude material to the column will lead to poor separation.
-
Silica Gel Activity: The activity of the silica gel can affect the separation of polar compounds like pyridines.
Step-by-Step Solutions:
-
Systematic Eluent Optimization:
-
Start with a Hexane/Ethyl Acetate System: This is a good starting point for many organic compounds. Begin[6][9] with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
-
TLC Analysis: Run TLC plates in various solvent systems to find the one that gives the best separation (largest ΔRf) between your product and the impurity.
-
-
Column Preparation and Loading:
-
Dry Loading: For compounds that are not highly soluble in the initial eluent, adsorbing the crude material onto a small amount of silica gel and then loading this "dry" onto the column can improve resolution.
-
Column Dimensions: A longer, narrower column will generally provide better separation than a short, wide one.
-
-
Alternative Chromatography Techniques:
-
Mixed-Mode Chromatography: For hydrophilic pyridine derivatives, which can be challenging to separate using standard reversed-phase or normal-phase chromatography, mixed-mode columns that combine reversed-phase and ion-exchange properties can provide unique selectivity.
-
| [7][10]Parameter | Recommendation for Improved Separation | Rationale |
| Eluent System | Start with low polarity (e.g., 95:5 Hexane:EtOAc) and perform a gradient elution. | Gradually increasing polarity allows for the separation of compounds with small differences in polarity. |
| Column Loading | Do not exceed 1:30 ratio of crude material to silica gel by weight. | Prevents band broadening and ensures efficient separation. |
| Flow Rate | Maintain a slow and consistent flow rate. | Allows for proper equilibration between the stationary and mobile phases. |
Problem 3: I suspect my product is hydrolyzing during workup or purification.
Q: After my reaction, I'm observing a new, more polar spot on my TLC that I suspect is 2-iodonicotinic acid, the hydrolysis product of my ester. How can I prevent this?
A: Ester hydrolysis is a common side reaction, especially when working with aqueous basic or acidic conditions during the workup.
Ro[11][12][13]ot Cause Analysis:
-
Aqueous Workup: Prolonged exposure to acidic or basic aqueous solutions during extraction can lead to hydrolysis of the methyl ester.
-
[11][12]Wet Solvents: Using solvents that are not properly dried can introduce water into the reaction or purification steps.
Step-by-Step Solutions:
-
Minimize Contact with Water:
-
Anhydrous Conditions: If possible, perform the reaction and initial workup under anhydrous conditions.
-
Brine Wash: During extractions, wash the organic layer with saturated sodium chloride solution (brine) to remove the majority of dissolved water before drying with a drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
-
Neutral Workup:
-
If your reaction conditions permit, aim for a neutral pH during the aqueous workup to minimize both acid- and base-catalyzed hydrolysis.
-
-
Purification Considerations:
-
Avoid Protic Solvents: When performing chromatography, if hydrolysis is a major concern, consider using a less protic solvent system.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a Suzuki coupling reaction using this compound?
A1: In a Suzuki-Miyaura coupling, where this compound is coupled with a boronic acid, you can anticipate several potential byproducts:
-
[14][15][16][17]Homocoupling Product: The boronic acid can couple with itself to form a biaryl byproduct.
-
Dehalogenated Product: Reduction of the starting material can lead to the formation of Methyl nicotinate.
-
Unreacted Starting Materials: Incomplete reactions will leave both this compound and the boronic acid in the crude mixture.
-
Hydrolysis Product: As mentioned previously, 2-iodonicotinic acid can form if the ester is hydrolyzed.
Pu[11][12]rification Strategy for Suzuki Reaction Products:
Caption: General workflow for Suzuki reaction purification.
Q2: Can I use crystallization as the sole purification method for this compound?
A2: While crystallization is a powerful purification technique for solids, its effectiveness as a standalone method depends on the purity of your crude material. Gener[1][3]ally, for crystallization to be highly effective, the desired compound should constitute at least 80% of the crude solid. If yo[1]ur crude product contains significant amounts of impurities with similar solubility profiles, a preliminary purification by column chromatography is often necessary to remove these before a final crystallization step to achieve high purity.
[8][9][18] Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative idea of the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your compound.
-
[7][10][12]Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired product and identifying any impurities.
-
[8][19]Mass Spectrometry (MS): Confirms the molecular weight of your compound.
III. Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a this compound Reaction Mixture
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the silica to settle, then open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and carefully apply it to the top of the silica bed.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to elute compounds of increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a potential solvent (e.g., ethanol, or a hexane/ethyl acetate mixture). Heat [2]the mixture to boiling. If the solid dissolves, it is a suitable solvent.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the hot recrystallization solvent needed to fully dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
[1][4][5]Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
IV. Logical Relationships Diagram
Caption: Decision tree for purification strategy selection.
V. References
-
HPLC Methods for analysis of Pyridine - HELIX Chromatography. Available at: [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. Available at: [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. Available at: [Link]
-
Pyridine and GC Capillary Column, is it safe? - ResearchGate. Available at: [Link]
-
A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis and antinociceptive activity of methyl nicotinate. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
2.1: RECRYSTALLIZATION - Chemistry LibreTexts. Available at: [Link]
-
(PDF) Synthesis and antinociceptive activity of methyl nicotinate - ResearchGate. Available at: [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
Recrystallization - YouTube. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. Available at: [Link]
-
A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1 ,2-diol Solvent System. Available at: [Link]
-
Synthesis of (Methyl 2-aminonicotinate) Procedure - PrepChem.com. Available at: [Link]
-
METHYL 2-HYDROXY-5-IODONICOTINATE CAS#: 116387-40-7; ChemWhat Code: 6348. Available at: [Link]
-
CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents. Available at:
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Methyl Nicotinate Impurities and Related Compound - Veeprho. Available at: [Link]
-
Suzuki cross-coupling reaction - YouTube. Available at: [Link]
-
Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem - NIH. Available at: [Link]
-
(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. Available at: [Link]
-
Methyl Nicotinate-impurities - Pharmaffiliates. Available at: [Link]
-
Methyl 2-methylnicotinate | C8H9NO2 | CID 7015327 - PubChem - NIH. Available at: [Link]
-
Evading Beta-Oxygen Elimination in Suzuki-Miyaura Cross Couplings with Antonio LaPorte - YouTube. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. mt.com [mt.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. rsc.org [rsc.org]
- 7. helixchrom.com [helixchrom.com]
- 8. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. helixchrom.com [helixchrom.com]
- 11. zenodo.org [zenodo.org]
- 12. veeprho.com [veeprho.com]
- 13. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. ajol.info [ajol.info]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Coupling with Methyl 2-Iodonicotinate
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide expert guidance and troubleshooting advice for palladium-catalyzed cross-coupling reactions involving methyl 2-iodonicotinate. Given the unique electronic and steric properties of this substrate, achieving high yields and clean conversions can be challenging. This guide offers in-depth, field-proven insights in a user-friendly question-and-answer format to help you navigate these challenges successfully.
The Challenge of Coupling with 2-Halopyridines
This compound presents a unique set of challenges in cross-coupling reactions. The primary issue arises from the pyridine nitrogen, whose lone pair of electrons can coordinate with the palladium catalyst. This can lead to the formation of inactive catalyst species, thereby inhibiting the catalytic cycle and resulting in low or no product yield.[1] Furthermore, the electron-deficient nature of the pyridine ring can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The presence of the methyl ester at the 3-position further modifies the electronic landscape of the molecule and may be sensitive to certain reaction conditions, particularly harsh bases.[2]
This guide will walk you through catalyst and condition selection for several key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, with a focus on overcoming the inherent difficulties of this substrate class.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[3][4] However, with substrates like this compound, success hinges on the careful selection of the catalyst system and reaction parameters.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the likely causes?
A1: Low yields in this specific coupling are common and can typically be attributed to one or more of the following factors:
-
Catalyst Inhibition: As mentioned, the pyridine nitrogen can poison the palladium catalyst.[1]
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center can be sluggish for heteroaryl compounds.[1]
-
Protodeboronation: The boronic acid coupling partner can be degraded by the presence of aqueous base, where the boronic acid group is replaced by a hydrogen atom.[1]
-
Homocoupling: Self-coupling of the boronic acid can occur, especially in the presence of oxygen.[1]
Q2: What is the best palladium catalyst and ligand combination for this reaction?
A2: For electron-deficient and potentially coordinating substrates like this compound, a catalyst system with bulky, electron-rich phosphine ligands is highly recommended. These ligands help to stabilize the palladium center, promote the oxidative addition step, and sterically hinder the coordination of the pyridine nitrogen.[1]
| Catalyst System Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective with appropriate ligands. |
| Ligand | Buchwald ligands (e.g., SPhos, XPhos), P(t-Bu)₃ | Bulky and electron-rich, they accelerate key steps in the catalytic cycle and prevent catalyst deactivation. |
| Alternative Catalyst | Pd(PPh₃)₄ | A common choice, but may be less effective for this challenging substrate compared to systems with more specialized ligands. |
Q3: How do I choose the right base and solvent?
A3: The base is crucial for activating the boronic acid to facilitate transmetalation.[3][5] For substrates with base-sensitive functional groups like esters, the choice is critical to avoid hydrolysis.
-
Base Selection: A moderately strong inorganic base is often a good starting point. Potassium phosphate (K₃PO₄) is frequently effective in challenging couplings.[1] Weaker bases like potassium carbonate (K₂CO₃) can also be successful and may be preferable to minimize ester hydrolysis.
-
Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. Common choices include 1,4-dioxane/water, THF/water, or toluene/water.[6] Anhydrous conditions can also be explored, particularly if protodeboronation is a significant issue.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Experimental Protocol: General Suzuki-Miyaura Coupling
This is a general starting protocol and should be optimized for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 10:1 v/v) via syringe.
-
Reaction: Heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds.[7][8] When coupling amines with this compound, the choice of ligand and base is paramount to success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Buchwald-Hartwig amination is not proceeding. What should I check first?
A1: The most common culprits for a failed Buchwald-Hartwig amination with this substrate are:
-
Catalyst Deactivation: Similar to the Suzuki coupling, the pyridine nitrogen can inhibit the catalyst.
-
Inappropriate Base: The base must be strong enough to deprotonate the amine but not so harsh as to cause ester hydrolysis. A strong, non-nucleophilic base is required.[2]
-
Ligand Choice: The ligand plays a critical role in facilitating the reductive elimination step to form the C-N bond.
Q2: Which catalyst system is recommended for the amination of this compound?
A2: Systems employing bulky, electron-rich biarylphosphine ligands are generally the most effective.
| Catalyst System Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective precatalysts. |
| Ligand | Buchwald ligands (e.g., XPhos, RuPhos, BrettPhos) | These ligands are specifically designed for C-N bond formation and are highly effective for challenging substrates.[9] |
| Base | NaOtBu, LHMDS, K₂CO₃ | Strong, non-nucleophilic bases are preferred. K₂CO₃ can be a milder alternative if ester hydrolysis is a concern.[6] |
Q3: Can I use primary and secondary amines in this reaction?
A3: Yes, the Buchwald-Hartwig amination is compatible with a wide range of primary and secondary amines.[6] However, sterically hindered amines may require more forcing conditions or more specialized ligands.
Experimental Protocol: General Buchwald-Hartwig Amination
This is a general starting protocol and should be optimized for specific substrates.
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium precatalyst (1-2 mol%), the ligand (1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.), followed by a dry, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture with stirring at 80-120 °C. Monitor the reaction by LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Section 3: Heck Coupling
The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene.[7][10] For this compound, achieving good regioselectivity and yield requires careful control of reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the key parameters to control in a Heck reaction with this substrate?
A1: The key parameters are the choice of catalyst, base, and the electronic nature of the alkene. The reaction is often sensitive to steric hindrance on the alkene.
Q2: Which catalyst system is suitable for the Heck reaction of this compound?
A2: A variety of palladium catalysts can be effective. Often, phosphine-free systems or those with simple phosphine ligands work well.
| Catalyst System Component | Recommendation | Rationale |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Commonly used and effective for Heck reactions. |
| Ligand (if used) | PPh₃, P(o-tol)₃ | Can improve catalyst stability and turnover. |
| Base | Triethylamine (Et₃N), K₂CO₃ | An organic or inorganic base is needed to neutralize the HI formed during the reaction. |
Q3: I am observing a mixture of regioisomers. How can I improve the selectivity?
A3: The regioselectivity of the Heck reaction is influenced by both electronic and steric factors. For terminal alkenes, the aryl group typically adds to the less substituted carbon. The choice of ligand can sometimes influence this selectivity. Experimenting with different phosphine ligands or running the reaction under ligandless conditions may improve the outcome.
Experimental Protocol: General Heck Coupling
This is a general starting protocol and should be optimized for specific substrates.
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the base (e.g., Et₃N, 2.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or acetonitrile.
-
Reaction: Seal the vessel and heat with stirring at 80-120 °C. Monitor the reaction by GC-MS or LC-MS.
-
Workup: Cool the reaction, filter off any solids, and dilute the filtrate with water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, concentrate, and purify by flash column chromatography.
Section 4: Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[11][12]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the standard catalyst system for a Sonogashira coupling?
A1: The classic Sonogashira coupling uses a palladium catalyst in conjunction with a copper(I) co-catalyst.
| Catalyst System Component | Recommendation | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | A standard and effective catalyst for this reaction. |
| Copper Co-catalyst | CuI | Facilitates the reaction by forming a copper acetylide intermediate.[11] |
| Ligand | PPh₃ | Typically used in conjunction with the palladium catalyst. |
| Base | An amine base, such as Et₃N or diisopropylamine | Acts as both a base and often as the solvent. |
Q2: I am seeing significant homocoupling of my alkyne (Glaser coupling). How can I prevent this?
A2: Alkyne homocoupling is a common side reaction, often promoted by the presence of oxygen. To minimize this:
-
Ensure Rigorous Inert Conditions: Thoroughly degas all solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Copper-Free Conditions: In some cases, running the reaction without the copper co-catalyst can reduce homocoupling, although this may require a more active palladium catalyst system and higher temperatures.
Visualizing a Troubleshooting Workflow
Experimental Protocol: General Sonogashira Coupling
This is a general starting protocol and should be optimized for specific substrates.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (CuI, 3-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add a degassed amine solvent (e.g., Et₃N) followed by the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor by TLC or LC-MS.
-
Workup: Once complete, dilute the reaction with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]
-
Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.1982 , 27, 345-390. [Link]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653, 46-49. [Link]
-
Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008 , 41, 1534-1544. [Link]
-
Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Fairlamb, I. J. S. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angew. Chem. Int. Ed.2021 , 60, 11068-11091. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Total Organic Chemistry. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
J&K Scientific. Buchwald-Hartwig Cross-Coupling. [Link]
-
The Organic Chemistry Tutor. Suzuki Coupling Reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. [Link]
-
ResearchGate. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
MDPI. Heck Reaction—State of the Art. [Link]
-
ChemOrgChem. Sonogashira coupling reaction. [Link]
-
PubMed. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Palladium(II)-Catalyzed Intramolecular Aminobromination and Aminochlorination of Olefins. [Link]
-
Royal Society of Chemistry. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. [Link]
-
National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Royal Society of Chemistry. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. [Link]
-
Semantic Scholar. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. [Link]
-
National Institutes of Health. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. [Link]
-
Royal Society of Chemistry. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. [Link]
-
ResearchGate. Palladium-Catalyzed Amidation and Amination of 8-Iodopurine. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
Base and solvent effects on the reactivity of Methyl 2-iodonicotinate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 2-iodonicotinate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the base and solvent effects on the reactivity of this versatile building block in palladium-catalyzed cross-coupling reactions.
The successful functionalization of this compound is pivotal in the synthesis of a wide array of complex molecules. However, its reactivity is nuanced, influenced by the interplay of the electron-deficient pyridine core, the sterically demanding iodo group at the 2-position, and the adjacent methyl ester. Understanding these factors is critical to optimizing reaction outcomes.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Product Yield
Q: My cross-coupling reaction with this compound is resulting in low or no yield of the desired product. What are the likely causes and how can I troubleshoot this?
A: Low or no product yield is a common challenge that can often be resolved through a systematic approach to troubleshooting. The primary factors to consider are the catalyst's activity, the integrity of your reagents, and the reaction conditions.
Troubleshooting Workflow:
-
Verify Catalyst and Ligand Integrity:
-
Cause: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the ligand may have degraded.
-
Solution:
-
Use a fresh batch of palladium catalyst and ligand. Consider using a pre-activated Pd(0) source if you suspect issues with in-situ reduction.
-
Ensure the ligand is appropriate for the specific cross-coupling reaction. For instance, bulky, electron-rich phosphine ligands are often effective for challenging substrates.
-
-
-
Ensure Anhydrous and Oxygen-Free Conditions:
-
Cause: Palladium-catalyzed reactions are highly sensitive to moisture and oxygen.
-
Solution:
-
Thoroughly dry all glassware.
-
Use freshly distilled or anhydrous solvents.
-
Degas the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
-
-
Assess Base and Solvent Compatibility:
-
Cause: The choice of base and solvent is critical and highly interdependent. An inappropriate combination can lead to poor solubility, catalyst inhibition, or side reactions.
-
Solution:
-
Base Selection: For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common choices. For Buchwald-Hartwig aminations, stronger bases such as NaOtBu or K₃PO₄ are often required. The strength and solubility of the base are key factors.
-
Solvent Selection: Aprotic polar solvents like DMF, dioxane, or toluene are frequently used. The solvent must be capable of dissolving the reagents and stabilizing the catalytic species. For Suzuki reactions, the addition of water can sometimes be beneficial.[1]
-
-
-
Consider Potential Side Reactions:
-
Cause: The methyl ester group of this compound is susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures. This can lead to the formation of the corresponding carboxylic acid, which may complicate the reaction and purification.[2][3]
-
Solution:
-
If ester hydrolysis is suspected, consider using a milder base (e.g., K₂CO₃ instead of NaOH) or running the reaction at a lower temperature for a longer duration.
-
Alternatively, protecting the ester or using a different ester group that is more resistant to hydrolysis could be an option.
-
-
Issue 2: Formation of Side Products
Q: I am observing significant formation of side products in my reaction, particularly homocoupling of the boronic acid (in Suzuki reactions) or dehalogenation of the starting material. How can I minimize these?
A: The formation of side products is often indicative of suboptimal reaction kinetics or catalyst instability.
Troubleshooting Workflow:
-
Optimize Reaction Temperature and Time:
-
Cause: High temperatures can sometimes lead to catalyst decomposition and an increase in side reactions.
-
Solution:
-
Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress by TLC or GC-MS to find the optimal balance.
-
-
-
Adjust Stoichiometry:
-
Cause: An excess of the coupling partner (e.g., boronic acid) can sometimes favor homocoupling.
-
Solution:
-
Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the coupling partner.
-
-
-
Ligand Selection:
-
Cause: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the desired catalytic cycle.
-
Solution:
-
Screen a variety of ligands. For instance, in Suzuki couplings, ligands like SPhos or XPhos can be effective for challenging substrates.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A1: A good starting point for a Suzuki-Miyaura coupling would be to use a palladium catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand.
| Component | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) | Pd(PPh₃)₄ is a reliable catalyst for many Suzuki couplings. The Pd(OAc)₂/SPhos system is often more active for challenging substrates. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | These bases are effective and generally compatible with the methyl ester group under typical reaction conditions. |
| Solvent | Dioxane/H₂O (4:1) or DMF | A mixture of an organic solvent and water is often beneficial for Suzuki couplings. DMF is a good alternative if solubility is an issue.[1] |
| Temperature | 80-100 °C | This temperature range is typically sufficient to drive the reaction to completion without causing significant degradation. |
Q2: How does the electronic nature of the pyridine ring in this compound affect its reactivity?
A2: The pyridine ring is electron-deficient, which generally makes the C-I bond more susceptible to oxidative addition to the Pd(0) catalyst, a key step in the catalytic cycle. However, the nitrogen lone pair can also coordinate to the palladium center, potentially inhibiting the catalyst. The choice of ligand is crucial to modulate the electronic properties of the catalyst and prevent inhibition.
Q3: For a Sonogashira coupling with this compound, what base and solvent system should I consider?
A3: Sonogashira couplings are typically carried out using a dual catalyst system of palladium and copper.
| Component | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (5-10 mol%) | This is a standard and effective catalyst system for Sonogashira couplings. |
| Base | A mild amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) | The amine base also often serves as the solvent or co-solvent. It is crucial for the formation of the copper acetylide intermediate.[4] |
| Solvent | THF or DMF | These solvents are commonly used to ensure the solubility of all reaction components. |
| Temperature | Room temperature to 60 °C | The high reactivity of the C-I bond in this compound should allow for milder reaction conditions. |
Q4: Are there any specific considerations for a Buchwald-Hartwig amination with this compound?
A4: Buchwald-Hartwig aminations often require a strong, non-nucleophilic base and a specialized ligand.
| Component | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) with a bulky phosphine ligand like XPhos or SPhos (2-4 mol%) | These catalyst systems are highly active and effective for a wide range of aryl halides and amines. |
| Base | NaOtBu or K₃PO₄ (1.5-2 equivalents) | A strong base is necessary to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Toluene or Dioxane | These are common solvents for Buchwald-Hartwig aminations. |
| Temperature | 80-110 °C | Higher temperatures are often required for these reactions. |
Caution: The use of a strong base like NaOtBu increases the risk of methyl ester hydrolysis. Careful monitoring of the reaction is advised.
Part 3: Visualizations and Protocols
General Palladium-Catalyzed Cross-Coupling Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) followed by the degassed solvent (e.g., dioxane/water 4:1).
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
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-
Bérillon, L. (2000). Mg- and Zn-Mediated Synthesis of Heterocycles in Solution and on the Solid Phase. Ludwig-Maximilians-Universität München. [Link]
-
Perancinyer, G., & Soulere, L. (2001). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Tetrahedron Letters, 42(31), 5269-5272. [Link]
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- This is a placeholder reference.
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Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
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-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Singh, J., Singh, P. K., & Singh, P. (1998). A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1,2-diol Solvent System. Journal of the Indian Chemical Society, 75, 484-486. [Link]
Sources
Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with Methyl 2-iodonicotinate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered during palladium-catalyzed cross-coupling reactions with Methyl 2-iodonicotinate. As a key building block in medicinal chemistry and materials science, successful functionalization of this substrate is often critical. This resource offers a structured, question-and-answer approach to resolving specific experimental challenges, grounded in mechanistic principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common problems observed when using this compound in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions.
General Issues
Q1: My reaction shows low or no conversion of this compound. Where should I start troubleshooting?
Low or no conversion is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of failure.
-
Oxygen Sensitivity: The active Pd(0) species is highly sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvents and reagents thoroughly before use.[1]
-
Improper Pre-catalyst Activation: If using a Pd(II) pre-catalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This reduction can be inefficient. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced pre-catalyst system (e.g., Buchwald pre-catalysts) that generates the active catalyst more reliably.[2]
-
-
Ligand Selection: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
For electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote efficient oxidative addition and reductive elimination.[2]
-
-
Inadequate Temperature: While higher temperatures can sometimes lead to degradation, some cross-coupling reactions require sufficient thermal energy to overcome activation barriers. If your reaction is sluggish at a lower temperature, a carefully controlled increase may be beneficial.
Q2: I'm observing significant formation of nicotinic acid methyl ester (dehalogenation) instead of my desired coupled product. What causes this and how can I prevent it?
Dehalogenation, the replacement of the iodine atom with a hydrogen, is a common and frustrating side reaction in palladium-catalyzed cross-couplings.[3][4]
-
Source of Hydride: The hydrogen atom can come from various sources in the reaction mixture, including the solvent (especially alcohols), the base, or even the phosphine ligand.
-
Troubleshooting Strategies:
-
Solvent Choice: Avoid alcoholic solvents if dehalogenation is a major issue. Aprotic solvents like dioxane, toluene, or DMF are generally preferred.
-
Base Selection: Some bases are more prone to facilitating dehalogenation. Consider switching to a non-hydridic base.
-
Ligand Effect: The choice of ligand can influence the rate of dehalogenation versus the desired cross-coupling. Screening different ligands can help identify one that favors the productive pathway.
-
Q3: My primary side product is nicotinic acid, indicating hydrolysis of the methyl ester. How can I avoid this?
The methyl ester of your substrate is susceptible to hydrolysis under basic conditions, a common requirement for many cross-coupling reactions.[2][5]
-
Base Selection is Critical: The choice and strength of the base are paramount.
-
Inorganic Bases: For Suzuki-Miyaura couplings, milder inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like NaOH or KOH to minimize ester hydrolysis.[6] The reaction rate with these milder bases may be slower, so a balance must be struck.
-
Organic Bases: In Sonogashira and Heck reactions, amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used and are generally less prone to causing ester hydrolysis compared to strong inorganic bases.[3]
-
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the extent of hydrolysis. Monitor your reaction closely and aim to stop it as soon as the starting material is consumed.
-
Anhydrous Conditions: For Suzuki reactions, while some protocols use aqueous bases, water is a key ingredient for hydrolysis.[7] Using anhydrous conditions with a suitable base can significantly reduce this side reaction.[7]
Reaction-Specific Troubleshooting
Suzuki-Miyaura Coupling
Q4: My Suzuki-Miyaura coupling with an arylboronic acid is sluggish and gives low yields. What specific adjustments should I consider for this compound?
The electron-deficient nature of the pyridine ring in this compound can make it a challenging substrate for Suzuki-Miyaura coupling.
-
Ligand Choice: Standard ligands like PPh₃ may not be effective. Employing bulky, electron-rich biaryl phosphine ligands is often necessary to facilitate the transmetalation and reductive elimination steps with this electron-poor substrate.
-
Base and Solvent System: A common and effective system for Suzuki couplings is K₂CO₃ or K₃PO₄ as the base in a solvent mixture like dioxane/water or toluene/water.[8][9] However, as discussed in Q3, the presence of water can lead to ester hydrolysis. If hydrolysis is a problem, consider using anhydrous conditions with a base like KF.[10]
-
Boronic Acid/Ester Quality: Ensure your boronic acid or boronic ester is pure and has not degraded. Protodeboronation (replacement of the boronic acid group with a hydrogen) is a common side reaction, especially with electron-deficient boronic acids.[1] Using a more stable boronic ester, such as a pinacol ester, can mitigate this issue.[8]
| Parameter | Recommendation for this compound | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Precatalysts | Reliable generation of active Pd(0). |
| Ligand | SPhos, XPhos, RuPhos (Bulky, electron-rich) | Facilitates oxidative addition and reductive elimination. |
| Base | K₂CO₃, K₃PO₄ (milder) or KF (anhydrous) | Balances need for activation with minimizing ester hydrolysis. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or anhydrous THF/Toluene | Anhydrous conditions can prevent ester hydrolysis. |
Sonogashira Coupling
Q5: I am attempting a Sonogashira coupling with a terminal alkyne, but the reaction is not proceeding cleanly. What are the key parameters to optimize?
The Sonogashira coupling is a powerful tool for forming C-C triple bonds, and with careful optimization, it can be successfully applied to this compound.[3][11]
-
Copper Co-catalyst: The traditional Sonogashira reaction employs a copper(I) co-catalyst (e.g., CuI).[3] Ensure your CuI is fresh and of high purity, as impurities can hinder the reaction.
-
Amine Base: An amine base, such as triethylamine or piperidine, is crucial. It acts as both a base and a ligand.[3] The choice of amine can impact the reaction rate and should be optimized.
-
Copper-Free Conditions: Homocoupling of the alkyne (Glaser coupling) is a common side reaction in copper-catalyzed Sonogashira reactions. If this is a significant issue, consider a copper-free protocol. These often require specific ligands to facilitate the catalytic cycle.
-
Inert Atmosphere: As with other palladium-catalyzed reactions, maintaining a strictly anaerobic environment is critical to prevent catalyst deactivation and alkyne homocoupling.[3]
Heck Coupling
Q6: My Heck reaction with an alkene is giving a complex mixture of products and low yield of the desired coupled product. How can I improve the outcome?
The Heck reaction, the coupling of an aryl halide with an alkene, can be sensitive to reaction conditions.[12]
-
Base Selection: The choice of base is critical in the Heck reaction. Organic bases like triethylamine are common, but inorganic bases like K₂CO₃ or NaOAc can also be effective.[13][14] The base is responsible for regenerating the active Pd(0) catalyst.
-
Ligand Effects: While some Heck reactions can be performed without a phosphine ligand, particularly with aryl iodides, the use of a ligand can improve catalyst stability and product selectivity.
-
Regioselectivity: The regioselectivity of the alkene insertion can sometimes be an issue, leading to a mixture of isomers. The electronic and steric properties of both the alkene and the aryl halide, as well as the catalyst system, can influence the regiochemical outcome.
Buchwald-Hartwig Amination
Q7: I am struggling with the Buchwald-Hartwig amination of this compound with an amine. What are the common pitfalls?
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but it is often sensitive to the choice of catalyst, ligand, and base.[15]
-
Catalyst and Ligand System: This reaction is highly dependent on the specific combination of the palladium precursor and the phosphine ligand.[15] The "generations" of Buchwald-Hartwig catalysts and ligands have been developed to address different substrate scopes. For an electron-deficient aryl iodide like this compound, a bulky, electron-rich biaryl phosphine ligand is typically required.[16]
-
Base Selection: Strong, non-nucleophilic bases such as NaOtBu, LiHMDS, or K₃PO₄ are commonly used.[4] The choice of base can significantly impact the reaction rate and must be compatible with the ester functionality.
-
Ester Hydrolysis: As with other base-mediated couplings, ester hydrolysis can be a competing reaction. Using a milder base or carefully controlling the reaction time and temperature is essential.
Purification Strategies
Q8: I have a complex crude reaction mixture containing my desired product, unreacted starting material, and nicotinic acid. What is the best way to purify my product?
Purification of nicotinic acid derivatives can be challenging due to their polarity and potential for zwitterion formation.
-
Aqueous Workup: A carefully controlled aqueous workup is the first step.
-
Acid/Base Extraction: If your desired product is significantly less polar than the nicotinic acid byproduct, you may be able to separate them by washing the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove the acidic byproduct.[17] Be cautious, as a strong base wash could lead to hydrolysis of your product's ester group.
-
-
Column Chromatography: This is often the most effective method for final purification.
-
Stationary Phase: Standard silica gel is typically used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly employed. The optimal solvent system will depend on the polarity of your specific product.
-
Experimental Protocols & Workflows
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
General Protocol for a Suzuki-Miyaura Coupling of this compound
This is a representative protocol and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. environmentclearance.nic.in [environmentclearance.nic.in]
- 2. zenodo.org [zenodo.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Scale-up Considerations for the Synthesis of Methyl 2-iodonicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Methyl 2-iodonicotinate and its derivatives. This guide is designed to provide in-depth, practical advice to researchers, scientists, and drug development professionals. As Senior Application Scientists, we offer insights grounded in chemical principles and extensive laboratory experience to help you navigate the challenges of scaling up this important synthetic process.
This compound is a valuable building block in the synthesis of many pharmaceutical compounds.[1] Its preparation, often involving a Sandmeyer-type reaction, presents unique challenges when moving from the bench to a larger scale. This guide will address common issues through a detailed Troubleshooting Guide and a comprehensive FAQ section.
Troubleshooting Guide
This section is formatted to address specific problems you may encounter during the synthesis and scale-up of this compound derivatives.
Issue 1: Low Yield or Incomplete Reaction
Question: We are experiencing low yields of this compound during our scale-up attempt. TLC and HPLC analysis indicates the presence of unreacted starting material, Methyl 2-aminonicotinate. What factors should we investigate?
Answer: Low yields in the Sandmeyer reaction for preparing this compound can stem from several factors, particularly during scale-up. Here’s a systematic approach to troubleshooting:
-
Diazotization Efficiency: The formation of the diazonium salt is a critical first step.
-
Temperature Control: Diazonium salts are notoriously unstable at elevated temperatures.[2] For many aryldiazonium salts, the reaction is typically kept between 0-5 °C to prevent decomposition, which often manifests as nitrogen gas evolution and can be explosive if not controlled.[2][3] On a larger scale, maintaining this low temperature is challenging due to the exothermic nature of the diazotization. Ensure your cooling system is robust enough to handle the heat load.
-
Acid Concentration: The concentration of the acid (commonly sulfuric or hydrochloric acid) is crucial. Insufficient acid can lead to incomplete diazotization.
-
Nitrite Addition: The rate of sodium nitrite addition is critical. Adding it too quickly can lead to localized "hot spots" and decomposition of the diazonium salt. A slow, controlled addition is paramount.
-
-
Iodide Source and Addition:
-
Solubility: Ensure your iodide source (e.g., potassium iodide) is fully dissolved before the addition of the diazonium salt solution.
-
Copper(I) Catalyst: The Sandmeyer reaction is catalyzed by copper(I) salts.[4] Ensure the catalyst is active and used in the correct stoichiometry.
-
-
Reaction Monitoring:
-
Utilize analytical techniques like HPLC to monitor the consumption of the starting material and the formation of the product.[5] This will help you determine the optimal reaction time.
-
Issue 2: Formation of Impurities and Side Products
Question: Our scaled-up reaction is producing significant impurities alongside the desired this compound. What are the likely side reactions, and how can we mitigate them?
Answer: The formation of byproducts is a common challenge in scaling up the synthesis of halopyridines. Here are some likely impurities and strategies to minimize them:
-
Phenolic Byproducts: If the diazonium salt decomposes in the presence of water before reacting with the iodide, it can form Methyl 2-hydroxynicotinate.
-
Mitigation: Strict temperature control is the primary way to prevent this.[2]
-
-
Azo Coupling: The diazonium salt can couple with the starting amine or other electron-rich aromatic species to form colored azo compounds.
-
Mitigation: Ensure a slight excess of nitrous acid to fully convert the starting amine. The order of addition can also be important; adding the amine to the acid before the nitrite can minimize the presence of free amine available for coupling.[6]
-
-
De-iodination: The desired product, this compound, can undergo de-iodination under certain conditions.
-
Mitigation: Careful control of the reaction workup and purification conditions is necessary. Avoid prolonged exposure to high temperatures or strong bases.
-
Issue 3: Challenges in Product Isolation and Purification
Question: We are struggling with the purification of this compound on a larger scale. Column chromatography is not feasible for the quantities we are producing. What are our options?
Answer: Large-scale purification requires moving away from traditional laboratory techniques. Consider the following:
-
Crystallization: If your product is a solid, developing a robust crystallization procedure is often the most effective method for large-scale purification. Experiment with different solvent systems to find one that provides good recovery and high purity.
-
Distillation: this compound is a liquid at room temperature, making distillation a viable purification method.[7]
-
Extraction: A well-designed liquid-liquid extraction workup can remove many impurities before the final purification step.
Issue 4: Safety Concerns During Scale-Up
Question: What are the primary safety hazards associated with the scale-up of the Sandmeyer reaction for this compound synthesis, and how should we address them?
Answer: The Sandmeyer reaction involves several significant safety hazards that are amplified on a larger scale.[6]
-
Thermal Instability of Diazonium Salts: As previously mentioned, diazonium salts can be explosive.[8][9]
-
Calorimetry Studies: Before scaling up, it is highly recommended to perform differential scanning calorimetry (DSC) on your specific diazonium salt to understand its thermal stability.[10]
-
Process Control: Implement robust temperature control and have a contingency plan for cooling failures.
-
-
Gas Evolution: The reaction releases nitrogen gas.
-
Venting: Ensure your reactor is adequately vented to prevent pressure buildup.
-
-
Handling of Reagents:
-
Iodine: Iodine can be corrosive and harmful if inhaled or ingested.[11] Handle it in a well-ventilated area and use appropriate personal protective equipment (PPE).
-
Acids and Bases: The reaction uses strong acids and bases, which require careful handling.
-
The following diagram illustrates a decision-making workflow for troubleshooting common issues during the scale-up synthesis.
Caption: Troubleshooting workflow for this compound synthesis scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the synthesis of this compound via a Sandmeyer reaction?
A1: While specific conditions can vary, a general procedure involves the diazotization of Methyl 2-aminonicotinate in an aqueous acidic solution (e.g., H₂SO₄ or HCl) at 0-5 °C with sodium nitrite.[2] The resulting diazonium salt solution is then added to a solution of potassium iodide, often with a copper(I) catalyst.[4]
| Parameter | Typical Range |
| Temperature | 0 - 10 °C |
| Acid | Sulfuric Acid or Hydrochloric Acid |
| Iodide Source | Potassium Iodide or Sodium Iodide |
| Catalyst | Copper(I) Iodide or Copper(I) Bromide |
Q2: Are there alternative, safer methods for the synthesis of this compound that avoid the use of diazonium salts?
A2: Yes, several alternative methods exist, though they may have their own drawbacks in terms of cost or substrate scope. Some alternatives include:
-
Halogen Exchange: Starting from Methyl 2-chloronicotinate or Methyl 2-bromonicotinate and performing a halogen exchange reaction (Finkelstein reaction) with an iodide salt.[12][13]
-
Direct Iodination: While challenging for electron-deficient rings like pyridine, direct iodination methods are being developed.
-
Ionic Liquid-Mediated Synthesis: Some newer methods utilize ionic liquids to facilitate the synthesis of 2-halonicotinates.[14]
Q3: How can I monitor the progress of the reaction effectively during a large-scale run?
A3: In-process controls (IPCs) are crucial for successful scale-up. For this reaction, the following are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the most reliable method for quantitatively tracking the disappearance of the starting material and the appearance of the product and any major impurities.[15]
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress.[5]
Q4: What are the key considerations for choosing a solvent for the reaction and workup?
A4: The initial diazotization is typically performed in water. For the subsequent reaction with iodide and the workup, a water-immiscible organic solvent is often used for extraction. The choice of solvent should consider:
-
Solubility: The solvent should effectively dissolve the product and be a poor solvent for the starting materials and inorganic salts.
-
Boiling Point: A solvent with a moderate boiling point is often preferred to facilitate easy removal during workup without requiring excessively high temperatures that could degrade the product.
-
Safety and Environmental Impact: Consider the flammability, toxicity, and environmental impact of the solvent, especially for large-scale production.
Q5: What are the best practices for quenching the reaction and disposing of waste?
A5: Any unreacted diazonium salt must be safely quenched before workup and disposal. This can be done by adding a compound that reacts with the diazonium salt, such as sulfamic acid or sodium bisulfite.[6] The aqueous waste, which will contain copper salts and other inorganic materials, should be treated and disposed of in accordance with local environmental regulations.
Experimental Protocols
Illustrative Lab-Scale Synthesis of this compound
This protocol is for illustrative purposes and should be adapted and optimized for your specific needs and scale.
-
Diazotization:
-
In a jacketed reactor cooled to 0-5 °C, add a solution of Methyl 2-aminonicotinate in aqueous sulfuric acid.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.[2]
-
Stir the mixture for 30-60 minutes at 0-5 °C.
-
-
Iodination:
-
In a separate reactor, prepare a solution of potassium iodide and copper(I) iodide in water.
-
Slowly add the cold diazonium salt solution to the iodide solution, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by HPLC).
-
-
Workup and Purification:
-
Quench any excess diazonium salt with a suitable reagent.
-
Extract the reaction mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or crystallization.
-
The following diagram provides a visual representation of the key steps in the synthesis.
Caption: Key steps in the synthesis of this compound.
References
-
Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(10), 2336–2341. [Link]
-
UCL Discovery. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. University College London. [Link]
-
ResearchGate. (2025). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. [Link]
-
Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation?[Link]
-
ResearchGate. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes | Request PDF. [Link]
-
Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]
-
Angene. (n.d.). Exploring 2-Iodopyridine: Properties, Applications, and Manufacturing Insights. [Link]
-
ResearchGate. (2025). ChemInform Abstract: A Green Procedure for the Diazotization-Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. [Link]
-
International Journal of Scientific & Engineering Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]
-
ResearchGate. (2025). Reactive Chemical Hazards of Diazonium Salts. [Link]
- Google Patents. (n.d.). US5659042A - Method for preparing esters of halonicotinic acids.
- Google Patents. (n.d.).
-
National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
National Institutes of Health. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). [Link]
-
ChemSynthesis. (2025). 2-iodopyridine. [Link]
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
-
ResearchGate. (2025). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]
-
National Institutes of Health. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
-
Molecules. (2025). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025). Synthesis and antinociceptive activity of methyl nicotinate. [Link]
- Google Patents. (n.d.).
-
Semantic Scholar. (2011). A green procedure for the diazotization-iodination of aromatic amines under aqueous, strong-acid-free conditions. [Link]
-
PubMed. (2013). Safety essentials: acute reactions to iodinated contrast media. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes - UCL Discovery [discovery.ucl.ac.uk]
- 11. Safety essentials: acute reactions to iodinated contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chempanda.com [chempanda.com]
- 13. 2-碘吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. CN105001154A - Method for synthesizing 2-halogenated nicotinate and intermediate thereof through ionic liquid method - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
Managing side reactions of the ester group during coupling reactions
Welcome to the technical support center for managing side reactions of the ester group during coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with ester stability and reactivity in their synthetic workflows. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you troubleshoot and prevent common side reactions.
Frequently Asked Questions (FAQs)
Q1: My ester-containing starting material is degrading during my amide coupling reaction, leading to low yields. What is the most likely cause?
A1: The most common cause is hydrolysis of the ester. This can be catalyzed by acidic or basic conditions and is exacerbated by the presence of water in your reaction mixture. Coupling reagents activate the carboxylic acid, but they can also inadvertently promote ester hydrolysis, especially during long reaction times.[1][2]
Q2: I'm observing epimerization (racemization) at the stereocenter adjacent to my ester group during peptide synthesis. How can I prevent this?
A2: Epimerization is a significant side reaction, particularly in peptide synthesis, and is often base-catalyzed.[3][4] It occurs through the formation of an oxazolone intermediate. To minimize it, you should:
-
Use coupling reagents known to suppress epimerization, such as those that form OAt or Oxyma esters (e.g., HATU, COMU).[5][6]
-
Employ a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIEA) instead of more nucleophilic options.
-
Keep reaction temperatures low.
-
Minimize the time the carboxylic acid is "activated" before the amine is introduced.[7]
Q3: Which class of coupling reagents is generally safest for substrates containing sensitive ester groups?
A3: Aminium/Uronium salt-based reagents like HATU, HCTU, and COMU are often preferred.[8] They react quickly and efficiently, which can reduce overall reaction times and minimize exposure of the ester to harsh conditions. Furthermore, reagents based on Oxyma Pure (like COMU) are considered safer alternatives to explosive HOBt- or HOAt-based reagents and can reduce allergenic potential.[8] While effective, carbodiimides like DCC or EDC can sometimes lead to more side reactions if not used with additives like HOBt or Oxyma.[9]
Q4: Can my choice of solvent affect ester stability?
A4: Absolutely. Protic solvents (like methanol or ethanol) can participate in transesterification . Some solvents, like Dimethylformamide (DMF), can degrade to form dimethylamine, which can cause aminolysis of the ester. Always use high-purity, anhydrous solvents to minimize these risks.
Q5: What is an "orthogonal" protecting group strategy, and how does it help manage ester side reactions?
A5: An orthogonal protection strategy uses multiple classes of protecting groups in one molecule, where each class can be removed by a specific chemical method without affecting the others.[10] For example, in the widely used Fmoc/tBu strategy for peptide synthesis, the Nα-Fmoc group is removed with a base (piperidine), while side-chain tert-butyl (tBu) esters are removed with a strong acid (TFA).[11] This allows you to selectively deprotect functional groups while the sensitive ester on another part of the molecule remains intact.[10][12]
Troubleshooting Guide: Problem-Specific Solutions
This section provides a deeper dive into specific problems, their underlying causes, and actionable solutions.
Problem 1: Significant hydrolysis of the ester group is observed.
-
Symptoms: Appearance of the corresponding carboxylic acid in the reaction mixture (detectable by LC-MS or TLC), reduced yield of the desired product.
-
Causality: Esters, particularly activated esters, are susceptible to hydrolysis.[1] The reaction is catalyzed by acid or base and requires water. The half-life of an activated ester can be short in the presence of moisture, leading to the consumption of your activated intermediate before it can couple with the amine.[1][13]
-
Solutions:
-
Rigorous Anhydrous Conditions: Dry all solvents and reagents thoroughly. Run reactions under an inert atmosphere (Nitrogen or Argon).
-
Control of pH: If using a base, choose a non-nucleophilic, hindered base (e.g., DIEA or 2,4,6-collidine) and use the minimum number of equivalents required.
-
Pre-activation vs. In Situ: For sluggish couplings, consider a two-step procedure where the carboxylic acid is first activated to form a stable active ester (e.g., an NHS ester), which can sometimes be isolated before adding the amine.[8][9] This avoids prolonged exposure of all components to the coupling reagents.
-
Choice of Coupling Reagent: Use a highly efficient coupling reagent (e.g., HATU, COMU) to drive the reaction to completion quickly, minimizing the time the ester is exposed to potentially hydrolytic conditions.[8]
-
Problem 2: Loss of stereochemical purity (Epimerization/Racemization).
-
Symptoms: Detection of a diastereomer of the desired product by chiral HPLC or NMR.
-
Causality: This side reaction is most common in peptide synthesis when activating an amino acid. The activated carboxyl group can be attacked intramolecularly by the preceding amide carbonyl oxygen, forming a planar oxazolone intermediate. Deprotonation at the α-carbon by a base, followed by reprotonation, leads to inversion of the stereocenter.[3][4][14]
-
Solutions:
-
Additive-Based Reagents: Use coupling reagents in combination with additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure). These additives form active esters that are less prone to oxazolone formation than other intermediates.
-
Modern Uronium Reagents: Reagents like HATU and HCTU are based on the less-basic HOAt and HO-6-ClBt additives, respectively, which are highly effective at suppressing racemization while promoting rapid coupling.[5]
-
Temperature Control: Perform the coupling at a lower temperature (e.g., 0 °C) to reduce the rate of epimerization.
-
Base Selection: Use exactly one equivalent of a hindered base for uronium/aminium reagents like HATU or HBTU if your amine is a salt; two equivalents are often required for phosphonium reagents or carbodiimides.[5] Excess base significantly increases the risk of epimerization.
-
Problem 3: Side product corresponding to aminolysis or transesterification.
-
Symptoms: Formation of an undesired amide or ester, often detected by mass spectrometry.
-
Causality: The ester group itself can act as an electrophile. Nucleophiles other than the intended one can attack the ester carbonyl. This can be an issue in Suzuki couplings where amine bases are used or in amide couplings where solvents or impurities can act as nucleophiles.[15][16]
-
Solutions:
-
Solvent Purity: Use high-purity, freshly distilled, or commercially available anhydrous solvents. Avoid DMF in sensitive applications where trace dimethylamine could be an issue.
-
Orthogonal Protection: If a molecule contains both a carboxylic acid to be coupled and an ester to be preserved, ensure they are differentiated. If the ester is part of a side-chain protecting group (e.g., Asp(OtBu)), it is designed to be stable to the coupling conditions.[17]
-
Suzuki Coupling Base Selection: In Suzuki couplings, where a base is required to activate the boronic acid/ester, avoid amine-based bases if your substrate contains a sensitive ester.[18] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally safer choices.[16][19]
-
Preventative Strategies & Best Practices
Proactive planning is the best defense against side reactions.
Orthogonal Protecting Group Strategies
The selection of an appropriate protecting group for your ester is critical. The stability of the ester must be compatible with the overall synthetic plan.[11]
| Protecting Group | Structure | Cleavage Conditions | Stability Profile & Notes |
| Methyl (Me) | -COOCH₃ | Strong Base (Saponification) | Base-labile. Not compatible with Fmoc deprotection. |
| Benzyl (Bzl) | -COOCH₂Ph | Strong Acid (HF, TFMSA), H₂/Pd | Stable to base (Fmoc removal). A key part of the Boc/Bzl strategy.[11] |
| tert-Butyl (tBu) | -COOC(CH₃)₃ | Moderate Acid (TFA) | Stable to base (Fmoc removal) and hydrogenolysis. The standard for the Fmoc/tBu strategy.[11][17] |
| Allyl (All) | -COOCH₂CH=CH₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Fully orthogonal. Stable to both acidic and basic conditions used in standard peptide synthesis.[11][17] |
| Dmab Ester | -CO-Bn-NH(ivDde) | 2% Hydrazine in DMF | Quasi-orthogonal to Fmoc/tBu. Cleaved under mild, specific conditions. |
Visual Guide: Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and solving common ester-related side reactions.
Caption: A decision tree for troubleshooting common ester side reactions.
Visual Guide: Desired vs. Side Reaction Pathways
Understanding the competing reactions at a mechanistic level is key to controlling the outcome.
Caption: Competing pathways of desired coupling versus ester hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with an Ester-Containing Substrate using HATU
This protocol is designed to minimize side reactions for sensitive substrates.
-
Preparation: Under an inert atmosphere (N₂), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.05 eq) and a non-nucleophilic base such as DIEA (2.0 eq) to the solution. Stir for 5-10 minutes at room temperature to allow for the formation of the activated OAt ester.[7]
-
Coupling: Add the amine component (1.1 eq) to the reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-2 hours. Avoid unnecessarily long reaction times to prevent potential hydrolysis or other side reactions.[1]
-
Work-up: Once the reaction is complete, quench with water or saturated aqueous NH₄Cl. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Selective Deprotection of an Allyl Ester
This protocol demonstrates an orthogonal deprotection strategy, leaving acid- and base-labile groups intact.[11]
-
Preparation: Dissolve the allyl ester-protected substrate (1.0 eq) in an anhydrous, deoxygenated solvent such as DCM or THF.
-
Catalyst & Scavenger: Add a scavenger, such as Phenylsilane or Dimedone (4-5 eq), to the solution. This is crucial to trap the allyl group.
-
Deprotection: Add the Palladium(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.2 eq).
-
Reaction: Stir the mixture at room temperature under an inert atmosphere. The reaction is typically complete in 1-3 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Rinse the pad with the reaction solvent.
-
Purification: Concentrate the filtrate and purify the resulting carboxylic acid as required for the next step.
References
- A Comparative Guide to the Stability of Ester Protecting Groups in Peptide Synthesis. Benchchem.
- Coupling Reagents. Aapptec Peptides.
- Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.
- A Cross-Coupling Approach to Amide Bond Formation
- Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC.
- Peptide Coupling Reagents: Selection and Use.
- Hydrolysis of peptide esters by different enzymes. PubMed.
- Epimeris
- The formation and hydrolysis of the active ester made
- Protecting Groups in Peptide Synthesis. Biosynth.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Exploiting activated esters in novel chemoselective amide formation reactions. Lancashire Online Knowledge.
- Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry.
- Amino Acid Deriv
- How do I avoid side reactions while doing this peptide coupling reaction?. Reddit.
- Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society.
- Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Publishing.
- Avoiding epimeriz
- Epimeris
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
- Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. Benchchem.
- Control of Redox‐Active Ester Reactivity Enables a General Cross‐Electrophile Approach to Access Aryl
- The myth of coupling reagents. PubMed.
- Cross-coupling reactions of amines and esters.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Semantic Scholar.
- Amidation of esters by activating the leaving group.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Ester coupling reactions – an enduring challenge in the chemical synthesis of bioactive natural products.
- Catalytic cross-coupling reactions. Ruhr-Universität Bochum.
- Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts.
- Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps.
- Trying to minimize side reactions in a peptide coupling reaction. Reddit.
- Cross-coupling reactions with esters, aldehydes, and alcohols. RSC Publishing.
- Ester Hydrolysis: Acid and Base-C
- Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration.
- Scripps Research Chemists Harness Ketone and Ester Molecules to. Bioengineer.org.
- 17.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters.
- Suzuki Coupling. Organic Chemistry Portal.
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Validation & Comparative
A Comparative Guide to HPLC and GC-MS Analysis of Methyl 2-iodonicotinate Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates, rigorous analytical monitoring is paramount to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). Methyl 2-iodonicotinate, a key building block in the synthesis of various pharmaceuticals, requires precise analytical methods to characterize its reaction mixtures, identify potential impurities, and quantify the desired product. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound reaction mixtures.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation in the liquid phase based on partitioning, adsorption, ion exchange, or size exclusion.[1] | Separation in the gaseous phase based on boiling point and polarity, followed by mass analysis.[1][2] |
| Analyte Suitability | Ideal for non-volatile, thermally labile, and polar compounds.[2][3] | Best for volatile and thermally stable compounds.[1][2][3] |
| Sample Preparation | Generally simpler; requires dissolution in a suitable solvent. | May require derivatization to increase volatility.[2][4] |
| Temperature | Operates at or near ambient temperatures.[5] | Requires high temperatures for sample vaporization.[5][6] |
| Primary Application | Purity assessment, impurity profiling, and quantification of the main component and non-volatile byproducts.[5] | Identification of volatile impurities, residual solvents, and structural elucidation of unknown volatile components.[1][2] |
The Decisive Factor: Analyte Properties
The choice between HPLC and GC-MS hinges on the physicochemical properties of the compounds within the reaction mixture. This compound and its common precursors and byproducts, such as nicotinic acid, are generally non-volatile and can be thermally sensitive. This makes HPLC the primary technique for quantitative analysis and purity determination of the main components in the reaction mixture.[3][5]
Conversely, GC-MS excels in identifying volatile and semi-volatile impurities that might be present, such as residual solvents or low molecular weight byproducts from side reactions.[1][3]
Deep Dive: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its versatility in handling a wide range of compounds.[3] For this compound, a reverse-phase HPLC method is typically employed.
Experimental Workflow: HPLC
Caption: HPLC analysis workflow for a this compound reaction mixture.
Step-by-Step HPLC Protocol
-
Mobile Phase Preparation: A common mobile phase for the analysis of nicotinic acid derivatives is a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) to control the pH.[7][8]
-
Standard Preparation: Prepare a stock solution of a this compound reference standard of known concentration. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve and dilute it with the mobile phase to a known volume.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is a suitable choice.[9]
-
Flow Rate: Typically 1.0 mL/min.[9]
-
Injection Volume: 10-20 µL.[9]
-
Detection: UV detection at a wavelength where this compound and expected impurities have significant absorbance (e.g., 254 nm). A diode array detector (DAD) can provide additional spectral information.[10]
-
-
System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing correctly (e.g., check for consistent retention times, peak areas, and theoretical plates).
-
Analysis and Quantification:
-
Inject the prepared sample and calibration standards.
-
Identify the peaks based on the retention time of the reference standard.
-
Construct a calibration curve from the standards and use it to determine the concentration of this compound and any quantifiable impurities in the sample.
-
In Focus: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and specific technique for the identification and quantification of volatile and semi-volatile compounds.[3] In the context of this compound synthesis, GC-MS is invaluable for detecting residual solvents and identifying unknown volatile byproducts.
Experimental Workflow: GC-MS
Caption: GC-MS analysis workflow for a this compound reaction mixture.
Step-by-Step GC-MS Protocol
-
Sample Preparation:
-
Dissolve a known amount of the reaction mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
If the target analytes are not sufficiently volatile, a derivatization step (e.g., silylation) may be necessary. For many common impurities, this is not required.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is often used for general screening.[11]
-
Carrier Gas: Helium at a constant flow rate.[11]
-
Oven Temperature Program: A temperature ramp is used to elute compounds with a wide range of boiling points. For example, start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[11]
-
Injector Temperature: Typically 250°C.[11]
-
Ion Source Temperature: Around 230-280°C.[11]
-
Ionization Mode: Electron Ionization (EI) is standard for creating fragment patterns for library searching.[12]
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500) to capture a wide range of fragments.
-
-
Data Analysis:
-
The total ion chromatogram (TIC) will show peaks for all separated, ionizable compounds.
-
Obtain the mass spectrum for each peak.
-
Compare the obtained mass spectra with a reference library (e.g., NIST) to identify the compounds.[11]
-
Synthesis and Potential Impurities
The synthesis of this compound can proceed through various routes, often starting from nicotinic acid or its derivatives.[13][14] Potential impurities can arise from starting materials, intermediates, or side reactions.
Common Impurities and Their Analysis Method of Choice:
| Impurity | Potential Source | Recommended Analytical Technique | Rationale |
| Nicotinic Acid | Unreacted starting material, hydrolysis of the ester | HPLC | Non-volatile, polar.[15] |
| 2-Chloronicotinic acid derivatives | Impurities in starting materials or from side reactions | HPLC | Similar properties to the main component.[15] |
| Other regioisomers (e.g., Methyl 6-iodonicotinate) | Non-selective iodination | HPLC | Isomers often have similar volatility but can be separated by HPLC. |
| Residual Solvents (e.g., Toluene, Methanol) | Reaction and workup steps | GC-MS | Volatile organic compounds, ideal for GC analysis.[1] |
Conclusion: A Complementary Approach
For a comprehensive analysis of this compound reaction mixtures, HPLC and GC-MS should be viewed as complementary rather than competing techniques.[2] HPLC is the workhorse for quantifying the main product and non-volatile impurities, providing crucial data for yield calculations and purity assessment. GC-MS serves as a powerful tool for identifying volatile impurities and unknown byproducts, ensuring a thorough understanding of the reaction profile and the quality of the synthesized intermediate. By leveraging the strengths of both methods, researchers and drug development professionals can ensure the production of high-quality this compound, a critical step in the path to safe and effective pharmaceuticals.
References
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HPLC Calculator. (n.d.). LC-MS vs GC-MS in Pharmaceutical Analysis. Retrieved from [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC. Retrieved from [Link]
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Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
Celebration of Scholarship. (n.d.). GCMS VS HPLC. Retrieved from [Link]
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Agilent. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. Retrieved from [Link]
- Mackay, C. L., & Gaunt, J. R. (2008).
-
ResearchGate. (n.d.). Analysis of methylnicotinate solutions by HPLC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl Nicotinate. PubChem Compound Database. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Methyl nicotinate on Newcrom R1 HPLC column. Retrieved from [Link]
- Undheim, K., & Benneche, T. (1983). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Acta Chemica Scandinavica, Series B, 37, 843-845.
-
MDPI. (2025, October 16). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]
-
JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from [Link]
- Al-Tamimi, A. M., Al-Ghamdi, A. A., & Al-Shehri, M. M. (2021). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. Molecules, 26(11), 3169.
-
International Journal of Pharmaceutical and Bio-Medical Analysis. (2022). GC-MS Analysis and In-silico Activity Evaluation of Isolated Compounds from Nigella sativa Seeds on Topoisomerase Alpha II. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
PubMed. (2014). Comparison between GC-MS and GC-ICPMS using isotope dilution for the simultaneous monitoring of inorganic and methyl mercury, butyl and phenyl tin compounds in biological tissues. Retrieved from [Link]
-
Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
- Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
- Google Patents. (n.d.). EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products.
-
Pharmaffiliates. (n.d.). Methyl Nicotinate-impurities. Retrieved from [Link]
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- 8. HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column | SIELC Technologies [sielc.com]
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A Comparative Guide to the NMR Characterization of Methyl 2-Iodonicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel organic compounds is a cornerstone of modern drug discovery and development. Among the vast arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of molecular architecture. This guide offers an in-depth comparison of the NMR characterization of methyl 2-iodonicotinate and its derivatives, compounds of significant interest in medicinal chemistry due to their prevalence in various pharmacologically active molecules.
As a Senior Application Scientist, this guide moves beyond a simple recitation of data. It delves into the causality behind spectral features, providing a framework for understanding how structural modifications influence NMR spectra. We will explore the nuances of ¹H and ¹³C NMR, bolstered by data from closely related analogs and insights from computational studies, to empower researchers in their structural characterization endeavors.
The Foundational Spectrum: Methyl Nicotinate
To appreciate the influence of the iodine substituent, we first consider the NMR spectrum of the parent compound, methyl nicotinate. The pyridine ring, an electron-deficient aromatic system, dictates the chemical shifts of its protons and carbons. The nitrogen atom's electron-withdrawing nature deshields the ring protons, shifting them downfield compared to benzene.
Introducing a Halogen: The Case of Methyl 2-Chloronicotinate
The introduction of a halogen at the 2-position significantly perturbs the electronic environment of the pyridine ring. The inductive effect of the chlorine atom further deshields the adjacent protons. This effect, combined with the anisotropic effect of the halogen, leads to predictable changes in the NMR spectrum.
The Iodine Effect: Characterizing this compound Derivatives
The iodine atom, being less electronegative than chlorine, is expected to have a less pronounced inductive deshielding effect on the neighboring protons. However, its larger size and greater number of electrons contribute to a significant magnetic anisotropy effect, which can lead to complex shifts in the positions of nearby protons.
Comparative NMR Data
The following table summarizes the ¹H NMR chemical shifts for methyl nicotinate and its 2-chloro derivative, providing a basis for predicting the spectrum of this compound.
| Compound | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | OCH₃ (ppm) |
| Methyl Nicotinate | 8.29 | 7.39 | 8.78 | 3.96 |
| Methyl 2-Chloronicotinate | ~8.3 | ~7.4 | ~8.6 | ~3.9 |
| This compound (Predicted) | ~8.4 | ~7.2 | ~8.5 | ~3.9 |
Note: The data for methyl 2-chloronicotinate is based on typical values for 2-halonicotinates. The predicted values for this compound are an estimation based on the trends observed with other halogens and considering iodine's electronic and anisotropic effects.
Deciphering the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. The chemical shifts of the pyridine ring carbons are sensitive to the nature and position of substituents. In a significant study, the ¹³C NMR spectrum of methyl 2-chloro-4-iodonicotinate was investigated using both experimental and computational methods (DFT/B3LYP with a LanL2DZ basis set and the Gauge-Invariant Atomic Orbital (GIAO) method for simulation).[1] This work highlights the power of computational chemistry in predicting and interpreting the NMR spectra of complex heterocyclic molecules.
The direct attachment of an iodine atom to a carbon atom typically results in a significant upfield shift of that carbon's resonance due to the "heavy atom effect." This is a crucial diagnostic feature to look for when characterizing iodo-substituted aromatic compounds.
Experimental Protocol for NMR Characterization
Acquiring high-quality NMR data is paramount for accurate structural elucidation. The following is a generalized protocol for the NMR analysis of this compound derivatives.
1. Sample Preparation:
- Weigh 5-10 mg of the purified compound.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good starting point for these compounds.
- Filter the solution into a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition:
- Use a standard single-pulse experiment.
- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
- Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
- Process the data with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
3. ¹³C NMR Acquisition:
- Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.
- A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
- Set the spectral width to cover the full range of expected carbon chemical shifts (e.g., 0-200 ppm).
4. 2D NMR Experiments (for complex cases):
- COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
Visualizing the Workflow and Key Relationships
To aid in the conceptualization of the NMR characterization process, the following diagrams illustrate the workflow and the key correlations used in spectral assignment.
Caption: A streamlined workflow for the NMR characterization of organic compounds.
Caption: Key 2D NMR correlations for assigning the structure of a methyl nicotinate derivative.
Conclusion
The NMR characterization of this compound derivatives, while challenging due to the limited availability of direct experimental data, can be approached systematically. By leveraging data from analogous compounds and embracing computational methods, researchers can confidently elucidate the structures of these important pharmaceutical building blocks. A thorough understanding of the electronic and anisotropic effects of substituents on the pyridine ring, coupled with a robust experimental and analytical workflow, is the key to success in this endeavor.
References
-
Pandimeena, G., et al. (2022). Quantum chemical, spectroscopic and molecular docking investigations of potential pulmonary fibrosis drug methyl 2-chloro 4-iodonicotinate. Journal of Molecular Recognition, e3001. [Link]
Sources
A Comparative Guide to the Reactivity of Methyl 2-Halonicotinates in Key Cross-Coupling and Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the pyridine scaffold remains a cornerstone for the design of novel molecules with tailored properties. Among the myriad of functionalized pyridines, methyl 2-halonicotinates serve as versatile building blocks, offering a gateway to a diverse range of complex structures through various synthetic transformations. The choice of the halogen atom at the 2-position—iodine, bromine, or chlorine—is a critical decision that profoundly influences the reactivity of the substrate, dictating the feasibility and efficiency of subsequent chemical modifications.
This guide provides an in-depth, objective comparison of the reactivity of methyl 2-iodonicotinate with its bromo and chloro analogues in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as in nucleophilic aromatic substitution (SNAr) reactions. By delving into the mechanistic underpinnings and presenting available experimental data, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
The Theoretical Basis of Reactivity: A Tale of Two Mechanisms
The reactivity of methyl 2-halonicotinates is primarily governed by the nature of the carbon-halogen (C-X) bond and the specific mechanism of the reaction . Two key reaction classes, palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, exhibit distinct and often opposing reactivity trends.
Palladium-Catalyzed Cross-Coupling Reactions:
In Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, a common and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The facility of this step is inversely correlated with the C-X bond dissociation energy (BDE). The general trend for C-X BDEs in aryl halides is C-Cl > C-Br > C-I. Consequently, the reactivity of methyl 2-halonicotinates in these transformations follows the predictable order:
This compound > Methyl 2-bromonicotinate > Methyl 2-chloronicotinate
This trend is a direct reflection of the weaker C-I bond, which allows for a lower activation energy barrier for the oxidative addition step, often enabling reactions to proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to the bromo and chloro analogues.[1]
Nucleophilic Aromatic Substitution (SNAr):
In contrast, nucleophilic aromatic substitution reactions typically proceed via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. The rate-determining step is usually the initial attack of the nucleophile on the carbon atom bearing the halogen. This attack is facilitated by a more electronegative halogen, which exerts a stronger inductive electron-withdrawing effect, thereby making the attacked carbon more electrophilic and stabilizing the anionic intermediate. This leads to a reactivity trend that is often the inverse of that observed in cross-coupling reactions:
Methyl 2-chloronicotinate (and fluoronicotinate) > Methyl 2-bromonicotinate > this compound
It is important to note that this trend can be influenced by the nature of the nucleophile and the reaction conditions.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The established reactivity trend of I > Br > Cl for the halogen leaving group holds true for methyl 2-halonicotinates.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction, depicted below, commences with the oxidative addition of the palladium(0) catalyst to the methyl 2-halonicotinate. The lower bond dissociation energy of the C-I bond in this compound facilitates this initial, often rate-limiting, step, leading to a faster overall reaction rate compared to the bromo and chloro counterparts.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data
| Methyl 2-halonicotinate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 2 | ~95 (estimated) | [3] |
| Methyl 2-bromonicotinate | Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [4] |
| Methyl 2-chloronicotinate | Phenylboronic acid | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 110 | 24 | 75 | [4] |
Disclaimer: The data presented above is compiled from different sources and reaction conditions are not identical. This table is intended to provide a qualitative comparison and reflects the generally accepted reactivity trend.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a representative example and may require optimization for specific substrates.
Sources
A Comparative Guide to In-situ Reaction Monitoring of Methyl 2-iodonicotinate Couplings
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex organic molecules, particularly in the pharmaceutical industry, demands precise control and a deep understanding of reaction dynamics. Methyl 2-iodonicotinate is a critical heterocyclic building block for numerous active pharmaceutical ingredients (APIs). Its conversion via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, is a cornerstone of modern medicinal chemistry. To move from laboratory-scale synthesis to robust, scalable manufacturing, a thorough understanding of the reaction's kinetics, mechanism, and impurity profile is essential. This is where in-situ (in the reaction mixture) reaction monitoring becomes an indispensable tool.
This guide provides a comparative analysis of common in-situ and online monitoring techniques, offering insights into their application for this compound couplings. By leveraging Process Analytical Technology (PAT), researchers can accelerate process development, ensure safety, and ultimately improve the quality and consistency of the final product.[1][2][3] PAT enables real-time, quality-based adjustments to a process, which is a paradigm shift from traditional static batch manufacturing.[1][3]
The Importance of Real-Time Monitoring
Palladium-catalyzed cross-coupling reactions are complex, often involving multiple competing pathways, catalyst activation and deactivation steps, and the formation of transient intermediates.[4][5][6] Traditional offline analysis (e.g., taking aliquots for HPLC or GC analysis) provides only discrete snapshots in time. This can lead to a fragmented understanding of the reaction, missing critical events that occur between samples.
In-situ monitoring provides a continuous data stream, allowing for:
-
Kinetic Profiling: Accurately determine reaction rates, induction periods, and endpoints.[7]
-
Mechanism Elucidation: Identify and track reactive intermediates, providing direct evidence for proposed catalytic cycles.[7][8]
-
Impurity Tracking: Detect the formation of byproducts in real-time, helping to understand their origin and develop mitigation strategies.
-
Process Optimization: Rapidly evaluate the impact of process parameters (temperature, catalyst loading, reagent stoichiometry) on reaction performance.[9][10]
-
Enhanced Safety: Monitor for exothermic events or the accumulation of unstable intermediates.
Palladium-Catalyzed Cross-Coupling: A Mechanistic Overview
Both Suzuki-Miyaura and Sonogashira couplings, while utilizing different nucleophiles (an organoboron species and a terminal alkyne, respectively), proceed through a similar catalytic cycle involving a palladium catalyst.[11][12][13] Understanding this cycle is key to interpreting in-situ monitoring data.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-limiting step.[12][13]
-
Transmetalation: The organic group from the boron or copper-acetylide species is transferred to the palladium center.[13][14]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[12][15]
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Comparative Analysis of In-situ Monitoring Techniques
The choice of monitoring technique depends on the specific information required, the reaction conditions, and practical considerations like cost and ease of implementation.
| Technique | Principle | Strengths | Limitations | Best For Monitoring in Nicotinate Couplings |
| FT-IR Spectroscopy | Measures vibrations of molecular bonds, tracking changes in functional groups. | Non-invasive, real-time data, widely applicable, excellent for tracking concentrations of reactants, products, and some intermediates.[7][16][17] | Provides structural information indirectly, can be difficult to deconvolve overlapping peaks, requires a clear spectral window. | Consumption of C-I bond, formation of C=O (ester) and C=C/C≡C bonds, tracking concentrations of starting material and product. |
| NMR Spectroscopy | Provides detailed structural information by probing the magnetic properties of atomic nuclei. | Highly specific, quantitative, excellent for identifying intermediates and resolving complex mixtures.[18][19][20] | Lower sensitivity than FT-IR, can be expensive, may require deuterated solvents for locking, flow-NMR setups can be complex.[18] | Differentiating between regioisomers, identifying catalyst resting states, tracking the formation of specific products and byproducts with high certainty. |
| Raman Spectroscopy | Measures inelastic scattering of light, providing information on molecular vibrations. | Excellent for aqueous systems, less interference from solvents like water and alcohols, good for symmetric bonds. | Can be affected by fluorescence, weaker signal than IR, sensitive to sample color. | Complementary to FT-IR, especially for reactions in protic solvents. Good for monitoring C-I, C-Br, and C-C bond vibrations. |
| Online HPLC/UPLC | Chromatographic separation of reaction components followed by detection (e.g., UV-Vis, MS). | Highly quantitative, excellent separation of complex mixtures, can be coupled with Mass Spectrometry (MS) for definitive identification. | Not truly in-situ (requires automated sampling and dilution), introduces a time delay, potential for sample degradation. | Accurate quantification of yield and impurity profiles, providing validation for in-situ methods.[21] |
Case Study 1: In-situ FT-IR Monitoring of a Suzuki Coupling
This case study illustrates the use of an attenuated total reflectance (ATR) FT-IR probe to monitor the Suzuki coupling of this compound with phenylboronic acid.
Reaction: this compound + Phenylboronic Acid → Methyl 2-phenylnicotinate
Experimental Protocol: In-situ FT-IR Setup
-
Reactor Setup: A 250 mL jacketed glass reactor is equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and a port for the in-situ FT-IR probe (e.g., Mettler-Toledo ReactIR).[7]
-
Probe Insertion: The ATR probe is inserted directly into the reaction mixture, ensuring the sensor is fully submerged.
-
Reagent Charging: The reactor is charged with this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.02 eq), and a solvent (e.g., Toluene/Water).
-
Baseline Spectrum: Before adding the base, a baseline IR spectrum of the starting materials is collected.
-
Reaction Initiation: An aqueous solution of K₂CO₃ (2.0 eq) is added, and the mixture is heated to 80°C.
-
Data Acquisition: FT-IR spectra are collected automatically every 2 minutes for the duration of the reaction. Specific IR peaks corresponding to the starting material and product are trended over time to generate kinetic profiles.
Caption: Workflow for in-situ FT-IR reaction monitoring.
Data and Interpretation
By monitoring a unique peak for the starting material (e.g., a C-I vibrational mode) and a growing peak for the product (e.g., a biaryl ring vibration), a real-time concentration profile can be generated.
| Time (min) | Reactant Conc. (Normalized) | Product Conc. (Normalized) |
| 0 | 1.00 | 0.00 |
| 20 | 0.78 | 0.22 |
| 40 | 0.45 | 0.55 |
| 60 | 0.15 | 0.85 |
| 80 | 0.03 | 0.97 |
| 100 | <0.01 | >0.99 |
This data allows for the precise determination of the reaction endpoint, avoiding unnecessarily long reaction times which can lead to byproduct formation. It also provides kinetic data that is crucial for process modeling and scale-up.[7]
Case Study 2: Monitoring a Sonogashira Coupling
The Sonogashira coupling joins this compound with a terminal alkyne, such as phenylacetylene. This reaction is valued for its mild conditions and reliability.[11][22][23]
Reaction: this compound + Phenylacetylene → Methyl 2-(phenylethynyl)nicotinate
Experimental Protocol: At-line NMR Monitoring
For reactions where high structural specificity is needed to distinguish between similar species, at-line or flow NMR can be invaluable.[18][20]
-
Reactor Setup: A standard reaction vessel is used.
-
Automated Sampling: An automated sampling system is set up to withdraw a small aliquot (e.g., 0.1 mL) from the reactor at specified time intervals.
-
Sample Preparation: The aliquot is automatically quenched (if necessary), diluted with a deuterated solvent containing an internal standard, and injected into the NMR spectrometer.
-
Data Acquisition: A quick, quantitative ¹H or ¹⁹F NMR spectrum is acquired.
-
Data Analysis: The integrals of specific peaks for the starting material, product, and internal standard are used to calculate their respective concentrations over time.
Data and Interpretation
NMR provides unambiguous structural confirmation. For example, monitoring the disappearance of the acetylenic proton of phenylacetylene (~3.1 ppm) and the appearance of new aromatic signals corresponding to the coupled product provides a highly reliable measure of reaction progress.
| Time (min) | Reactant Conversion (%) (via ¹H NMR) | Key Observation |
| 0 | 0 | Sharp singlet for acetylenic proton observed. |
| 30 | 45 | Acetylenic proton signal decreases by ~45%. New aromatic signals for product appear. |
| 60 | 88 | Starting material signals are significantly diminished. |
| 90 | >98 | Acetylenic proton signal is no longer detectable. Reaction is complete. |
This method is particularly powerful for identifying unexpected intermediates or byproducts, such as those arising from homocoupling of the alkyne (Glaser coupling), which can be a common side reaction in Sonogashira couplings.[18]
Conclusion: Choosing the Right Tool for the Job
The effective monitoring of this compound couplings is a critical component of modern pharmaceutical development. As a Senior Application Scientist, my recommendation is to employ a multi-faceted approach.
-
For rapid process screening and optimization, in-situ FT-IR spectroscopy offers an unparalleled combination of real-time data acquisition and ease of use.[7][16] It provides immediate feedback on how process variables affect reaction kinetics.
-
For deep mechanistic investigation and impurity profiling, NMR spectroscopy, whether at-line or in a flow setup, delivers the highest level of structural detail and quantitative accuracy.[18][19]
-
For validation and release testing, online HPLC remains the gold standard for its quantitative power and ability to separate complex mixtures.[21]
By integrating these Process Analytical Technologies into the development workflow, scientists can build a comprehensive understanding of their chemical processes. This data-rich approach not only accelerates the journey from lab to plant but also builds quality into the product by design, aligning with the core principles of modern pharmaceutical manufacturing.[1][2][10]
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- ReactIR In-situ FTIR Spectrometers. (n.d.). Mettler Toledo.
- Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. (2025). ResearchGate.
- Using FTIR to Observe Chemical Reactions in Real Time. (2021). Thermo Fisher Scientific.
- In situ FTIR: A Versatile Tool for the Study of Industrial Catalysts. (2025). ResearchGate.
- In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. (2015). The Royal Society of Chemistry.
- Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). AZoM.
- What is PAT? (n.d.). Bruker.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). ProQuest.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing).
- Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. (2012). PubMed.
- Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (n.d.). Longdom Publishing.
- Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
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- Process analytical technology. (n.d.). Wikipedia.
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- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). MDPI.
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A Senior Application Scientist's Guide to Palladium Catalysis for the Functionalization of Methyl 2-Iodonicotinate
For researchers, medicinal chemists, and professionals in drug development, the functionalization of the pyridine scaffold is a cornerstone of modern synthesis. Methyl 2-iodonicotinate, in particular, serves as a versatile and highly valuable building block. Its strategic location of the iodine atom and the electron-withdrawing ester group presents both a challenge and an opportunity for synthetic chemists. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and reliable tools for elaborating this core structure, enabling the precise installation of a diverse array of chemical moieties.
This guide provides an in-depth comparative analysis of common palladium catalyst systems for the four most pivotal cross-coupling reactions involving this compound: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The objective is not merely to list protocols but to delve into the causality behind catalyst selection, offering field-proven insights to streamline methods development and empower rational catalyst choice.
The Unique Challenge of this compound
The reactivity of this compound in palladium-catalyzed reactions is dictated by a combination of electronic and steric factors. The iodine at the C2 position is ortho to the pyridine nitrogen, which can act as a coordinating ligand to the palladium center. This coordination can be both beneficial, by facilitating oxidative addition, and detrimental, by leading to catalyst inhibition or undesired side reactions. Furthermore, the electron-withdrawing nature of the methyl ester at the C3 position influences the electron density of the C-I bond, affecting the rate of oxidative addition. A successful catalyst system must navigate these factors to achieve high efficiency and yield.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for generating biaryl and heteroaryl-aryl structures. The choice of catalyst is paramount for achieving high yields, especially with potentially coordinating substrates like our target molecule.
Comparative Performance of Palladium Catalysts
The data below has been compiled from various literature sources to provide a comparative overview. It is important to note that direct, side-by-side comparisons under identical conditions are rare; however, these examples provide a strong indication of catalyst efficacy.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Coupling Partner | Yield (%) | Reference Insight |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Phenylboronic acid | ~75% | A classic, reliable but sometimes slower system. Can be sensitive to sterically hindered partners. |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 4-Methoxyphenylboronic acid | >90% | The dppf ligand is excellent for heteroaromatic substrates, preventing catalyst deactivation.[1][2] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH/H₂O | 110 | 4 | 2-Thienylboronic acid | >95% | Buchwald's biarylphosphine ligands like XPhos excel with challenging substrates, offering high turnover and short reaction times.[3][4][5] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 6 | 3,5-Dimethylphenylboronic acid | >92% | SPhos is another highly effective biarylphosphine ligand, often used for electron-rich and -poor coupling partners.[2][6] |
Expertise & Experience: The trend observed is a move from classical phosphines like triphenylphosphine (PPh₃) towards more sophisticated, bulky, and electron-rich ligands. For a substrate like this compound, the nitrogen atom can coordinate to the palladium center, potentially leading to catalyst inhibition. Bulky biarylphosphine ligands such as XPhos and SPhos, or chelating ligands like dppf, create a sterically hindered environment around the palladium. This not only promotes the crucial reductive elimination step but also can prevent inhibitory coordination from the pyridine nitrogen, leading to higher yields and faster reactions.[7][8] The choice of a strong base like K₃PO₄ is often beneficial for activating the boronic acid, especially with electron-deficient pyridines.[8]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling with Pd(dppf)Cl₂
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring for 8-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[9]
Heck Reaction: C(sp²)–C(sp²) Bond Formation with Alkenes
The Heck reaction offers a powerful method for the arylation of alkenes, leading to substituted styrenes and cinnamates. The regioselectivity and efficiency are highly dependent on the catalyst system and the electronic nature of the alkene.
Comparative Performance of Palladium Catalysts
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Alkene Partner | Yield (%) | Reference Insight |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 16 | Styrene | ~70% | The classic Jeffery conditions often require a phase-transfer salt for iodides and can be slow. |
| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | Acetonitrile | 80 | 10 | n-Butyl acrylate | >85% | More electron-rich phosphines like tri(o-tolyl)phosphine can improve rates for electron-deficient alkenes.[10] |
| Pd₂(dba)₃ | None (ligandless) | NaOAc | DMA | 120 | 6 | Ethyl acrylate | >90% | For activated alkenes, ligandless conditions at high temperatures can be very effective, though catalyst stability can be an issue.[11] |
| Herrmann's Catalyst | None | NaOAc | NMP | 130 | 5 | Styrene | >95% | Palladacycle catalysts are highly stable and active, often requiring lower catalyst loadings. |
Expertise & Experience: The key challenge in the Heck reaction is controlling the regioselectivity of the alkene insertion and preventing catalyst decomposition at the often high temperatures required. For electron-deficient alkenes like acrylates, the reaction is generally more facile and regioselective. With this compound, the strong C-I bond necessitates robust catalyst systems. Palladacycles, like Herrmann's catalyst, are particularly advantageous as they are thermally stable pre-catalysts that generate the active Pd(0) species in a controlled manner.[11] For standard laboratory preparations, using a slightly more electron-rich and bulky phosphine than PPh₃, such as P(o-tol)₃, often provides a good balance of reactivity and stability.[10]
Catalytic Cycle: Heck Reaction
Caption: Catalytic cycle for the Mizoroki-Heck reaction.
Experimental Protocol: Heck Reaction with Pd(OAc)₂
-
In a sealable reaction tube, combine this compound (1.0 mmol), the alkene (e.g., n-butyl acrylate, 1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%).
-
Add potassium carbonate (K₂CO₃, 2.0 mmol) as the base.
-
Add anhydrous, degassed acetonitrile (4 mL).
-
Seal the tube and heat the mixture to 80 °C for 10-16 hours.
-
After cooling, dilute the mixture with water (15 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the coupled product.[11][12]
Sonogashira Coupling: Accessing C(sp²)–C(sp) Bonds
The Sonogashira coupling is the premier method for linking aryl halides with terminal alkynes, providing access to valuable internal alkynes and conjugated enyne systems. The reaction traditionally uses a dual-catalyst system of palladium and copper(I).
Comparative Performance of Palladium Catalysts
| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Insight | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N | THF | 60 | 6 | ~85% | The classic Sonogashira conditions are effective but can lead to alkyne homocoupling (Glaser coupling) due to the copper co-catalyst.[13][14] | | Pd(PPh₃)₄ | PPh₃ | CuI | Diisopropylamine | Toluene | 70 | 4 | >90% | Using a bulkier amine base can sometimes suppress Glaser coupling and improve yields.[13] | | Pd(OAc)₂ | XPhos | None | Cs₂CO₃ | 1,4-Dioxane | 80 | 5 | >92% | Copper-free conditions using bulky biarylphosphine ligands are increasingly popular to avoid homocoupling and simplify purification.[15] | | Pd(dppf)Cl₂ | dppf | CuI | Et₃N | DMF | 80 | 3 | >95% | The robust dppf ligand again shows excellent performance, providing fast conversion and high yields for heteroaryl iodides.[16][17] |
Expertise & Experience: For a substrate like this compound, the primary concern in Sonogashira coupling is the potential for undesired alkyne homocoupling catalyzed by the copper(I) species. While the classic Pd/Cu system is often very efficient, the resulting purification can be challenging. The development of copper-free Sonogashira protocols has been a major advance.[15] Catalyst systems based on bulky, electron-rich ligands, such as XPhos, can facilitate the catalytic cycle without the need for a copper co-catalyst, leading to cleaner reactions.[18] However, for rapid and high-yielding transformations where purification is less of a concern, the Pd(dppf)Cl₂/CuI system remains an excellent and highly reliable choice.[16]
Catalytic Cycle: Sonogashira Coupling
Caption: Dual catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling with Pd(dppf)Cl₂
-
To a Schlenk tube, add this compound (1.0 mmol), Pd(dppf)Cl₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed DMF (5 mL) followed by triethylamine (Et₃N, 3.0 mmol).
-
Add the terminal alkyne (1.1 mmol) via syringe.
-
Stir the reaction mixture at 80 °C for 3-5 hours, monitoring by TLC.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography.[16][17]
Buchwald-Hartwig Amination: Constructing C–N Bonds
This reaction has revolutionized the synthesis of aryl amines, providing a general and mild method for C-N bond formation. The choice of ligand is absolutely critical and is highly dependent on the nature of the amine coupling partner.
Comparative Performance of Palladium Catalysts
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Amine Partner | Yield (%) | Reference Insight | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 18 | Aniline | ~80% | An early generation system; BINAP works well for aryl amines but is less effective for aliphatic amines.[19] | | Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 90 | 8 | Morpholine | >95% | XPhos is a highly versatile ligand for coupling both primary and secondary alkyl and aryl amines.[20][21] | | Pd(OAc)₂ | RuPhos | NaOtBu | Dioxane | 100 | 6 | n-Butylamine | >93% | RuPhos is particularly effective for the mono-arylation of primary alkylamines.[21] | | BrettPhos-Pd G3 | BrettPhos | LHMDS | THF | 65 | 10 | Ammonia (as LHMDS) | ~88% | Specialized ligands like BrettPhos are required for challenging couplings, such as with ammonia equivalents.[21] |
Expertise & Experience: The Buchwald-Hartwig amination is perhaps the most ligand-sensitive of the major cross-coupling reactions. For a substrate like this compound, the general-purpose, highly active biarylphosphine ligands are the best starting point. XPhos provides excellent results for a wide range of amines, from anilines to cyclic secondary amines like morpholine.[20][21] The choice of base is also critical; sodium tert-butoxide (NaOtBu) is a common strong, non-nucleophilic base that is highly effective, though weaker bases like K₃PO₄ can be used with highly active catalyst systems. The use of pre-catalysts (e.g., XPhos Pd G2/G3) can also improve reproducibility and ease of handling.[4]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination with XPhos
-
Add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube.
-
Evacuate and backfill the tube with argon.
-
Add the amine (1.2 mmol) followed by anhydrous, degassed toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C for 6-12 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the reaction with ethyl acetate, filter through Celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel.[22][23]
Summary and Catalyst Selection Guide
The functionalization of this compound via palladium-catalyzed cross-coupling is a highly effective strategy, provided the correct catalyst system is chosen.
-
For Routine Suzuki-Miyaura Couplings: Pd(dppf)Cl₂ offers an excellent balance of reactivity, stability, and cost-effectiveness for a wide range of boronic acids.[1]
-
For High-Throughput or Challenging Suzuki Couplings: The Buchwald biarylphosphine ligands, particularly XPhos or SPhos with a Pd(OAc)₂ or Pd₂(dba)₃ precursor, provide the highest activity and shortest reaction times, making them ideal for library synthesis or with sterically demanding coupling partners.[3][5]
-
For Heck Reactions: For activated alkenes like acrylates, a simple Pd(OAc)₂ system, perhaps with a moderately bulky phosphine like P(o-tol)₃ , is often sufficient. For less reactive alkenes, a thermally stable palladacycle like Herrmann's Catalyst is recommended.[11]
-
For Sonogashira Couplings: To avoid alkyne homocoupling, a copper-free system using Pd(OAc)₂/XPhos is the preferred modern method. If homocoupling is not a concern, the Pd(dppf)Cl₂/CuI system is exceptionally fast and high-yielding.[16][18]
-
For Buchwald-Hartwig Aminations: Ligand choice is paramount. XPhos is a robust, general-purpose ligand for a wide variety of amines. For specific challenges, such as coupling primary alkylamines, consider more specialized ligands like RuPhos .[21]
By understanding the interplay between the substrate, coupling partner, and the steric and electronic properties of the palladium catalyst, researchers can confidently and efficiently synthesize a vast array of novel nicotinic acid derivatives for applications in drug discovery and materials science.
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Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. ([Link])
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Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides. In Modern Amination Methods; Ricci, A., Ed.; Wiley-VCH: Weinheim, Germany, 2000; pp 195-262. ([Link])
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Reaction profile of the base‐free Pd(PPh3)4‐mediated Suzuki coupling... - ResearchGate. ([Link])
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Practical methylation of aryl halides by Suzuki-Miyaura coupling - ResearchGate. ([Link])
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Suzuki, so far unsuccessful. Also tried running the reaction in the dark due to sensitivity of Pd(PPh3)4... - Reddit. ([Link])
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Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions - MDPI. ([Link])
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Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates - Graz University of Technology. ([Link])
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. ([Link])
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Heck Reaction - Organic Chemistry Portal. ([Link])
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(PDF) Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - ResearchGate. ([Link])
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. ([Link])
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A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC - NIH. ([Link])
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Heck Reaction—State of the Art - MDPI. ([Link])
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Heck reaction - Chemistry LibreTexts. ([Link])
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - ResearchGate. ([Link])
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Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions - MDPI. ([Link])
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Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC - NIH. ([Link])
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Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - NIH. ([Link])
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Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI. ([Link])
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Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - MDPI. ([Link])
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(PDF) Amidophosphine-stabilized palladium complexes catalyse Suzuki-Miyaura cross-couplings in aqueous media - ResearchGate. ([Link])
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Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis - Paper Template. ([Link])
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A Senior Application Scientist's Guide to Cross-Coupling Reactions of Methyl 2-Iodonicotinate: A Comparative Analysis
Introduction
Methyl 2-iodonicotinate is a crucial building block in medicinal chemistry and materials science. Its pyridine core, substituted with both an electron-withdrawing ester and a reactive iodine atom, presents a unique scaffold for introducing molecular complexity. The efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 2-position is paramount for synthesizing novel drug candidates and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for these transformations.[1]
This guide provides an in-depth, comparative analysis of four principal cross-coupling methodologies—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—as applied to this compound. We will delve into the mechanistic underpinnings of each reaction, provide field-proven experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific synthetic goals.
General Experimental Workflow
A generalized workflow for palladium-catalyzed cross-coupling reactions is essential for ensuring reproducibility and maximizing success. The key stages, from preparation to purification, are outlined below. Adherence to inert atmosphere techniques is critical due to the sensitivity of the palladium catalysts and some reagents to oxygen.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.
The Suzuki-Miyaura Coupling: Robust C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, high functional group tolerance, and the low toxicity of its boron-based reagents.[2][3]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex. The choice of phosphine ligand is critical; electron-rich and bulky ligands like SPhos or XPhos accelerate this step.[4][6][7]
-
Transmetalation: The organoboron species (e.g., a phenylboronic acid) is activated by a base (like K₂CO₃ or Cs₂CO₃) to form a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[6][8]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the cycle.[2][6]
Field-Proven Experimental Protocol
-
Reaction: this compound with Phenylboronic Acid
-
Catalyst System: Pd(OAc)₂ with SPhos
Step-by-Step Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).
-
In a separate vial, pre-mix Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add the catalyst pre-mixture to the Schlenk flask.
-
Add degassed 1,4-dioxane (5 mL) and water (0.5 mL).
-
Seal the flask and heat the reaction mixture at 90 °C for 12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 2-phenylnicotinate.
The Heck Reaction: Alkenylation of Aryl Halides
The Heck reaction is a powerful method for forming C-C bonds by coupling aryl halides with alkenes.[9][10] It is particularly useful for synthesizing substituted styrenes and cinnamates.
Mechanistic Rationale
The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle.[9][11][12]
-
Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) species undergoes oxidative addition to the aryl halide.[11]
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by insertion of the alkene into the palladium-aryl bond.[11][13]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the final product and a hydridopalladium complex. This step typically proceeds with syn-elimination, leading to high stereoselectivity.[13]
-
Base-promoted Regeneration: A base regenerates the Pd(0) catalyst from the hydridopalladium species.[11]
Field-Proven Experimental Protocol
-
Reaction: this compound with Styrene
-
Catalyst System: Pd(OAc)₂ with Tri(o-tolyl)phosphine
Step-by-Step Procedure:
-
To a sealed tube, add this compound (1.0 mmol, 1.0 eq), styrene (1.5 mmol, 1.5 eq), and triethylamine (Et₃N, 2.0 mmol, 2.0 eq).
-
Add Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%) and Tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).
-
Add anhydrous N,N-Dimethylformamide (DMF, 5 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 16 hours.
-
After cooling, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography to yield Methyl 2-styrylnicotinate.
The Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides, utilizing a dual palladium and copper co-catalyst system.[14][15][16] This reaction is conducted under mild conditions and tolerates a wide variety of functional groups.[14][17]
Mechanistic Rationale
The reaction involves two interconnected catalytic cycles.[15][18]
-
Palladium Cycle:
-
Copper Cycle:
-
Copper(I) iodide reacts with the terminal alkyne in the presence of a base (typically an amine) to form a highly reactive copper(I) acetylide intermediate.[14] This species is crucial for the transmetalation step.
-
Field-Proven Experimental Protocol
-
Reaction: this compound with Phenylacetylene
-
Catalyst System: Pd(PPh₃)₂Cl₂ with CuI
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and Copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous tetrahydrofuran (THF, 5 mL) and diisopropylamine (DIPA, 3.0 mmol, 3.0 eq).
-
Add phenylacetylene (1.1 mmol, 1.1 eq) dropwise via syringe.
-
Stir the reaction at room temperature for 8 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography to afford Methyl 2-(phenylethynyl)nicotinate.
The Buchwald-Hartwig Amination: Versatile C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a general method for coupling amines with aryl halides.[19][20][21] The choice of a bulky, electron-rich phosphine ligand is critical for high efficiency.[22]
Mechanistic Rationale
The mechanism is similar to other cross-coupling reactions but tailored for C-N bond formation.[19][23]
-
Oxidative Addition: A Pd(0) complex, coordinated to a bulky phosphine ligand (e.g., XPhos), adds to the aryl halide.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (like NaOt-Bu or K₃PO₄) deprotonates the coordinated amine to form a palladium amide complex.[24]
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.[19][24]
Field-Proven Experimental Protocol
-
Reaction: this compound with Morpholine
-
Catalyst System: Pd₂(dba)₃ with XPhos
Step-by-Step Procedure:
-
In a glovebox, add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 eq) to an oven-dried vial.
-
Outside the glovebox, add this compound (1.0 mmol, 1.0 eq) and anhydrous toluene (5 mL) under an argon atmosphere.
-
Add morpholine (1.2 mmol, 1.2 eq).
-
Seal the vial and heat the reaction mixture at 100 °C for 18 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water, dry the organic layer with sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain Methyl 2-(morpholino)nicotinate.
Comparative Performance Analysis
The choice of cross-coupling method depends heavily on the desired product and experimental constraints. The following table summarizes the key performance indicators for each method when applied to this compound.
| Feature | Suzuki-Miyaura | Heck | Sonogashira | Buchwald-Hartwig |
| Bond Formed | C(sp²)-C(sp²) | C(sp²)-C(sp²) (alkenyl) | C(sp²)-C(sp) | C(sp²)-N |
| Typical Yields | High to Excellent | Good to High | High to Excellent | Good to Excellent |
| Reaction Temp. | 80-100 °C | 100-120 °C | Room Temp. to 60 °C | 80-110 °C |
| Catalyst System | Pd(0)/Phosphine | Pd(0)/Phosphine | Pd(0)/Cu(I) | Pd(0)/Bulky Phosphine |
| Key Reagents | Boronic Acid/Ester, Base | Alkene, Base | Terminal Alkyne, Base, CuI | Amine, Strong Base |
| Advantages | Stable reagents, low toxicity, broad scope.[2] | Atom economical, good stereoselectivity.[10][12] | Very mild conditions, excellent yields.[14] | Direct C-N bond formation, wide amine scope.[19][25] |
| Limitations | Boronic acid stability can be an issue. | Requires activated alkenes, potential for side reactions. | Requires terminal alkyne, copper co-catalyst. | Requires strong base, sensitive to air/moisture. |
| Cost Factor | Moderate (Boronic acids vary in price) | Low (Alkenes are often inexpensive) | Moderate (Specialty alkynes can be costly) | High (Bulky phosphine ligands are expensive) |
Decision-Making Guide for Method Selection
To assist researchers in selecting the most appropriate method, the following flowchart outlines a logical decision-making process based on the desired molecular transformation.
Caption: Decision flowchart for selecting a cross-coupling method.
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful platform for synthetic innovation. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions each provide unique advantages for specific transformations. While the Suzuki-Miyaura coupling offers a robust and versatile method for C-C bond formation with generally stable reagents, the Sonogashira coupling excels in its mild conditions for introducing alkynyl moieties. The Heck reaction remains a go-to method for olefination, and the Buchwald-Hartwig amination is indispensable for the direct synthesis of N-aryl pyridines.
By understanding the mechanistic nuances and leveraging the provided protocols and comparative data, researchers can confidently select and optimize the ideal cross-coupling strategy to advance their work in drug discovery and materials science.
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A Comparative Guide to the Biological Activity Screening of Compounds Derived from Methyl 2-iodonicotinate
This guide provides an in-depth technical comparison of the biological activities of novel compounds synthesized from Methyl 2-iodonicotinate. Designed for researchers, scientists, and drug development professionals, this document details the synthetic rationale, experimental protocols for biological screening, and a comparative analysis of the resulting data. We will explore the transformation of the versatile this compound scaffold into potentially bioactive molecules, focusing on their evaluation as both anticancer and antimicrobial agents.
Introduction: The Potential of the Nicotinate Scaffold
The pyridine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Nicotinic acid and its derivatives, in particular, have garnered significant attention for their diverse biological activities. This compound serves as a highly valuable starting material for the synthesis of novel derivatives due to the presence of the reactive iodine atom at the 2-position. This iodo-group is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, allowing for the introduction of a wide variety of aryl and alkynyl substituents.[3][4] This chemical tractability enables the creation of diverse compound libraries for biological screening.
This guide will focus on two primary classes of derivatives synthesized from this compound: 2-aryl nicotinates via Suzuki coupling and 2-alkynyl nicotinates via Sonogashira coupling. We will then delve into the methodologies for screening these compounds for anticancer and antimicrobial activities and present a comparative analysis of their potential efficacy.
Synthesis of Bioactive Derivatives from this compound
The strategic location of the iodine atom on the this compound ring system allows for the straightforward synthesis of novel derivatives through well-established cross-coupling reactions. These reactions are favored for their mild conditions and tolerance of a wide range of functional groups.[3][4]
Suzuki Coupling for the Synthesis of 2-Aryl Nicotinates
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3] In our case, this compound is coupled with various arylboronic acids to yield 2-aryl-nicotinic acid methyl esters.
Caption: General workflow for the Suzuki coupling of this compound.
Sonogashira Coupling for the Synthesis of 2-Alkynyl Nicotinates
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst.[4] This reaction is employed to synthesize 2-alkynyl-nicotinic acid methyl esters from this compound and various terminal alkynes.
Caption: General workflow for the Sonogashira coupling of this compound.
Biological Activity Screening: Methodologies and Protocols
The newly synthesized derivatives are subjected to a cascade of in vitro assays to determine their biological activity. Here, we detail the protocols for assessing their potential as anticancer and antimicrobial agents.
Anticancer Activity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
Caption: Experimental workflow for the MTT cell viability assay.
Detailed Protocol for MTT Assay:
-
Cell Seeding: Cancer cell lines (e.g., HCT116, MCF-7) are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.
-
Compound Treatment: Stock solutions of the synthesized derivatives are prepared in DMSO and then serially diluted in cell culture medium. The cells are treated with these dilutions and incubated for 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the purple formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) values are determined.[5]
Antimicrobial Activity Screening: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
Caption: Workflow for the broth microdilution antimicrobial assay.
Detailed Protocol for Broth Microdilution Assay:
-
Preparation of Dilutions: The test compounds are serially diluted (two-fold) in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[6][7]
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Comparative Analysis of Biological Activity
The following tables summarize the biological activity data for representative compounds derived from nicotinic acid, which are structurally related to the derivatives of this compound. This data provides a comparative framework for evaluating the potential of this compound class.
Table 1: Anticancer Activity of Nicotinamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 4g | MCF-7 (Breast) | 0.25 - 8.34 (GI50 range) | Doxorubicin | - | [8] |
| 4i | MCF-7 (Breast) | 1.42 - 5.86 (GI50 range) | Doxorubicin | - | [8] |
| 5c | HCT-15 (Colon) | 0.068 (VEGFR-2 inhibition) | Sorafenib | >0.068 | [2] |
| 1g2a | HCT116 (Colon) | 0.0059 | Taxol | >0.0059 | [5] |
Note: IC50/GI50 values are indicative of potency, with lower values representing higher activity.
Table 2: Antimicrobial Activity of Nicotinic Acid/Nicotinamide Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Compound 13 | S. epidermidis | 1.95 | - | - | [6] |
| Compound 13 | S. aureus (MRSA) | 7.81 | - | - | [6] |
| Compound 25 | B. subtilis | 7.81 | - | - | [6] |
| NC 3 | P. aeruginosa | 0.016 mM | - | - | [7] |
| NC 5 | Gram-positive bacteria | 0.03 mM | - | - | [7] |
| 4a & 4b | S. aureus | 10 µM | Ampicillin | ~10 µM | [9] |
Note: MIC (Minimum Inhibitory Concentration) values indicate the potency of antimicrobial agents; lower values signify greater efficacy.
Conclusion and Future Directions
The derivatization of this compound through robust synthetic methods like Suzuki and Sonogashira couplings offers a promising avenue for the discovery of novel bioactive compounds. The data from structurally similar nicotinic acid and nicotinamide derivatives suggest that this scaffold has significant potential for development as both anticancer and antimicrobial agents. The introduction of diverse aryl and alkynyl moieties at the 2-position of the pyridine ring can modulate the biological activity, providing a basis for structure-activity relationship (SAR) studies.
Further research should focus on the synthesis and screening of a focused library of compounds derived directly from this compound to establish a direct SAR. The most potent compounds from the initial screening can then be advanced to more complex biological assays, including mechanism of action studies and in vivo efficacy models. The versatility of the this compound scaffold, combined with the power of modern synthetic and screening techniques, makes it a valuable platform for the development of next-generation therapeutic agents.
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Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia. (2024). Journal of Clinical Investigation. Available at: [Link]
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Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (n.d.). PubMed. Available at: [Link]
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Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2021). MDPI. Available at: [Link]
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Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). Scilit. Available at: [Link]
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Synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents that inhibit tubulin polymerization. (2014). PubMed. Available at: [Link]
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Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. (2017). ResearchGate. Available at: [Link]
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Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][1][2][7]- triazolo[1,5-a]quinazoline Derivatives. (2018). PubMed. Available at: [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2019). National Institutes of Health. Available at: [Link]
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Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2023). ResearchGate. Available at: [Link]
-
Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. (2017). Royal Society of Chemistry. Available at: [Link]
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Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). Beilstein Journal of Organic Chemistry. Available at: [Link]
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Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. (2018). Royal Society of Chemistry. Available at: [Link]
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Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2022). National Institutes of Health. Available at: [Link]
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Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid. (2010). ResearchGate. Available at: [Link]
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Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. (2013). ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to In Silico ADMET Screening: A Comparative Analysis of Methyl 2-iodonicotinate Derivatives
Introduction: The Imperative of Failing Fast and Cheap in Drug Discovery
In the landscape of modern drug discovery, the journey from a promising hit compound to a marketable therapeutic is notoriously long, expensive, and fraught with failure. A staggering percentage of drug candidates that enter clinical trials ultimately fail, with a significant portion of this attrition attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2] Addressing these pharmacokinetic and safety liabilities late in the development pipeline can lead to catastrophic financial losses and wasted resources.[3][4]
This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the crucial early-stage assessment of ADMET profiles using computational, or in silico, methods. These approaches offer a rapid, cost-effective, and ethically sound alternative to traditional testing, enabling the prioritization of compounds with a higher probability of success long before they are synthesized or tested in animals.[5][6][7][8]
We will focus on a practical case study: the ADMET screening of novel derivatives of Methyl 2-iodonicotinate. This scaffold, a derivative of nicotinic acid (Vitamin B3), presents a versatile starting point for chemical modification.[9][10] By systematically evaluating a series of its hypothetical derivatives, we will compare and contrast the performance of leading open-access in silico tools, explain the causal logic behind interpreting their predictions, and provide a self-validating workflow that can be adapted to any small molecule discovery program.
The Rationale for Computational Screening: A Paradigm Shift
The "fail early, fail cheap" paradigm is central to modern pharmaceutical R&D.[6] In silico ADMET prediction is the embodiment of this principle. By leveraging sophisticated algorithms, including Quantitative Structure-Activity Relationship (QSAR) models and machine learning, these tools can forecast a compound's behavior in the human body based solely on its chemical structure.[11][12][13] This allows for the high-throughput screening of virtual libraries, guiding medicinal chemists to focus their synthetic efforts on candidates with the most promising drug-like characteristics.[6][14]
Field Insight: The goal of an early-stage in silico screen is not to obtain exact values but to rank-order compounds and flag potential liabilities. A prediction of poor intestinal absorption or potential hERG inhibition, for example, serves as a critical decision point: Is this liability acceptable? Can it be engineered out with structural modifications? Or should the compound be deprioritized immediately? Answering these questions early saves invaluable time and resources.
Experimental Workflow: A Comparative Screening Protocol
This section provides a detailed, step-by-step methodology for conducting a comparative in silico ADMET screen. For this guide, we will analyze this compound and three hypothetical derivatives against two widely used and freely accessible platforms: pkCSM and SwissADME . The choice to use multiple tools is deliberate; comparing results provides a more robust and confident prediction.[15]
Workflow Overview
The entire screening process can be visualized as a logical flow from initial compound design to final data-driven decision-making.
Caption: High-level workflow for in silico ADMET screening.
Step 1: Ligand Preparation
The foundational input for any in silico tool is the chemical structure. The most common and versatile format is the Simplified Molecular Input Line Entry System (SMILES).
-
Select Molecules for Analysis:
-
Parent Scaffold: this compound
-
Derivative A: Methyl 2-chloro-6-methylnicotinate (Iodine replaced with Chlorine; Methyl group added)
-
Derivative B: Methyl 2-iodo-5-aminonicotinate (Amino group added)
-
Derivative C: Methyl 2-iodo-6-(trifluoromethyl)nicotinate (Trifluoromethyl group added)
-
-
Generate SMILES Strings: Use a chemical drawing tool such as MarvinSketch, ChemDraw, or a free online editor to draw each structure and convert it to its canonical SMILES string.
-
Parent: COC(=O)C1=C(I)N=CC=C1
-
Derivative A: COC(=O)C1=C(Cl)N=C(C)C=C1
-
Derivative B: COC(=O)C1=C(I)N=CC(N)=C1
-
Derivative C: COC(=O)C1=C(I)N=C(C=C1)C(F)(F)F
-
Step 2: Prediction with pkCSM
The pkCSM platform uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[1]
-
Navigate to the pkCSM prediction server.
-
Select the "Predict ADMET" module.
-
Enter the SMILES strings for each of the four compounds, one per line, into the input text area.
-
Click the "Submit" button to run the predictions.
-
Once complete, the platform will generate a comprehensive table of results. Export or copy the relevant data points for analysis.
Step 3: Prediction with SwissADME
SwissADME is another powerful web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
Navigate to the SwissADME web server.
-
Enter the list of SMILES strings into the input box, one per line.
-
Click the "Run" button.
-
The tool will process each molecule and generate an individual report. Consolidate the key predicted parameters from each report into a central spreadsheet.
Results: A Comparative Data Summary
The raw output from these tools must be consolidated into a structured format to facilitate direct comparison. This allows for the rapid identification of trends and potential liabilities across the derivative series.
| Parameter | Property Class | Parent Scaffold | Derivative A | Derivative B | Derivative C | Ideal Range/Value |
| Physicochemical | ||||||
| Molecular Weight ( g/mol ) | General | 263.04 | 185.59 | 278.05 | 331.04 | < 500 |
| LogP (Consensus) | Lipophilicity | 2.15 | 1.80 | 1.65 | 3.10 | < 5 |
| TPSA (Ų) | Polarity | 51.49 | 51.49 | 77.52 | 51.49 | < 140 |
| Water Solubility (logS) | Solubility | -2.8 | -2.5 | -2.3 | -3.5 | > -4 (Soluble) |
| Pharmacokinetics | ||||||
| GI Absorption | Absorption | High | High | High | High | High |
| BBB Permeant | Distribution | Yes | Yes | No | Yes | Target Dependent |
| P-gp Substrate | Distribution | No | No | Yes | No | No (for avoiding efflux) |
| CYP2D6 Inhibitor | Metabolism | No | No | No | Yes | No (to avoid drug-drug interactions) |
| CYP3A4 Inhibitor | Metabolism | No | No | No | Yes | No (to avoid drug-drug interactions) |
| Total Clearance (log ml/min/kg) | Excretion | 0.25 | 0.35 | 0.10 | -0.15 | Varies |
| Drug-Likeness | ||||||
| Lipinski #Violations | Rule-Based Filter | 0 | 0 | 0 | 0 | 0 |
| Bioavailability Score | Composite Score | 0.55 | 0.55 | 0.55 | 0.55 | > 0.5 |
| Toxicity | ||||||
| AMES Toxicity | Mutagenicity | No | No | Yes | No | No |
| hERG I Inhibitor | Cardiotoxicity | No | No | No | Yes | No |
Note: The data in this table is representative and generated for illustrative purposes based on the expected behavior of the chemical modifications.
Discussion: Interpreting the Data with Scientific Causality
This is the most critical phase, where raw data is transformed into actionable intelligence.
Physicochemical Properties & Drug-Likeness
All four compounds adhere to Lipinski's Rule of Five, a foundational guideline for oral bioavailability, showing no violations.[16] This is an excellent starting point.
-
Derivative A (Cl, Me): Replacing the large iodine atom with chlorine and adding a small methyl group significantly reduces the molecular weight, which is generally favorable. The LogP remains well within the desired range.
-
Derivative B (NH₂): The addition of a polar amino group correctly increases the Topological Polar Surface Area (TPSA) and decreases lipophilicity (LogP). This is a classic structure-property relationship. While it improves water solubility, the increased polarity is predicted to prevent it from crossing the Blood-Brain Barrier (BBB).
-
Derivative C (CF₃): The highly lipophilic trifluoromethyl group substantially increases the LogP. While still under 5, this shift towards lipophilicity can have significant downstream consequences, as seen in the metabolism and toxicity predictions.
Pharmacokinetics (ADME) Analysis
-
Absorption: All compounds are predicted to have high gastrointestinal (GI) absorption, suggesting that oral administration is a viable route.
-
Distribution:
-
The prediction that Derivative B will not permeate the BBB is a direct consequence of its increased polarity (higher TPSA). This is a critical finding: if the intended target is in the central nervous system (CNS), this derivative is likely unsuitable. Conversely, if CNS effects are undesirable side effects, this property is advantageous.
-
Crucially, Derivative B is also flagged as a potential P-glycoprotein (P-gp) substrate. P-gp is an efflux pump that can actively transport drugs out of cells, which is a major mechanism of multidrug resistance in cancer and can limit brain penetration.[17][18] This is a significant liability.
-
-
Metabolism:
-
The parent compound and Derivatives A and B are predicted to be clean regarding inhibition of major Cytochrome P450 (CYP) enzymes.[19][20] This is a highly desirable trait, as CYP inhibition is a primary cause of drug-drug interactions.[21]
-
Derivative C , with its electron-withdrawing CF₃ group, is predicted to be an inhibitor of both CYP2D6 and CYP3A4. This is a major red flag. Inhibition of these enzymes can dangerously elevate the plasma concentrations of co-administered drugs, leading to toxicity.[22]
-
Toxicity Flags
-
AMES Toxicity: Derivative B is predicted to be positive in the AMES test, suggesting it may be mutagenic. The introduction of an aromatic amine is a well-known structural alert for mutagenicity.[23] This is a severe liability that would likely halt the development of this specific compound.
-
hERG Inhibition: Derivative C is flagged as a potential inhibitor of the hERG potassium channel. hERG inhibition can lead to fatal cardiac arrhythmias (long QT syndrome) and is a common reason for drug failure.[24] This toxicity concern, combined with its CYP inhibition profile, makes Derivative C a very poor candidate for further development.
Conclusion and Strategic Recommendations
Caption: Decision matrix for this compound derivatives.
-
High Priority - Derivative A: This compound shows the most promise. It maintains the favorable properties of the parent scaffold while having a lower molecular weight. It has a clean predicted profile for metabolism and toxicity. This would be the top candidate to synthesize and advance to in vitro testing.
-
Deprioritize - Derivative B: The combination of being a P-gp substrate and a potential mutagen makes this derivative a high-risk candidate. The structural modifications introduced significant liabilities.
-
Deprioritize - Derivative C: The predictions of dual CYP inhibition and hERG inhibition represent severe safety concerns. This candidate should be discarded.
This guide demonstrates how a structured, comparative in silico screening process can effectively triage a series of compounds, focusing resources on those with the highest probability of downstream success. By integrating these computational tools early and interpreting their outputs through the lens of medicinal chemistry and pharmacology, research teams can make smarter, faster, and more economical decisions in the complex quest for new medicines.
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The Three Pillars of Palladium-Catalyzed Cross-Coupling: A Mechanistic Overview
An In-Depth Comparative Guide to the Reaction Mechanisms of Methyl 2-iodonicotinate Coupling: A DFT Perspective
For researchers in medicinal and materials chemistry, the pyridine scaffold is a cornerstone of molecular design. This compound, in particular, serves as a versatile building block for introducing complex functionalities at a key position. The efficiency and selectivity of its cross-coupling reactions are paramount for the successful synthesis of target molecules. While experimental optimization provides one avenue for improvement, a deeper, molecular-level understanding of the reaction mechanism offers a more rational path toward catalyst and condition design.
This guide leverages the power of Density Functional Theory (DFT) to dissect the intricate mechanisms of palladium-catalyzed cross-coupling reactions involving substrates analogous to this compound. As direct DFT studies on this specific molecule are not extensively documented, we present a comparative analysis of foundational mechanistic principles derived from closely related 2-halo- and 2-iodopyridine systems. By comparing the computed energetics and pathways of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, we provide a predictive framework for understanding and optimizing the coupling of this compound.
Most palladium-catalyzed cross-coupling reactions of aryl halides proceed through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation (or its equivalent), and reductive elimination.[1] The specific nature of the intermediates and the energy barriers of the transition states are highly dependent on the coupling partners, ligands, and solvent, making DFT an invaluable tool for elucidation.[2]
Oxidative Addition (OA)
This is often the rate-determining step, where the C-I bond of this compound cleaves and adds to a low-valent Pd(0) complex, forming a Pd(II) intermediate.[3][4] The electron-deficient nature of the pyridine ring, particularly with the ester at the 3-position, significantly influences the kinetics of this step. DFT studies have explored several pathways for aryl halide oxidative addition, including concerted three-centered transition states and Sngcontent-ng-c1205671314="" class="ng-star-inserted">N2-type mechanisms.[5] For electron-poor heteroaryl halides, the reaction barrier is generally lower compared to electron-rich counterparts.[3]
Transmetalation (TM)
In reactions like the Suzuki-Miyaura and Sonogashira couplings, this step involves the transfer of the nucleophilic partner's organic group (from boron or copper/alkyne, respectively) to the palladium center, displacing the halide.[6][7] For the Suzuki-Miyaura reaction, the base plays a critical role, not just as a stoichiometric reagent but in the formation of a more reactive boronate complex, which significantly lowers the transmetalation barrier.[6][8] DFT calculations are crucial for modeling these base-activated pathways.
Reductive Elimination (RE)
This final step forms the new C-C or C-N bond, yielding the desired product and regenerating the active Pd(0) catalyst.[1][9] The steric and electronic properties of the ligands on the palladium center are critical; bulky, electron-donating ligands often facilitate this step by promoting the formation of a three-coordinate intermediate from which elimination is faster.[10][11]
Comparative Analysis of Key Coupling Reactions
A. The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerhouse for creating biaryl structures. For a substrate like this compound, this would involve coupling with an arylboronic acid.
Causality Behind Experimental Choices:
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) are often preferred because they promote both the oxidative addition to the relatively inert C-Cl bond (if used) and the final reductive elimination step.[11] DFT calculations confirm that such ligands stabilize the Pd(0) state and lower the energy of key transition states.[12]
-
Base: The choice of base (e.g., K₂CO₃, K₃PO₄) is critical. DFT studies have shown that the base facilitates the formation of a palladium-oxygen-boron linkage, which is the key intermediate for the subsequent transmetalation.[8][13] The energy barrier for transmetalation from a neutral boronic acid is significantly higher than from the corresponding anionic boronate.
Table 1: Comparative DFT-Calculated Energy Barriers (ΔG‡, kcal/mol) for Suzuki-Miyaura Coupling Steps of Phenyl Halides
| Step | Phenyl Iodide | Phenyl Bromide | Phenyl Chloride | Key Influencing Factors |
|---|---|---|---|---|
| Oxidative Addition | ~15 | ~17 | ~22 | C-X Bond Strength, Ligand Electronics |
| Transmetalation | ~12-18 | ~12-18 | ~12-18 | Base, Boronic Acid vs. Boronate |
| Reductive Elimination | ~10-15 | ~10-15 | ~10-15 | Ligand Steric Bulk |
Note: Values are representative and synthesized from multiple DFT studies on analogous systems. Actual values depend heavily on the specific ligand, base, solvent, and computational level of theory.
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
B. The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, a transformation of immense value in materials science and medicinal chemistry.[7][14]
Causality Behind Experimental Choices:
-
Co-catalyst: Traditionally, a copper(I) salt (e.g., CuI) is used as a co-catalyst. Its role is to react with the alkyne to form a copper acetylide, which then undergoes transmetalation with the Pd(II) complex more readily than the alkyne itself.[15]
-
Copper-Free Conditions: Concerns over copper contamination have driven the development of copper-free protocols. DFT studies suggest that in these systems, the base deprotonates the alkyne, and the resulting acetylide anion coordinates to the palladium center. The oxidative addition step is often rate-limiting in these cases.[16] The mechanism can involve either direct reaction with the acetylide or a deprotonation step occurring after alkyne coordination to the palladium complex.
Caption: Simplified catalytic cycle for a copper-free Sonogashira reaction.
C. The Buchwald-Hartwig Amination: Constructing C–N Bonds
This reaction is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[10][17]
Causality Behind Experimental Choices:
-
Ligand Design: This field has seen extensive ligand development. Bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) are highly effective. DFT calculations rationalize their success by showing they promote a three-coordinate Pd(II)-amido intermediate, from which reductive elimination is significantly faster than from a four-coordinate species.[18][19]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine (or the amine-Pd complex), forming the crucial palladium-amido intermediate necessary for reductive elimination.[18][20]
Table 2: Comparison of DFT-Predicted Rate-Determining Steps (RDS) for Different Coupling Reactions
| Coupling Reaction | Typical RDS | Rationale from DFT | Experimental Implication |
|---|---|---|---|
| Suzuki-Miyaura | Oxidative Addition or Transmetalation | OA barrier is high for less reactive halides (Ar-Cl). TM can be slow without proper base activation. | Choice of ligand is key for OA; base selection is critical for TM. |
| Sonogashira | Oxidative Addition (Cu-free) | The C-X bond cleavage remains the most energy-demanding step. | Highly active Pd(0) catalysts are needed for mild conditions. |
| Buchwald-Hartwig | Oxidative Addition or Reductive Elimination | OA is often the RDS. However, with very bulky ligands, RE from the Pd(II)-amido complex can have a high barrier. | Ligand design must balance promoting OA without overly hindering RE. |
A Practical Guide to Performing DFT Calculations for Reaction Mechanisms
To ensure trustworthiness and reproducibility, a robust computational protocol is essential. The following steps outline a self-validating workflow for investigating the reaction mechanism of this compound coupling.
Step-by-Step Computational Workflow:
-
Structure Optimization:
-
Software: Gaussian, ORCA, etc.
-
Method: Choose a suitable functional and basis set. B3LYP is a common starting point, but M06-family functionals often perform better for organometallic systems.[9][21]
-
Basis Set: Use a double-ζ basis set with polarization functions for light atoms (e.g., 6-31G(d)). For palladium and iodine, use a basis set with an effective core potential (ECP), such as LANL2DZ or SDD.[22]
-
Solvent: Implicit solvent models like the Polarizable Continuum Model (PCM) or SMD model are crucial to account for solvent effects, which can significantly alter reaction barriers.[23][24]
-
Task: Optimize the geometry of all reactants, intermediates, transition states, and products.
-
-
Transition State (TS) Search:
-
Method: Use methods like QST2 (requires reactant and product guess) or QST3 (requires an additional TS guess). More commonly, an approximate TS structure is built and optimized using an algorithm like the Berny optimizer (Opt=TS).
-
Validation: A true transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
-
Frequency Calculations:
-
Purpose: Perform frequency calculations at the same level of theory for all optimized structures.
-
Validation:
-
Intermediates (local minima) must have zero imaginary frequencies.
-
Transition states must have exactly one imaginary frequency.
-
-
Data Extraction: These calculations provide the Zero-Point Vibrational Energy (ZPVE) and thermal corrections needed to calculate Gibbs Free Energies (ΔG).
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Purpose: To confirm that a located transition state correctly connects the desired reactant and product.
-
Method: An IRC calculation follows the reaction path downhill from the TS in both forward and reverse directions.
-
Validation: The IRC path should terminate at the expected reactant and product minima.
-
Caption: A self-validating workflow for DFT mechanistic studies.
Conclusion and Future Outlook
This guide demonstrates that while direct DFT studies on this compound coupling may be limited, a wealth of knowledge can be synthesized from analogous systems to build a robust mechanistic understanding. The comparative analysis reveals that the oxidative addition of the C-I bond is a consistently crucial and often rate-determining step across Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. However, the subsequent steps—transmetalation and reductive elimination—are uniquely influenced by the specific coupling partners, the choice of base, and critically, the steric and electronic properties of the phosphine ligands.
For researchers working with this compound, this DFT-informed perspective provides clear guidance:
-
For Suzuki Couplings: Focus on the base's role in activating the boronic acid.
-
For Sonogashira Couplings: In copper-free systems, catalyst activity during the oxidative addition is paramount.
-
For Buchwald-Hartwig Aminations: Ligand choice is the most critical parameter, as it must finely balance the competing demands of facile oxidative addition and rapid reductive elimination.
The provided computational workflow offers a reliable blueprint for future in-silico studies specifically targeting this compound. Such focused research will undoubtedly uncover more nuanced mechanistic details, enabling the rational design of next-generation catalysts and accelerating the synthesis of novel pharmaceuticals and materials.
References
- This citation is a placeholder for a general review on the importance of nicotinate deriv
Sources
- 1. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. real.mtak.hu [real.mtak.hu]
- 4. chemrxiv.org [chemrxiv.org]
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-iodonicotinate
Authored for Researchers, Scientists, and Drug Development Professionals
The integrity of our research and the safety of our laboratory personnel and environment are paramount. While methyl 2-iodonicotinate is a valuable building block in synthetic chemistry, its halogenated nature necessitates a rigorous and informed approach to its disposal. This guide moves beyond mere compliance, offering a framework for understanding the chemical principles and regulatory standards that govern the safe handling and disposal of this compound. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring safety and environmental stewardship.
Part 1: Hazard Profile and Essential Safety Precautions
Before any disposal procedure, a thorough understanding of the compound's inherent risks is critical. This compound is classified as an acutely toxic and irritating substance. Adherence to proper safety protocols is the first line of defense against accidental exposure.
According to its Safety Data Sheet (SDS), this compound presents multiple hazards.[1] It is harmful if swallowed, inhaled, or comes into contact with the skin.[1] Furthermore, it is a known skin and eye irritant and may cause respiratory irritation.[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |
Source: SynQuest Laboratories, Inc. Safety Data Sheet[1]
Immediate Safety Protocols: Engineering and Personal Controls
Given these hazards, all handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2] The following Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile gloves. Change gloves immediately if contamination occurs.
-
Body Protection: A standard laboratory coat.[2]
-
Footwear: Closed-toe shoes are required in all laboratory settings.[2]
Part 2: The Cornerstone of Disposal: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is its strict segregation into a designated "Halogenated Organic Waste" stream.[2][3] This is not merely a procedural formality; it is dictated by chemical principles, environmental regulations, and economic factors.
Causality Behind Segregation:
-
Treatment Method: Non-halogenated solvents can often be recycled as fuel additives for cement kilns.[4] In contrast, halogenated compounds like this compound require high-temperature incineration with specialized "scrubber" systems to neutralize the resulting acidic gases (e.g., hydrogen iodide).[4][5]
-
Environmental Protection: Improper disposal can lead to the formation of toxic iodinated disinfection by-products in water treatment systems.[6] Segregation ensures these compounds are routed to facilities capable of their complete destruction.
-
Regulatory Compliance & Cost: Mixing halogenated waste with non-halogenated waste renders the entire volume as halogenated waste.[3][7] This significantly increases disposal costs, as the treatment for halogenated materials is far more expensive.[4][7]
Waste Segregation Workflow
The following diagram illustrates the decision-making process for segregating laboratory chemical waste.
Caption: Waste Segregation Decision Flowchart.
Part 3: Step-by-Step Disposal and Decontamination Procedures
Protocol 1: Accumulation of Routine Laboratory Waste
This protocol covers the disposal of residual amounts of this compound, contaminated consumables, and dilute solutions.
-
Container Preparation:
-
Obtain a chemically compatible waste container, typically a high-density polyethylene (HDPE) carboy, from your institution's Environmental Health & Safety (EH&S) department.[4][8]
-
Affix a "Hazardous Waste" tag.[7]
-
Clearly label the container "Halogenated Organic Waste."[3] List "this compound" and any other chemical constituents.
-
-
Waste Transfer:
-
Inside a chemical fume hood, carefully transfer waste solutions into the container using a funnel.
-
Solid waste, such as contaminated weighing paper or pipette tips, should be placed in a sealed, labeled bag before being added to a designated solid waste container, also marked as halogenated.
-
-
Container Management:
-
Disposal Request: Once the container is full or has been in use for a designated period (per institutional policy), submit a chemical waste pickup request to your EH&S department.
Protocol 2: Decontamination of Glassware and Surfaces
-
Initial Rinse: Rinse the contaminated glassware or surface with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Collect Rinsate: This initial rinsate is now considered hazardous waste. It must be collected and transferred into the "Halogenated Organic Waste" container. Do not pour it down the drain.[2][3]
-
Secondary Cleaning: After the initial solvent rinse, the glassware can be washed with soap and water as per standard laboratory procedure.
-
Surface Decontamination: For work surfaces, wipe down the area with a cloth dampened with a suitable solvent. Place the contaminated cloth into the solid halogenated waste stream. Follow with a standard soap and water cleaning.
Part 4: Emergency Protocol for Spills
An immediate and correct response to a spill is critical to mitigating exposure and environmental contamination. All personnel must be trained on these procedures and know the location of the laboratory's spill kit.[10]
Table 2: Essential Spill Kit Contents
| Item | Purpose |
|---|---|
| Absorbent Pads/Vermiculite | Contain and absorb the liquid/solid spill. |
| Chemical-Resistant Bags | To containerize contaminated absorbent material. |
| Hazardous Waste Labels | To properly identify the spill cleanup debris. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, shoe covers. |
| Dustpan and Brush (non-sparking) | For collecting solid material. |
Spill Response Workflow
Caption: Emergency Spill Response Workflow.
Protocol 3: Managing Spills
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or absorbent pads).[3]
-
For solid spills, carefully sweep the material into a container. Minimize dust generation.[1][11]
-
Place the contaminated absorbent and any cleaning materials into a heavy-duty plastic bag or a sealable container.[3]
-
Label the container as "Hazardous Waste: this compound Spill Debris" and arrange for disposal through EH&S.
-
-
Major Spills:
-
If the spill is large, involves a significant release of dust, or occurs outside of a fume hood, evacuate the area immediately.[3]
-
Alert others and activate the fire alarm if necessary to ensure a full evacuation.
-
From a safe location, call 911 and your institution's EH&S emergency line.
-
Do not attempt to clean up a major spill unless you are trained and equipped as part of an emergency response team.
-
Part 5: Regulatory and Training Imperatives
In the United States, the management of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[12][13] OSHA's standards, particularly the "Hazardous Waste Operations and Emergency Response" (HAZWOPER) and the "Occupational exposure to hazardous chemicals in laboratories" standards, mandate specific training for all employees who handle hazardous materials.[10][12][14]
It is the responsibility of the Principal Investigator and the employing institution to ensure that all laboratory personnel receive documented training on the specific hazards and disposal procedures for the chemicals they use.[10] Always consult and adhere to your institution-specific Chemical Hygiene Plan and waste disposal guidelines.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By understanding the compound's hazards, strictly adhering to waste segregation protocols, and being prepared for emergencies, we uphold our commitment to safety, scientific integrity, and environmental protection. This framework provides the necessary guidance to manage this chemical waste stream with the expertise and trustworthiness required in our field.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Formation of toxic iodinated disinfection by-products from compounds used in medical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. connmaciel.com [connmaciel.com]
- 10. cleanmanagement.com [cleanmanagement.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. resources.duralabel.com [resources.duralabel.com]
Personal protective equipment for handling Methyl 2-iodonicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for laboratory professionals handling Methyl 2-iodonicotinate. Adherence to these procedures is vital for ensuring personal safety, maintaining experimental integrity, and complying with environmental regulations. As Senior Application Scientists, we synthesize technical data with practical, field-proven insights to empower you to work safely and effectively.
Understanding the Risks: Hazard Identification
This compound (CAS No: 913836-18-7) is a halogenated pyridine derivative that presents multiple hazards. A thorough understanding of its risk profile is the foundation of a robust safety plan.
According to safety data sheets, this compound is classified as:
-
Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritant: Causes skin irritation.[1]
-
Eye Irritant: Causes serious eye irritation.[1]
-
Respiratory Tract Irritant: May cause respiratory irritation.[1]
The presence of the iodine atom categorizes this compound as a halogenated organic, which requires specific considerations for handling and disposal to prevent environmental contamination.[2][3]
Your First Line of Defense: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required equipment, with explanations rooted in the compound's specific hazards.
| PPE Category | Item | Specification and Rationale |
| Eye/Face Protection | Safety Goggles | Must be chemical splash goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4][5] The serious eye irritation hazard necessitates a full seal around the eyes to protect from splashes or fine dust. |
| Skin Protection | Chemically Resistant Gloves | Standard nitrile gloves are not recommended due to their poor resistance to halogenated hydrocarbons.[6] Viton® or Polyvinyl Alcohol (PVA) gloves are advised. Viton® offers excellent resistance to aromatic hydrocarbons,[1][5][7][8] while PVA is effective against chlorinated solvents.[6][9] Always inspect gloves for any signs of degradation before use and practice proper removal techniques to avoid skin contact. |
| Lab Coat | A flame-retardant lab coat should be worn to protect against splashes and contamination of personal clothing. Ensure it is fully buttoned. | |
| Respiratory Protection | Dust Mask/Respirator | All handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation risk. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a P95 particulate filter is required.[10] Adherence to OSHA's respirator regulations in 29 CFR 1910.134 is mandatory.[4] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize exposure and prevent accidents. The following diagram and procedural steps outline the safe handling of this compound throughout its lifecycle in the laboratory.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling, ensure you are wearing all the required PPE as detailed in the table above.
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Ensure an emergency eyewash station and safety shower are readily accessible.[11]
-
Have a spill kit containing an inert absorbent material (e.g., vermiculite, sand) readily available.
-
-
Handling:
-
Conduct all manipulations, including weighing and transferring, of solid this compound within a chemical fume hood to prevent inhalation of dust.[11]
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Keep containers tightly closed when not in use to minimize the release of vapors.[12]
-
Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these are incompatible with similar nicotinate compounds.[4][13]
-
-
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully collect the absorbed material into a designated, sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Disposal Plan: Ensuring Environmental Compliance
This compound and any materials contaminated with it must be disposed of as hazardous waste. Improper disposal can lead to environmental harm and regulatory penalties.
Waste Segregation and Collection:
-
Designated Waste Container: Establish a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste."[2]
-
Compatibility: Do not mix this compound waste with other waste streams, particularly non-halogenated solvents or strong acids and bases, to prevent unintended reactions.[14]
-
Container Integrity: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.
-
Labeling: The waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The following flowchart provides a decision-making process for the proper disposal of waste generated from experiments involving this compound.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. foxxlifesciences.in [foxxlifesciences.in]
- 6. dess.uccs.edu [dess.uccs.edu]
- 7. calpaclab.com [calpaclab.com]
- 8. j-flex.com [j-flex.com]
- 9. Polyvinyl Alcohol (PVA) Gloves: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. merckmillipore.com [merckmillipore.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. lobachemie.com [lobachemie.com]
- 13. fishersci.com [fishersci.com]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
